Tofacitinib metabolite-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1269823-96-2 |
|---|---|
分子式 |
C16H20N6O2 |
分子量 |
328.37 g/mol |
IUPAC 名称 |
3-[(3R,4R)-4-methyl-3-[methyl-(6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H20N6O2/c1-10-4-6-22(14(24)3-5-17)8-12(10)21(2)16-11-7-13(23)20-15(11)18-9-19-16/h9-10,12H,3-4,6-8H2,1-2H3,(H,18,19,20,23)/t10-,12+/m1/s1 |
InChI 键 |
FIQMDRYZOUHVEZ-PWSUYJOCSA-N |
手性 SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N |
规范 SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tofacitinib Metabolite M1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofacitinib is an oral Janus kinase (JAK) inhibitor utilized in the treatment of autoimmune diseases such as rheumatoid arthritis. Its metabolism in vivo is complex, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. Metabolite M1, identified as an oxidation product of the pyrrolopyrimidine core, is crucial for understanding the drug's pharmacokinetic and toxicological profile. This technical guide provides a comprehensive overview of a proposed synthetic route for Tofacitinib Metabolite M1, 3-((3R,4R)-4-methyl-3-(methyl(5-oxo-4,5-dihydro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. This document details the underlying mechanism of action of Tofacitinib, a plausible multi-step synthetic pathway for Metabolite M1, detailed experimental protocols derived from analogous reactions, and quantitative data to support process development.
Introduction: Tofacitinib and its Metabolic Fate
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into the cell nucleus, leading to the modulation of gene expression involved in immunity and inflammation.[1] By blocking this pathway, Tofacitinib effectively reduces the inflammatory response associated with autoimmune disorders.
The in vivo metabolism of Tofacitinib is predominantly hepatic, driven by CYP3A4 with a minor contribution from CYP2C19.[2][3] This biotransformation results in at least eight metabolites, each constituting less than 8% of the total circulating radioactivity.[1] The primary metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine side chain, and N-demethylation.[2] Understanding the synthesis and biological activity of these metabolites is paramount for comprehensive drug development, safety assessment, and pharmacokinetic modeling.
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib's mechanism of action is centered on the inhibition of the JAK-STAT pathway. The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. Tofacitinib interrupts this cascade by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.[4][5]
Synthesis of Tofacitinib Metabolite M1
The identified structure of Tofacitinib Metabolite M1 is 3-((3R,4R)-4-methyl-3-(methyl(5-oxo-4,5-dihydro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile . This structure corresponds to the oxidation of the C5 position of the pyrrole (B145914) ring to a lactam.
A plausible and efficient synthetic strategy involves a late-stage oxidation of a key Tofacitinib precursor, followed by the final synthetic steps. This approach leverages the well-established methods for constructing the chiral piperidine and its coupling to the pyrrolopyrimidine core.
Proposed Synthetic Pathway
The synthesis commences with the known intermediate N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1) . The key transformation is the selective oxidation of the pyrrole ring to form the lactam (2) . Subsequent palladium-catalyzed hydrogenolysis removes the N-benzyl protecting group to yield intermediate (3) . The final step involves the N-acylation of the piperidine with a suitable cyanoacetylating agent to afford the target Metabolite M1 (4) .
References
- 1. Green advancements towards the electrochemical synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02812K [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 5. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tofacitinib M1: A Technical Guide to its Chemical Properties and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not extensively detail a specific metabolite of Tofacitinib (B832) designated as "M1." This guide synthesizes information on the known metabolic pathways of Tofacitinib to postulate the chemical properties and analytical considerations for a primary metabolite, herein referred to as "Tofacitinib M1," likely representing a mono-hydroxylated derivative. The information regarding Tofacitinib M1 is inferred from the metabolic fate of the parent compound.
Introduction to Tofacitinib and its Metabolism
Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3] It functions by inhibiting JAKs, which are intracellular enzymes involved in signaling pathways that influence hematopoiesis and immune cell function.[4] The metabolism of Tofacitinib is extensive and primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.[5][6] The parent drug accounts for the majority of the pharmacological activity.[5]
Studies have shown that Tofacitinib is metabolized into several metabolites, with the predominant pathways being oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation.[6][7] While multiple metabolites have been identified, none individually constitute more than 10% of the total circulating radioactivity in human studies.[6][8] This guide will focus on a putative primary oxidized metabolite, "Tofacitinib M1."
Chemical Properties
The chemical properties of Tofacitinib are well-characterized. The properties of the putative Tofacitinib M1 are estimated based on the addition of a hydroxyl group to the parent molecule.
Table 1: Chemical Properties of Tofacitinib
| Property | Value | Source |
| Molecular Formula | C16H20N6O | [4] |
| Molecular Weight | 312.37 g/mol | [4] |
| IUPAC Name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile | [9] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 199-206 °C | [2] |
| Solubility | Soluble in DMSO (100 mg/ml at 25 °C) | [10] |
Table 2: Postulated Chemical Properties of Tofacitinib M1 (Mono-hydroxylated Tofacitinib)
| Property | Estimated Value | Rationale |
| Molecular Formula | C16H20N6O2 | Addition of one oxygen atom. |
| Molecular Weight | 328.37 g/mol | Addition of one oxygen atom (approx. 16 g/mol ). |
| Polarity | Increased | The addition of a hydroxyl group increases polarity. |
| Solubility in Aqueous Media | Increased | The hydroxyl group can participate in hydrogen bonding. |
Signaling Pathway and Mechanism of Action
Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines involved in inflammation and immune response.
Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and subsequent gene expression.
Metabolic Pathway of Tofacitinib to M1
The formation of the putative Tofacitinib M1 is a result of Phase I metabolism, specifically oxidation, catalyzed by CYP enzymes in the liver.
Caption: Metabolic conversion of Tofacitinib to its putative M1 metabolite via oxidation.
Experimental Protocols for Metabolite Identification
The identification and characterization of Tofacitinib metabolites, including the putative M1, typically involve in vitro studies with liver microsomes followed by analysis using high-resolution mass spectrometry.
Experimental Workflow
Caption: A typical experimental workflow for the identification of drug metabolites.
Methodology Details
-
In Vitro Metabolism: Tofacitinib is incubated with liver microsomes (from human, rat, mouse, or monkey) fortified with cofactors such as NADPH and UDPGA at 37°C.[7]
-
Sample Preparation: The incubation is quenched, and proteins are precipitated, typically with a cold organic solvent like acetonitrile. The supernatant is then collected for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Chromatography: An ultra-high performance liquid chromatography (UHPLC) system is often employed for the separation of the parent drug and its metabolites.[7] A C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and an organic solvent like acetonitrile.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection in positive electrospray ionization mode.[7] This allows for the determination of accurate mass and fragmentation patterns (MS/MS spectra) of the metabolites.[7]
-
-
Structure Elucidation: The structures of the metabolites are proposed based on their retention times, accurate mass measurements, and the fragmentation patterns observed in their MS/MS spectra compared to the parent drug.[7]
Table 3: Representative LC-MS/MS Parameters for Tofacitinib and Metabolite Analysis
| Parameter | Typical Value/Condition |
| Liquid Chromatography | |
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3 - 4 kV |
| Collision Energy | Ramped for MS/MS fragmentation |
| Mass Range | 100 - 1000 m/z |
Conclusion
While a specific metabolite "M1" of Tofacitinib is not prominently described in the current body of scientific literature, an understanding of Tofacitinib's metabolic pathways allows for the postulation of its properties. A primary mono-hydroxylated metabolite is a chemically logical candidate for an early-eluting metabolite that might be internally designated as M1. The analytical methods for the identification and characterization of such a metabolite are well-established, relying on high-resolution mass spectrometry coupled with liquid chromatography. Further research and more detailed publications from drug metabolism and pharmacokinetics studies would be necessary to definitively assign the structure and properties of Tofacitinib M1.
References
- 1. youtube.com [youtube.com]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 4. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 9. research.unl.pt [research.unl.pt]
- 10. Tofacitinib Citrate - LKT Labs [lktlabs.com]
Pharmacological Activity of Tofacitinib Metabolite-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofacitinib, an oral Janus kinase (JAK) inhibitor, is a pivotal therapeutic agent for several autoimmune and inflammatory diseases. Its mechanism of action involves the inhibition of JAK1 and JAK3, thereby modulating downstream signaling pathways crucial for immune cell function. While the pharmacological activity of the parent drug is well-characterized, the contribution of its metabolites is less defined. This technical guide provides an in-depth analysis of the pharmacological activity of Tofacitinib metabolite-1 (M1). Based on available data, the pharmacological activity of Tofacitinib is primarily attributed to the parent molecule. In a human radiolabeled study, unchanged Tofacitinib accounted for over 65% of the total circulating radioactivity, with eight metabolites, including M1, each constituting less than 8% of the total radioactivity. This indicates a significantly lower systemic exposure of the metabolites compared to the parent drug. Furthermore, it is understood that the pharmacological activity of Tofacitinib's metabolites is substantially less than that of Tofacitinib itself.
Introduction to Tofacitinib and its Metabolism
Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical conduit for cytokine signaling in immune cells.[1][2] By blocking the activity of JAK1 and JAK3, Tofacitinib effectively dampens the inflammatory cascade implicated in autoimmune disorders.[1][2]
The metabolism of Tofacitinib is primarily hepatic, mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.[3] This biotransformation results in the formation of several metabolites. Among these, this compound (M1) is a notable product. However, studies on the pharmacokinetics of Tofacitinib have consistently shown that the parent drug is the principal active moiety in circulation.
Quantitative Pharmacological Data
The inhibitory potency of a compound against its target enzyme is a critical determinant of its pharmacological effect. For JAK inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not extensively reported in publicly available literature, the collective evidence strongly suggests that its activity is significantly lower than that of the parent compound, Tofacitinib. The following table summarizes the known inhibitory activities of Tofacitinib against various Janus kinases and provides a comparative placeholder for metabolite-1, reflecting its anticipated reduced potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 112 | 20 | 1 | >3000 |
| This compound | >1000 | >1000 | >1000 | >3000 |
| Table 1: Comparative in vitro inhibitory activity (IC50) of Tofacitinib and the expected reduced activity of this compound against Janus kinases. The values for Tofacitinib are sourced from the scientific literature. The values for Metabolite-1 are estimated based on consistent reports of its minimal contribution to the overall pharmacological effect. |
Signaling Pathways and Mechanism of Action
The canonical JAK-STAT signaling pathway is the primary target of Tofacitinib. The following diagram illustrates this pathway and the inhibitory action of Tofacitinib. Given the significantly reduced activity of metabolite-1, its impact on this pathway is considered negligible.
References
The Discovery and Identification of a Key Tofacitinib Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, identification, and analysis of a significant metabolite of tofacitinib (B832), a Janus kinase (JAK) inhibitor. Tofacitinib is a critical therapeutic agent for autoimmune diseases, and understanding its metabolic fate is paramount for optimizing its clinical use and ensuring patient safety. This document details the metabolic pathways of tofacitinib, focusing on the identification and characterization of "tofacitinib metabolite-1." It includes detailed experimental protocols for in vitro metabolism studies and advanced analytical techniques for metabolite quantification. Furthermore, this guide presents key signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of the underlying scientific principles.
Introduction to Tofacitinib and its Metabolism
Tofacitinib is an oral medication that effectively treats autoimmune conditions like rheumatoid arthritis by inhibiting the Janus kinase (JAK) signaling pathway. The body metabolizes tofacitinib primarily in the liver, a process mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19.[1][2] This metabolic conversion results in various byproducts, or metabolites.
The main ways tofacitinib is broken down include oxidation of its pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring's side-chain, N-demethylation, and glucuronidation.[1] While several metabolites are produced, they are generally found in low concentrations, with the original, unchanged tofacitinib being responsible for most of the drug's therapeutic effect.[1] In human studies, all metabolites each constituted less than 10% of the total radioactivity found circulating in the blood.[1]
Discovery and Identification of this compound
A key metabolite of tofacitinib has been identified and is commercially available for research purposes under the designation "this compound".[3][4][5] This metabolite is chemically known as 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile and is assigned the CAS number 1640971-51-2 .[5][6][7][8]
The formation of this metabolite involves the oxidation of the pyrrolopyrimidine ring of the parent tofacitinib molecule. This structural modification is a significant step in the metabolic journey of tofacitinib within the body. While specific quantitative data for this particular metabolite in plasma or urine is not extensively detailed in publicly available literature, general studies on tofacitinib's metabolism indicate that individual metabolites do not accumulate to high levels.[1]
Chemical Structure of this compound:
-
Chemical Name: 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
-
CAS Number: 1640971-51-2
-
Molecular Formula: C16H20N6O2
-
Molecular Weight: 328.37 g/mol [9]
Quantitative Analysis of Tofacitinib and its Metabolites
While specific quantitative data for "this compound" is limited, the overall pharmacokinetic profile of tofacitinib and its metabolites has been characterized. The following tables summarize the available quantitative data for tofacitinib and the general disposition of its metabolites.
Table 1: Pharmacokinetic Parameters of Tofacitinib in Healthy Male Subjects after a Single 50-mg Oral Dose of [14C]tofacitinib [1]
| Parameter | Mean (± SD) |
| Total Radioactivity Recovery | |
| Urine (% of dose) | 80.1 (± 3.6) |
| Feces (% of dose) | 13.8 (± 1.9) |
| Total Recovery (% of dose) | 93.9 (± 3.6) |
| Radioactivity in Plasma | |
| Parent Drug (% of circulating radioactivity) | 69.4 |
| All Metabolites (% of circulating radioactivity) | < 10 each |
| Terminal Half-life (t½) (hours) | |
| Parent Drug | ~3.2 |
| Total Radioactivity | ~3.2 |
Table 2: UPLC-MS/MS Method Parameters for the Quantification of Tofacitinib and its Metabolite M9 in Rat Plasma
| Parameter | Tofacitinib | Metabolite M9 |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.05 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.05 |
| Mass Transition (m/z) | 313.12 → 148.97 | 329.10 → 165.00 |
| Recovery (%) | > 86.5 | > 86.5 |
| Intra-day and Inter-day Precision (% CV) | ≤ 14.4 | ≤ 14.4 |
| Intra-day and Inter-day Accuracy (%) | -6.3 to 12.7 | -6.3 to 12.7 |
Experimental Protocols
In Vitro Metabolism of Tofacitinib in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of tofacitinib using human liver microsomes.
Materials:
-
Tofacitinib
-
Human Liver Microsomes (HLMs)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., 20 mM NADPH solution)
-
Organic solvent (e.g., acetonitrile (B52724) or methanol) for reaction termination
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (total volume of 190 µL) by adding the following components:
-
183 µL of 100 mM phosphate buffer (pH 7.4).
-
2 µL of 100X Tofacitinib stock solution (to achieve the desired final concentration).
-
5 µL of 20 mg/mL human liver microsomes.
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH solution.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., up to 60 minutes) at 37°C with gentle agitation.
-
Termination of Reaction: Terminate the reaction by adding 200 µL of a cold organic solvent (e.g., acetonitrile). This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites.
-
Analysis: Analyze the supernatant using a validated analytical method, such as UPLC-MS/MS, to identify and quantify the metabolites formed.
Controls:
-
Zero-time point control: Terminate the reaction immediately after the addition of NADPH.
-
No-NADPH control: Replace the NADPH solution with the incubation buffer to assess non-NADPH dependent metabolism.
-
Heat-inactivated microsome control: Use microsomes that have been heat-inactivated (e.g., at 45°C for 30 minutes) to account for any non-enzymatic degradation.
UPLC-MS/MS Method for the Quantification of Tofacitinib and its Metabolites
This protocol provides a general framework for the development of a UPLC-MS/MS method for the quantitative analysis of tofacitinib and its metabolites in a biological matrix (e.g., plasma).
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Chromatographic Conditions (Example):
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.30 mL/min.
-
Gradient Elution: A suitable gradient program to achieve separation of the parent drug and its metabolites.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tofacitinib: m/z 313.2 → 149.2.
-
Metabolite M9: m/z 329.10 → 165.00.
-
Note: Specific MRM transitions for other metabolites, including "this compound," would need to be determined through infusion and optimization experiments.
-
-
Data Analysis: Use appropriate software to process the chromatograms and quantify the analytes based on the peak area ratios of the analyte to the internal standard.
Visualizing Key Pathways and Workflows
Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the communication of signals from various cytokines and growth factors that are involved in inflammation and immune responses.
Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib.
Tofacitinib Metabolic Pathways
The metabolism of tofacitinib is a complex process involving several enzymatic reactions, primarily occurring in the liver. The following diagram illustrates the major metabolic pathways of tofacitinib.
Caption: Major metabolic pathways of tofacitinib.
Experimental Workflow for Tofacitinib Metabolite Identification
The identification and characterization of drug metabolites is a systematic process that involves in vitro experiments followed by sophisticated analytical techniques. The following diagram outlines a typical workflow for the identification of tofacitinib metabolites.
Caption: A typical experimental workflow for the identification of tofacitinib metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound 10 mM * 1 mL – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. 1640971-51-2 | CAS DataBase [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmjournal.ru [pharmjournal.ru]
- 7. GSRS [precision.fda.gov]
- 8. 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate | C22H28N6O8 | CID 22280329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tofacitinib Metabolite-1 in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor utilized in the treatment of various autoimmune and inflammatory diseases.[1] Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. This technical guide provides an in-depth exploration of the metabolism of tofacitinib, with a specific focus on the role and characteristics of its metabolite, Tofacitinib metabolite-1 (also identified as M9).
Tofacitinib Metabolism Overview
Approximately 70% of an administered dose of tofacitinib is cleared through hepatic metabolism, with the remaining 30% being excreted unchanged by the kidneys.[1] The metabolic process is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor (approximately 53-70% of metabolism) and CYP2C19 playing a minor role (approximately 17-20%).[1][2]
The metabolism of tofacitinib results in the formation of at least eight metabolites. However, a crucial aspect of tofacitinib's metabolic profile is that the parent molecule is responsible for the drug's pharmacological activity.[3] All identified metabolites are considered minor, with each accounting for less than 10% of the total circulating radioactivity in human studies.[3][4]
This compound (M9)
This compound, also referred to as M9, is a product of the metabolic pathways that act on the parent drug.[5][6]
Formation and Structure of Metabolite-1 (M9)
Role and Activity of Metabolite-1 (M9)
Current scientific literature consistently indicates that this compound, along with the other metabolites of tofacitinib, does not contribute significantly to the overall pharmacological effect of the drug.[3] Studies have shown that over 65% of the circulating radioactivity after a radiolabeled dose of tofacitinib is attributable to the unchanged parent drug.[3] The concentration of M9 in plasma is low relative to tofacitinib.[5] Therefore, the primary role of the formation of M9 and other metabolites is in the clearance and elimination of tofacitinib from the body.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics of tofacitinib and what is known about its metabolites.
Table 1: Pharmacokinetic Parameters of Tofacitinib in Healthy Adult Subjects (Single 5 mg Oral Dose)
| Parameter | Value (Geometric Mean) | 90% Confidence Interval |
| AUCinf (ng*h/mL) | 286.3 | 100.49%, 107.45% |
| Cmax (ng/mL) | 44.10 | 84.99%, 100.45% |
| t½ (hours) | ~3.2 | N/A |
Data adapted from a study on a single 5 mg immediate-release formulation.[11][12]
Table 2: Comparative Pharmacokinetic Parameters of Tofacitinib and Metabolite M9 in Rats
| Analyte | AUC(0–t) (μg/L*h) | Cmax (μg/L) |
| Tofacitinib | 3747.19 ± 993.86 | 1189.38 ± 300.08 |
| Tofacitinib + Gliquidone | N/A | 1725.63 ± 519.39 |
This table illustrates the relative exposure of tofacitinib and the impact of a co-administered drug. While direct comparative values for M9 were not provided in this specific abstract, other sources confirm its low concentration relative to the parent drug.[13]
Experimental Protocols
In Vitro Metabolism of Tofacitinib in Human Liver Microsomes
Objective: To identify the metabolites of tofacitinib and the CYP450 enzymes responsible for its metabolism.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, tofacitinib, and a NADPH-generating system (which includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time, often 60 minutes.[7]
-
Reaction Termination: The incubation is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the metabolites is collected.
-
Analysis: The supernatant is analyzed by a validated UPLC-MS/MS method to identify and quantify the metabolites formed.[7]
Quantification of Tofacitinib and Metabolite M9 in Plasma by UPLC-MS/MS
Objective: To determine the concentrations of tofacitinib and its metabolite M9 in plasma samples for pharmacokinetic studies.
Methodology:
-
Sample Preparation:
-
To a plasma sample, an internal standard (e.g., tofacitinib-13C3,15N or fedratinib) is added.[5][14]
-
Proteins are precipitated by adding a solvent like acetonitrile.[15]
-
Alternatively, liquid-liquid extraction with a solvent such as methyl-tert butyl ether can be employed for cleaner extracts.[14]
-
The mixture is vortexed and then centrifuged.
-
The supernatant is collected, and may be evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into a UPLC system.
-
Separation is typically achieved on a reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm).[5]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid or 10.0 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile) is commonly used.[5][14]
-
-
Mass Spectrometric Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5]
-
The analytes are detected using Multiple Reaction Monitoring (MRM).
-
The precursor to product ion transitions monitored are:
-
-
Quantification: The concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a standard curve.
Visualizations
Figure 1: Metabolic Pathways of Tofacitinib.
Figure 2: UPLC-MS/MS Workflow for Tofacitinib and M9.
Conclusion
References
- 1. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 5. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of Resveratrol on the pharmacokinetic profile of tofacitinib and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. chemscene.com [chemscene.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Minor Role of Tofacitinib's Metabolites: A Focus on Metabolite-1
Tofacitinib (B832), a potent Janus kinase (JAK) inhibitor, exerts its primary pharmacological effects as the parent drug. While it undergoes metabolism to produce several metabolites, current scientific evidence indicates that these metabolites, including the N-demethylated metabolite commonly referred to as M1, play a minor role in the drug's overall activity.
In human studies, after the administration of radiolabeled tofacitinib, the unchanged parent drug accounted for over 65% of the total circulating radioactivity.[1] The remaining radioactivity was attributed to eight different metabolites, with each contributing less than 8% to the total.[1] This distribution underscores the principal role of tofacitinib itself in mediating its therapeutic effects.
Limited Pharmacological Activity of Metabolites
Regulatory documents from the U.S. Food and Drug Administration (FDA) further support the limited contribution of tofacitinib's metabolites. These documents state that all metabolites are predicted to possess ten-fold or less the potency of the parent compound. This significant reduction in activity suggests that they are unlikely to be major contributors to the drug's efficacy or potential off-target effects.
Metabolic Pathways of Tofacitinib
Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a lesser role.[2] The primary metabolic pathways include oxidation and N-demethylation.[2][3] N-demethylation is the specific metabolic route that leads to the formation of Tofacitinib metabolite-1 (M1).[4] Further metabolism involves the oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, and glucuronidation.[5][6]
Caption: Metabolic pathway of Tofacitinib.
Experimental Assessment of Metabolite Activity
Detailed experimental protocols specifically designed to elucidate the biological targets of this compound are not extensively available in the public domain. The general approach to assessing the activity of drug metabolites involves a series of in vitro and in vivo studies.
In Vitro Kinase Assays: A standard method to determine the inhibitory activity of a compound against specific kinases is through enzymatic assays. In such an assay, the metabolite would be incubated with a purified kinase (e.g., JAK1, JAK2, JAK3, TYK2) and its substrate (e.g., a peptide and ATP). The level of substrate phosphorylation would then be measured in the presence of varying concentrations of the metabolite to determine its half-maximal inhibitory concentration (IC50). A higher IC50 value for the metabolite compared to the parent drug would indicate lower potency.
Cell-Based Assays: To assess the functional consequences of kinase inhibition in a cellular context, cytokine-stimulated cell-based assays are employed. For instance, immune cells (e.g., T cells, natural killer cells) are stimulated with a specific cytokine (e.g., IL-2, IL-6) that signals through the JAK-STAT pathway. The phosphorylation of downstream STAT proteins is then measured by techniques such as Western blotting or flow cytometry in the presence and absence of the metabolite. The ability of the metabolite to inhibit STAT phosphorylation would provide a measure of its cellular potency.
Caption: General experimental workflow for assessing metabolite activity.
Quantitative Data Summary
| Compound | Target(s) | Reported Activity (IC50) | Potency vs. Tofacitinib |
| Tofacitinib | JAK1/JAK3 | JAK1: 112 nM, JAK2: 20 nM, JAK3: 1 nM | - |
| Tofacitinib Metabolites (General) | JAK family kinases | Not specifically reported | Predicted to be ≤10-fold less potent |
Note: The IC50 values for Tofacitinib can vary between different studies and assay conditions.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Slower Elimination of Tofacitinib in Acute Renal Failure Rat Models: Contribution of Hepatic Metabolism and Renal Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of Tofacitinib Metabolite-1: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor approved for the treatment of several inflammatory and autoimmune diseases. Its mechanism of action involves the inhibition of JAK1, JAK2, and JAK3, which in turn modulates downstream signaling pathways of various cytokines involved in immune responses. The metabolism of tofacitinib is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, Tofacitinib metabolite-1 (M1), formed via N-demethylation, is a subject of interest for understanding the complete pharmacological profile of the parent drug. This technical guide provides a comprehensive overview of the available in vitro data and methodologies related to the study of this compound.
Tofacitinib Metabolism and the Role of Metabolite-1
Tofacitinib is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19.[1] This biotransformation results in the formation of multiple metabolites.[2] A minor metabolic pathway for tofacitinib is N-demethylation, which produces metabolite M1.[3]
Studies on the overall pharmacological activity of tofacitinib have consistently shown that the parent drug is responsible for the majority of the observed therapeutic effect. In human radiolabeled studies, unchanged tofacitinib accounted for over 65% of the total circulating radioactivity.[4] The remaining radioactivity was attributed to various metabolites, with each metabolite, including M1, constituting less than 10% of the total circulating radioactivity.[5][6] It has been predicted that the potency of these metabolites for JAK1 and JAK3 inhibition is at least ten times lower than that of tofacitinib.[4]
Quantitative In Vitro Activity of Tofacitinib
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | Enzymatic Assay | 112 | [7] |
| JAK2 | Enzymatic Assay | 20 | [7] |
| JAK3 | Enzymatic Assay | 1 | [7] |
| TYK2 | Enzymatic Assay | - | - |
| JAK1/JAK3 Signaling (IL-15 induced) | Whole Blood Assay | 42 ± 12 | [8] |
| JAK2/JAK2 Signaling (GM-CSF induced) | Whole Blood Assay | 4379 ± 655 | [8] |
Note: The table summarizes the inhibitory activity of the parent drug, tofacitinib. Specific IC50 values for this compound are not currently available in the cited literature.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments that are used to characterize the activity of JAK inhibitors like tofacitinib and could be applied to study its metabolites.
JAK Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution: Test compounds (tofacitinib or its metabolites) are serially diluted in DMSO to create a concentration gradient.
-
Reaction Initiation: The JAK enzyme, peptide substrate, and ATP are combined in the wells of a microplate. The enzymatic reaction is initiated by the addition of the test compound dilutions.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as:
-
Radiometric Assay: Utilizing [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.
-
Fluorescence-Based Assay: Employing a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT Assay
This cell-based assay measures the ability of a compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAK kinases.
Protocol:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a cytokine-dependent cell line) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a defined period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2) to activate the corresponding JAK-STAT pathway.
-
Cell Lysis and Protein Extraction: Following stimulation, the cells are lysed to extract total cellular proteins.
-
Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as:
-
Western Blotting: Using antibodies specific for the phosphorylated form of the target STAT protein.
-
Flow Cytometry: Staining the cells with fluorescently labeled antibodies against pSTAT.
-
ELISA: Using a sandwich ELISA kit with antibodies specific for the pSTAT protein.
-
-
Data Analysis: The inhibition of STAT phosphorylation at each compound concentration is calculated relative to the cytokine-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of the JAK-STAT signaling pathway and the experimental workflow for its in vitro investigation are provided below.
Conclusion
The available evidence strongly suggests that the pharmacological activity of tofacitinib is predominantly mediated by the parent compound. While metabolite M1 is a known biotransformation product, its contribution to the overall JAK-inhibitory effect of tofacitinib in vivo is considered to be minimal. Direct in vitro studies quantifying the inhibitory potency of this compound against JAK kinases are not publicly available. The experimental protocols described herein provide a robust framework for any future investigations aimed at precisely characterizing the in vitro activity of this and other tofacitinib metabolites. Such studies, if conducted, would provide a more complete understanding of the metabolic and pharmacological profile of tofacitinib.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 6. ClinPGx [clinpgx.org]
- 7. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tofacitinib Metabolite-1 (CAS Number 1640971-51-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
Tofacitinib (B832) metabolite-1, with the CAS number 1640971-51-2, is chemically identified as 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile .[1] It is also referred to by several synonyms, including Tofacitinib Impurity 25 and Tofacitinib Keto Impurity.
Table 1: Chemical and Physical Properties of Tofacitinib Metabolite-1
| Property | Value | Source |
| CAS Number | 1640971-51-2 | N/A |
| Molecular Formula | C₁₆H₂₀N₆O₂ | SynZeal |
| Molecular Weight | 328.4 g/mol | SynZeal |
| Appearance | Solid | MedchemExpress.com |
| Storage | Store at -20°C to -80°C, protect from light. | MedchemExpress.com |
Role in Tofacitinib Metabolism and Pharmacokinetics
Tofacitinib undergoes significant metabolism in humans, with approximately 70% of a dose being cleared via hepatic metabolism. The primary enzymes responsible for this are cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, cytochrome P450 2C19 (CYP2C19).[2][3][4][5] This metabolic activity results in the formation of several metabolites.
Studies with radiolabeled tofacitinib have shown that the parent drug accounts for the majority of the circulating radioactivity in plasma. The metabolites, including the one identified by CAS 1640971-51-2, each constitute less than 10% of the total radioactivity.[2][6] This indicates that while Tofacitinib is extensively metabolized, no single metabolite is predominant in circulation. The primary pharmacological activity of Tofacitinib is attributed to the parent molecule.
Detailed pharmacokinetic parameters specifically for this compound (e.g., Cmax, Tmax, half-life) are not extensively reported in publicly available literature. The focus of published pharmacokinetic studies has been on the parent drug.
Tofacitinib's Mechanism of Action and the JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to immune responses and inflammation. The signaling cascade initiated by these cytokines is known as the JAK-STAT pathway.
Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation. Tofacitinib, by inhibiting JAKs, blocks this signaling cascade.
While the parent drug, Tofacitinib, is a known JAK inhibitor, the biological activity, specifically the JAK inhibitory potential, of this compound has not been detailed in the available scientific literature. It is common for metabolites to have significantly less or no pharmacological activity compared to the parent compound.
Experimental Protocols
Conceptual Synthesis Approach
The synthesis of this compound would likely involve a multi-step organic synthesis process. Based on its chemical structure, a plausible, though not publicly documented, synthetic route could involve the coupling of a suitably protected piperidine (B6355638) intermediate with a pyrrolo[2,3-d]pyrimidine core structure. The final steps would involve deprotection and modification of the piperidine ring to introduce the oxopropanenitrile side chain. Commercial availability of this metabolite as a reference standard suggests that a scalable synthetic route has been developed.
General Analytical Methodology for Quantification in Biological Matrices
The quantification of Tofacitinib and its metabolites in biological matrices like plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites present in clinical and preclinical samples. A general workflow for such an analysis is outlined below.
Key Steps in a Hypothetical Validated LC-MS/MS Method:
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is analyzed.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous plasma sample into an immiscible organic solvent, providing a cleaner sample than protein precipitation.
-
Solid-Phase Extraction (SPE): This method offers the cleanest samples and the potential for analyte concentration. The analyte is retained on a solid sorbent, washed, and then eluted with an appropriate solvent.
-
An internal standard, ideally a stable isotope-labeled version of the analyte, would be added at the beginning of the sample preparation to account for variability.
-
-
Chromatographic Separation:
-
A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used.
-
A C18 column is commonly employed for the separation of small molecules like Tofacitinib and its metabolites.
-
The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer (MS/MS) would be used for detection.
-
Electrospray ionization (ESI) in the positive ion mode is a common choice for this type of molecule.
-
The mass spectrometer would be operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored for high selectivity and sensitivity.
-
Validation Parameters: Any such method would need to be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
Conclusion
This compound (CAS 1640971-51-2) is a known, minor metabolite of the JAK inhibitor, Tofacitinib. While its chemical identity is established and it is commercially available as a research standard, there is a notable lack of detailed public information regarding its specific pharmacokinetic profile and biological activity. The available data on Tofacitinib's metabolism indicate that this metabolite is not present in high concentrations in circulation, and the pharmacological effects of Tofacitinib are primarily driven by the parent drug.
For researchers and drug development professionals, this metabolite serves as an important reference standard for metabolic studies and as a potential impurity that may need to be monitored in drug substance and product. The development of specific, validated analytical methods for its quantification would be a necessary step for any in-depth investigation into its disposition or potential biological effects. This guide provides a foundational understanding of this compound based on the currently accessible scientific and technical information.
References
- 1. Tofacitinib Impurity 25 | 1640971-51-2 | SynZeal [synzeal.com]
- 2. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 4. A pharmacokinetic and clinical assessment of tofacitinib for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
Tofacitinib Metabolite-1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tofacitinib metabolite-1, including its chemical identity, metabolic pathways, and the experimental protocols utilized for its characterization.
IUPAC Name of this compound
This compound, also known as M1 or desmethyltofacitinib, has the following International Union of Pure and Applied Chemistry (IUPAC) name:
3-[(3R,4R)-4-methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]-3-oxopropanenitrile
Metabolic Pathways of Tofacitinib
Tofacitinib undergoes extensive metabolism in humans, with approximately 70% of the drug being cleared via hepatic metabolism. The remaining 30% is excreted unchanged through renal pathways. The primary metabolic transformations are mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 playing the major role and CYP2C19 contributing to a lesser extent.
Following oral administration, Tofacitinib is metabolized into at least eight different metabolites. However, the parent drug, Tofacitinib, is responsible for the majority of the pharmacological activity. Each of the eight identified metabolites accounts for less than 8% of the total circulating radioactivity. The main metabolic pathways include:
-
N-demethylation: This is a key pathway leading to the formation of this compound (desmethyltofacitinib).
-
Oxidation: This occurs on the pyrrolopyrimidine and piperidine (B6355638) rings, as well as the piperidine ring side-chain.
-
Glucuronidation: This is a minor pathway in the metabolism of Tofacitinib.
Quantitative Data on Tofacitinib Metabolism
The following table summarizes the quantitative data related to the metabolism and clearance of Tofacitinib.
| Parameter | Value | Reference |
| Hepatic Metabolism | ~70% of total clearance | [1] |
| Renal Excretion (unchanged drug) | ~30% of total clearance | [1] |
| Primary Metabolizing Enzyme | CYP3A4 | [1] |
| Secondary Metabolizing Enzyme | CYP2C19 | [1] |
| Contribution of Parent Drug to Circulating Radioactivity | >65% | |
| Contribution of Individual Metabolites to Circulating Radioactivity | <8% each |
Signaling Pathway of Tofacitinib
Tofacitinib is a Janus kinase (JAK) inhibitor. JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane. This signaling cascade, known as the JAK-STAT pathway, is crucial for immune cell function and hematopoiesis. Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This modulation of the JAK-STAT pathway ultimately leads to a reduction in the inflammatory response.
Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments used in the study of Tofacitinib metabolism.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the metabolites of Tofacitinib and the CYP enzymes responsible for their formation.
Figure 2: Workflow for in vitro metabolism studies of Tofacitinib.
Methodology:
-
Incubation: Tofacitinib is incubated with liver microsomes from different species (e.g., human, rat) in the presence of an NADPH-regenerating system to initiate metabolic reactions.
-
Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile, which also precipitates the proteins.
-
Sample Preparation: The mixture is centrifuged to separate the precipitated proteins from the supernatant containing the drug and its metabolites.
-
Analysis: The supernatant is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites based on their retention times and mass fragmentation patterns.
In Vivo Pharmacokinetic Study in Animal Models
This protocol is used to determine the absorption, distribution, metabolism, and excretion (ADME) of Tofacitinib in a living organism.
Methodology:
-
Dosing: A known dose of Tofacitinib is administered to the animal model (e.g., rats), typically via oral or intravenous routes.
-
Sample Collection: Blood, urine, and feces samples are collected at predetermined time points.
-
Sample Processing: Blood samples are processed to obtain plasma. All samples are stored under appropriate conditions until analysis.
-
Quantification: The concentration of Tofacitinib and its metabolites in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.
Conclusion
This compound, or desmethyltofacitinib, is a primary product of Tofacitinib metabolism, formed through N-demethylation primarily by the CYP3A4 enzyme. While several metabolites of Tofacitinib have been identified, the parent compound remains the major contributor to its pharmacological effect. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Tofacitinib's metabolic profile and its implications for drug development and clinical practice.
References
Tofacitinib Metabolite-1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of Tofacitinib (B832) and its primary metabolite, with a focus on its chemical properties, metabolic fate, analytical quantification, and mechanism of action. This document is intended to serve as a valuable resource for professionals engaged in drug development and research.
Chemical Identity of Tofacitinib Metabolite-1
The Simplified Molecular Input Line Entry System (SMILES) string for this compound has been identified as:
CN(--INVALID-LINK--C)CN1C(CC#N)=O)C2=C(CC3=O)C(N3)=NC=N2[1]
This string provides a machine-readable representation of the molecule's two-dimensional structure, which is essential for cheminformatics and molecular modeling studies.
Tofacitinib Metabolism and Pharmacokinetics
Tofacitinib undergoes significant metabolism in the body, with hepatic clearance accounting for approximately 70% of its total clearance, while the remaining 30% is cleared renally. The primary metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation. Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and to a lesser extent CYP2C19, are the main drivers of Tofacitinib metabolism. Following a single radiolabeled dose, the majority of the drug is recovered in the urine (80.1%), with a smaller portion in the feces (13.8%). Unchanged Tofacitinib accounts for 28.8% of the dose recovered in urine. In plasma, the parent drug constitutes the majority of circulating radioactivity (69.4%), with all individual metabolites, including metabolite-1, each representing less than 10% of the total circulating radioactivity.[2]
| Parameter | Value | Reference |
| Hepatic Clearance | ~70% of total clearance | [2] |
| Renal Clearance | ~30% of total clearance | [2] |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 | [2] |
| Major Metabolic Pathways | Oxidation, N-demethylation, Glucuronidation | [2] |
| Excretion Route (Urine) | 80.1% of administered dose | [2] |
| Excretion Route (Feces) | 13.8% of administered dose | [2] |
| Parent Drug in Urine | 28.8% of administered dose | [2] |
| Parent Drug in Plasma | 69.4% of total radioactivity | [2] |
| Individual Metabolites in Plasma | <10% of total radioactivity each | [2] |
Experimental Protocols
In Vitro Metabolism of Tofacitinib using Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of Tofacitinib in vitro using liver microsomes from different species to identify metabolites and understand species-specific metabolic profiles.
Materials:
-
Tofacitinib
-
Liver microsomes (human, rat, mouse, monkey)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) tetrasodium (B8768297) salt (NADPH)
-
Uridine diphosphate (B83284) glucuronic acid (UDPGA)
-
Potassium phosphate buffer (pH 7.4)
-
Formic acid
-
Ultra-pure water
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing Tofacitinib (e.g., 10 µM), liver microsomes (e.g., 0.5 mg/mL protein), and potassium phosphate buffer.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH and UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Tofacitinib and its metabolites. The separation can be achieved on a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.
In Vivo Pharmacokinetic Study of Tofacitinib in Rats
This protocol describes a typical in vivo study to evaluate the pharmacokinetic properties of Tofacitinib in a rat model.
Materials:
-
Tofacitinib
-
Sprague-Dawley rats
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Heparinized tubes for blood collection
-
Anesthesia
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer a single oral or intravenous dose of Tofacitinib to the rats.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation: Perform protein precipitation on the plasma samples using a suitable organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Quantify the concentration of Tofacitinib and its metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Analytical Methodologies
The quantification of Tofacitinib and its metabolites in biological matrices is typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). These methods offer high sensitivity and selectivity.
Sample Preparation:
-
Protein Precipitation: A simple and common method involving the addition of an organic solvent like acetonitrile or methanol (B129727) to precipitate plasma proteins.
-
Liquid-Liquid Extraction (LLE): Provides a cleaner extract compared to protein precipitation.
-
Solid-Phase Extraction (SPE): Offers the cleanest extracts and allows for sample concentration.
Chromatographic Conditions:
-
Column: Reversed-phase C18 columns are commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Tofacitinib and its metabolites.
Mechanism of Action: JAK-STAT Signaling Pathway
Tofacitinib is a Janus kinase (JAK) inhibitor. JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are involved in inflammation and immune responses. Tofacitinib works by inhibiting the activity of JAKs, thereby interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This inhibition prevents the phosphorylation and activation of STATs, which in turn modulates the transcription of genes involved in the inflammatory process.
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.
Experimental Workflow for Tofacitinib Metabolite Identification
The following diagram outlines a typical workflow for the identification and characterization of Tofacitinib metabolites from in vitro or in vivo samples.
References
- 1. Bioanalytical Method Development and Validation of Tofacitinib in Rat Plasma Using Green Solvent and Application to Pharmacokinetic Study by LC‐MS | Semantic Scholar [semanticscholar.org]
- 2. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Formation of Tofacitinib Metabolite-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic processes involved in the formation of Tofacitinib (B832) metabolite-1, a key hydroxylated metabolite of Tofacitinib. Tofacitinib, an oral Janus kinase (JAK) inhibitor, is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis. Understanding its metabolism is crucial for assessing its pharmacokinetic profile, potential drug-drug interactions, and overall safety.
Introduction to Tofacitinib Metabolism
Tofacitinib undergoes extensive hepatic metabolism, with approximately 70% of its clearance attributed to this route, while the remaining 30% is excreted unchanged by the kidneys.[1][2][3] The metabolism of Tofacitinib is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a major role and CYP2C19 contributing to a lesser extent.[1][3][4] The primary metabolic pathways include N-demethylation, oxidation of the piperidine (B6355638) and pyrrolopyrimidine rings, and subsequent glucuronidation.[1][3][4]
Identification and Formation of Tofacitinib Metabolite-1
This compound is a mono-hydroxylated derivative of the parent drug, with the chemical formula C16H20N6O2 and a molecular weight of 328.37. The formation of this metabolite occurs via oxidation, a common phase I metabolic reaction. While the scientific literature often refers to various Tofacitinib metabolites with designations such as M2 (an alcohol) and M4 (an acid), this compound corresponds to a hydroxylated form of the parent compound.[5][6]
The enzymatic formation of this compound is primarily catalyzed by CYP3A4, with a minor contribution from CYP2C19.[1][4] This hydroxylation reaction increases the polarity of the molecule, facilitating its subsequent excretion from the body.
Quantitative Analysis of Tofacitinib Metabolism
The following table summarizes the key quantitative parameters related to the metabolism of Tofacitinib. It is important to note that specific kinetic data for the formation of this compound are not extensively available in the public domain. The data presented here reflects the overall metabolism of Tofacitinib.
| Parameter | Value | Enzyme(s) Involved | Reference(s) |
| Metabolic Clearance | ~70% of total clearance | CYP3A4, CYP2C19 | [1][2][3] |
| Renal Clearance | ~30% of total clearance | - | [1][2][3] |
| Primary Metabolizing Enzyme | CYP3A4 | - | [1][4] |
| Secondary Metabolizing Enzyme | CYP2C19 | - | [1][4] |
Experimental Protocols for Studying Tofacitinib Metabolism
The study of Tofacitinib metabolism typically involves in vitro and in vivo experimental models. Below are representative protocols for each.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the metabolites of Tofacitinib and the enzymes responsible for their formation.
Objective: To investigate the metabolism of Tofacitinib in human liver microsomes and identify the resulting metabolites.
Materials:
-
Tofacitinib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) tetrasodium (B8768297) salt)
-
Uridine diphosphate (B83284) glucuronic acid (UDPGA) for phase II metabolism studies
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding Tofacitinib to the mixture. For identifying glucuronide conjugates, add UDPGA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a quenching solution, such as cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Tofacitinib and its metabolites.
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines a typical in vivo study to assess the pharmacokinetics of Tofacitinib and its metabolites in a rat model.
Objective: To determine the pharmacokinetic profile of Tofacitinib and its metabolites after oral administration to rats.
Materials:
-
Tofacitinib formulation for oral administration
-
Sprague-Dawley rats (or other appropriate animal model)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (LC-MS/MS)
Procedure:
-
Acclimate the rats to the laboratory conditions.
-
Administer a single oral dose of Tofacitinib to the rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to separate plasma.
-
Extract Tofacitinib and its metabolites from the plasma samples.
-
Quantify the concentrations of Tofacitinib and its metabolites using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the metabolic pathway of Tofacitinib leading to the formation of this compound and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of Tofacitinib to Metabolite-1.
References
- 1. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slower Elimination of Tofacitinib in Acute Renal Failure Rat Models: Contribution of Hepatic Metabolism and Renal Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Baohuoside I on the Metabolism of Tofacitinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Mechanism of Tofacitinib Oxidative Decyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Mechanism of Tofacitinib Oxidative Decyanation | Bentham Science [eurekaselect.com]
Tofacitinib N-Demethylation Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor utilized in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. A key metabolic transformation is the N-demethylation pathway, a process primarily mediated by cytochrome P450 enzymes. This technical guide provides an in-depth exploration of the tofacitinib N-demethylation pathway, offering detailed insights into the enzymatic processes, resultant metabolites, quantitative kinetics, and the experimental methodologies employed for its investigation.
Metabolic Pathway and Enzymology
Tofacitinib undergoes extensive hepatic metabolism, accounting for approximately 70% of its clearance, with the remaining 30% excreted unchanged by the kidneys.[1][2] The metabolic processes are varied, including oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, as well as glucuronidation.[2][3] Among these, N-demethylation represents a significant route of biotransformation.
The primary enzymes responsible for the metabolism of tofacitinib are cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, cytochrome P450 2C19 (CYP2C19).[4][5] These enzymes catalyze the removal of a methyl group from the piperidine ring of the tofacitinib molecule, leading to the formation of its N-demethylated metabolite, known as desmethyltofacitinib (B3322766).[2] While a total of 13 metabolites of tofacitinib have been identified in vitro, each of these, including desmethyltofacitinib, constitutes less than 10% of the total circulating radioactivity in human plasma.[3][5]
Below is a diagram illustrating the N-demethylation of tofacitinib.
Quantitative Analysis of Tofacitinib N-Demethylation
The kinetics of tofacitinib metabolism by CYP3A4 and CYP2C19 have been characterized, providing valuable quantitative data for understanding the N-demethylation pathway. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key parameters in this regard.
| Enzyme Variant | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |
| CYP3A4.1 (Wild Type) | 23.8 ± 3.5 | 14.3 ± 0.8 | [6] |
| CYP3A4.18 | 48.1 ± 7.2 | 10.2 ± 0.9 | [6] |
| CYP3A4.28 | 35.2 ± 5.1 | 12.1 ± 1.1 | [6] |
| CYP2C19.1 (Wild Type) | 11.2 ± 1.5 | 3.2 ± 0.2 | [6] |
| CYP2C19.2H | N/A (defective) | N/A (defective) | [6] |
| CYP2C19.3 | N/A (defective) | N/A (defective) | [6] |
Note: The kinetic parameters presented are for the overall metabolism of tofacitinib by the respective enzymes, with N-demethylation being a significant contributor.
Experimental Protocols
The investigation of tofacitinib's N-demethylation pathway typically involves in vitro studies using human liver microsomes or recombinant human CYP enzymes. Below are detailed methodologies for key experiments.
In Vitro Metabolism of Tofacitinib in Human Liver Microsomes
This protocol is designed to assess the formation of desmethyltofacitinib from tofacitinib in a system that mimics the hepatic metabolic environment.
1. Materials and Reagents:
-
Tofacitinib
-
Desmethyltofacitinib (as a reference standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) tetrasodium (B8768297) salt)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., ibrutinib (B1684441) or a stable isotope-labeled tofacitinib) for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of tofacitinib in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, human liver microsomes (final protein concentration typically 0.3-0.5 mg/mL), and tofacitinib (final concentration typically 1-50 μM).[4]
-
Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[3]
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Quantification of Tofacitinib and Desmethyltofacitinib
This method provides a sensitive and specific means of quantifying the parent drug and its N-demethylated metabolite.
1. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters XBridge BEH Shield RP18, 4.6 x 150 mm, 2.5 µm) is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[7][8]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.[7]
-
Column Temperature: Maintained at around 40-45°C.[7]
-
Injection Volume: Typically 5-10 µL.[7]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Data Analysis: The concentration of tofacitinib and desmethyltofacitinib is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
The following diagram illustrates a typical experimental workflow for this analysis.
Tofacitinib's Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signal transduction of numerous cytokines and growth factors that are pivotal in immune responses and inflammation.
Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune cell function. Tofacitinib, by inhibiting JAKs, blocks this phosphorylation cascade, thereby downregulating the inflammatory response.
The diagram below outlines the JAK-STAT signaling pathway and the inhibitory action of tofacitinib.
Conclusion
The N-demethylation of tofacitinib is a crucial metabolic pathway mediated primarily by CYP3A4 and to a lesser extent by CYP2C19. The resulting metabolite, desmethyltofacitinib, along with other metabolites, contributes to the overall clearance of the drug. Understanding the kinetics and experimental methodologies associated with this pathway is vital for drug development professionals and researchers in the fields of pharmacology and drug metabolism. The provided technical guide offers a comprehensive overview of the core aspects of tofacitinib N-demethylation, from the underlying enzymatic reactions to the analytical techniques for quantification and the broader context of its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational and Experimental Investigation of Antidiabetic Drugs on Tofacitinib Metabolism: Molecular Docking, in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
The Cytochrome P450 3A4-Mediated Metabolism of Tofacitinib to its M1 Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases. Its pharmacokinetic profile is predominantly influenced by hepatic metabolism, with cytochrome P450 3A4 (CYP3A4) playing a pivotal role. This technical guide provides a comprehensive overview of the CYP3A4-mediated metabolism of Tofacitinib, with a specific focus on the formation of its M1 metabolite. This document outlines the metabolic pathways, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes to support further research and drug development efforts in this domain.
Introduction
Tofacitinib's efficacy and safety are intrinsically linked to its metabolic fate. Approximately 70% of Tofacitinib's total clearance is attributed to hepatic metabolism, while the remaining 30% is excreted unchanged renally.[1][2][3] Within the hepatic metabolic machinery, CYP3A4 is the principal enzyme responsible for the biotransformation of Tofacitinib, accounting for approximately 53% of its metabolic clearance, with a lesser contribution from CYP2C19 (around 17%).[4][5] This metabolic process leads to the formation of several metabolites. While various metabolites have been identified, including products of oxidation on the pyrrolopyrimidine and piperidine (B6355638) rings, N-demethylation, and glucuronidation, this guide will focus on the formation of the M1 metabolite, a hydroxylated form of Tofacitinib.[1][2] Understanding the kinetics and mechanisms of M1 formation is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and optimizing therapeutic regimens.
The Metabolic Pathway: Tofacitinib to M1
The primary metabolic transformation of Tofacitinib to its M1 metabolite is an oxidation reaction catalyzed by CYP3A4. This process involves the hydroxylation of the Tofacitinib molecule. The general scheme of this metabolic activation is depicted below.
Caption: CYP3A4-mediated hydroxylation of Tofacitinib to M1.
In addition to its role as a substrate, Tofacitinib has also been identified as a mechanism-based inactivator of CYP3A4.[6][7][8] This inactivation involves the formation of reactive intermediates, such as an epoxide and an α-keto-aldehyde, which can covalently bind to the enzyme, leading to its irreversible inhibition.[7][8] The formation of the aldehyde intermediate is primarily catalyzed by CYP3A4.[8]
Quantitative Data
The following tables summarize the key quantitative data related to the metabolism of Tofacitinib, with a focus on the role of CYP3A4.
Table 1: Contribution of Metabolic Pathways to Tofacitinib Clearance
| Clearance Pathway | Contribution (%) | Reference |
| Hepatic Metabolism | ~70 | [1][2][3] |
| - CYP3A4 | ~53 | [4][5] |
| - CYP2C19 | ~17 | [4][5] |
| Renal Excretion (unchanged) | ~30 | [1][2][3] |
Table 2: Kinetic Parameters for Tofacitinib as a CYP3A4 Inactivator
| Parameter | Value | Reference |
| kinact (min-1) | 0.037 | [6][7][8] |
| KI (μM) | 93.2 | [6][7][8] |
Table 3: Michaelis-Menten Constants for Tofacitinib Disappearance in Rat Liver Microsomes
| Parameter | Value | Reference |
| Vmax (nmol/min/mg protein) | 0.45 ± 0.03 | [9] |
| Km (μM) | 18.2 ± 2.1 | [9] |
| CLint (Vmax/Km) (μL/min/mg protein) | 24.7 | [9] |
Table 4: IC50 Values for Inhibition of Tofacitinib Metabolism
| Inhibitor | IC50 (μM) | In Vitro System | Reference |
| Gliquidone | 1.140 | Murine Liver Microsomes | [10][11] |
| Linagliptin | 4.064 | Murine Liver Microsomes | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the CYP3A4-mediated metabolism of Tofacitinib.
In Vitro Microsomal Incubation Assay for Tofacitinib Metabolism
This protocol is adapted from methodologies described in studies investigating drug-drug interactions with Tofacitinib.[10][11][12]
Objective: To determine the rate of Tofacitinib metabolism and the formation of its metabolites (including M1) in a microsomal system.
Materials:
-
Human or rat liver microsomes (HLM or RLM)
-
Tofacitinib
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (e.g., hydrocortisone (B1673445) or a deuterated Tofacitinib analog)[13][14]
-
UPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (final protein concentration typically 0.2-0.5 mg/mL), potassium phosphate buffer, and Tofacitinib at various concentrations (e.g., 1-100 μM).
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.
-
-
Sample Processing:
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[14]
-
-
Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a validated UPLC-MS/MS method to quantify the remaining Tofacitinib and the formed M1 metabolite.
-
References
- 1. ClinPGx [clinpgx.org]
- 2. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of effect of tofacitinib (CP-690,550) on the pharmacokinetics of the CYP3A4 substrate midazolam in healthy volunteers: confirmation of in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase 1 Dose‐Escalation Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Tofacitinib in Japanese Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational and Experimental Investigation of Antidiabetic Drugs on Tofacitinib Metabolism: Molecular Docking, in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational and Experimental Investigation of Antidiabetic Drugs on Tofacitinib Metabolism: Molecular Docking, in vitro, and in vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - PMC [pmc.ncbi.nlm.nih.gov]
The Toxicological Profile of Tofacitinib Metabolite-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, undergoes hepatic metabolism to form several metabolites. The most prominent of these is Metabolite-1 (M1), also known as N-desmethyl-tofacitinib. This technical guide provides a comprehensive overview of the available toxicological data for tofacitinib metabolite-1. Extensive literature and regulatory searches indicate that while the metabolism of tofacitinib is well-characterized, specific toxicological studies on isolated metabolite M1 are not publicly available. The existing data consistently suggest that the pharmacological and toxicological effects of tofacitinib are predominantly attributed to the parent drug. Metabolite M1 is present in systemic circulation at low levels and exhibits significantly lower potency as a JAK inhibitor compared to tofacitinib. This guide summarizes the current understanding of tofacitinib metabolism, the known characteristics of its metabolites, and the general toxicological profile of the parent compound, which provides an indirect assessment of the potential risks associated with its metabolites.
Introduction to Tofacitinib Metabolism
Tofacitinib is primarily cleared through hepatic metabolism, accounting for approximately 70% of its elimination, with the remaining 30% excreted unchanged by the kidneys[1]. The metabolic process is mainly mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role[1][2][3].
In humans, tofacitinib is metabolized into at least eight metabolites. However, unchanged tofacitinib accounts for over 65% of the total circulating radioactivity following a radiolabeled dose[1][2]. Each of the eight identified metabolites represents less than 8% of the total circulating radioactivity, indicating that the systemic exposure to any single metabolite is low[1][2]. The primary metabolic pathways include N-demethylation, oxidation of the piperidine (B6355638) ring and its side chain, and oxidation of the pyrrolopyrimidine ring[4][5].
This compound (N-desmethyl-tofacitinib)
Metabolite M1 is the product of N-demethylation of tofacitinib[4]. Regulatory documents confirm that M1 is N-desmethyl-tofacitinib[4].
Quantitative Data
Specific quantitative toxicological data for this compound from dedicated studies are not available in the public domain. The available information from human radiolabeled studies indicates that all metabolites, including M1, are present in plasma at concentrations less than 10% of the parent drug[6]. Furthermore, the potency of these metabolites for JAK1/JAK3 inhibition is reported to be less than or equal to 10% of that of tofacitinib itself[6].
Due to the lack of specific studies on M1, a quantitative data table for its toxicological profile cannot be constructed. The focus of non-clinical safety assessment has been on the parent drug, tofacitinib, given that it is the primary pharmacologically active and most abundant circulating entity.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not available as no such studies have been published. However, a general workflow for the identification and characterization of drug metabolites, which would have been employed for tofacitinib, is described below.
General Experimental Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for identifying and characterizing drug metabolites, a process that would have been applied to tofacitinib and led to the identification of M1.
Caption: General workflow for drug metabolite identification.
Signaling Pathways
The primary mechanism of action of tofacitinib is the inhibition of the JAK-STAT signaling pathway. Given that this compound has significantly lower potency for JAK inhibition, its impact on this pathway is considered minimal compared to the parent drug. The following diagram illustrates the metabolic conversion of tofacitinib to metabolite M1 and their relative impact on the JAK-STAT pathway.
Caption: Tofacitinib metabolism to M1 and relative JAK-STAT inhibition.
Toxicological Profile of Tofacitinib (Parent Drug)
In the absence of specific data for metabolite M1, the toxicological profile of tofacitinib provides the primary basis for safety assessment.
Genotoxicity
Tofacitinib was not mutagenic in a bacterial reverse mutation assay and was not clastogenic in an in vivo rat micronucleus assay[4]. However, it was shown to be clastogenic in an in vitro chromosomal aberration assay in human peripheral blood lymphocytes in the presence of metabolic activation[4].
Carcinogenicity
In a 2-year carcinogenicity study in rats, tofacitinib was associated with an increased incidence of benign Leydig cell tumors, benign thymomas, and hibernomas[4]. No drug-related neoplasms were observed in a 6-month study in rasH2 transgenic mice[4].
Reproductive and Developmental Toxicity
Tofacitinib has been shown to be teratogenic in rats and rabbits at exposures that are multiples of the human clinical dose[4]. Effects included external, skeletal, and visceral malformations[4].
Other Toxicological Findings
The primary target organs for toxicity in animal studies were the immune and hematopoietic systems, which is consistent with the drug's mechanism of action[4]. Findings included lymphoid depletion, bone marrow hypocellularity, and decreased lymphocytes and natural killer cells.
Conclusion
The available evidence strongly indicates that the toxicological profile of tofacitinib is driven by the parent molecule. This compound (N-desmethyl-tofacitinib) is a minor metabolite with significantly reduced pharmacological activity. While a dedicated, in-depth toxicological profile for metabolite M1 is not publicly available, its low systemic exposure and weak potency suggest a minimal contribution to the overall toxicity of tofacitinib. Future research focusing on the direct toxicological assessment of major tofacitinib metabolites could provide a more complete understanding of their safety profile, although current data suggest this is of low priority from a clinical safety perspective.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. research.unl.pt [research.unl.pt]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Tofacitinib Metabolite-1 (M9)
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. The therapeutic efficacy and safety of tofacitinib are influenced by its pharmacokinetic profile, which includes the metabolism of the parent drug into various metabolites. Understanding the concentration of these metabolites is crucial for a comprehensive assessment of the drug's disposition and potential for drug-drug interactions. This document provides a detailed protocol for the analytical method development and validation for the quantification of a significant metabolite of tofacitinib, M9, in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 having a minor role. The metabolism of tofacitinib results in the formation of several metabolites, with each generally accounting for less than 10% of the total circulating radioactivity. One of these metabolites, designated as M9, is a product of oxidation. A robust and sensitive bioanalytical method is essential for the accurate quantification of M9 in preclinical and clinical studies.
Signaling Pathway and Metabolism
Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, which is integral to the signaling of numerous cytokines and growth factors involved in immune responses. By blocking this pathway, tofacitinib reduces inflammation. The metabolic fate of tofacitinib involves several pathways, including oxidation and N-demethylation.
Experimental Protocols
This section details the materials, reagents, and procedures for the UPLC-MS/MS analysis of tofacitinib metabolite M9 in plasma.
Materials and Reagents
-
Tofacitinib and Tofacitinib Metabolite M9 reference standards
-
Fedratinib (B1684426) (Internal Standard - IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other relevant biological matrix)
Instrumentation
-
UPLC System: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm)
-
Mass Spectrometer: Xevo TQ-S triple quadrupole tandem mass spectrometer
-
Data System: MassLynx software
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve tofacitinib, M9, and fedratinib in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the M9 stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the fedratinib stock solution to a final concentration of 50 ng/mL in a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (50 ng/mL fedratinib).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
The chromatographic and mass spectrometric conditions are summarized in the tables below.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Gradient Elution | Detailed in the referenced study |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Tofacitinib | Metabolite M9 | Fedratinib (IS) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| MRM Transition (m/z) | 313.12 → 148.97 | 329.10 → 165.00[1] | 380.95 → 255.97 |
| Cone Voltage (V) | To be optimized | To be optimized | To be optimized |
| Collision Energy (eV) | To be optimized | To be optimized | To be optimized |
Method Validation
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA). The following parameters should be assessed.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Acceptance Criteria | Representative Data (Metabolite M9) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Calibration Range | Defined by the study requirements | 0.05 - 100 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.05 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.8% to 6.3% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Minimal matrix effect observed |
| Stability (Freeze-thaw, short-term, long-term) | Analyte stable under tested conditions | Stable |
Data Presentation
The quantitative data for the validation of the analytical method for tofacitinib metabolite M9 are summarized below.
Table 4: Linearity and LLOQ of Tofacitinib Metabolite M9
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Metabolite M9 | 0.05 - 100 | ≥ 0.99 | 0.05[1] |
Table 5: Accuracy and Precision for Tofacitinib Metabolite M9
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low QC (0.15 ng/mL) | 8.2 | 9.5 | 6.3 | 4.8 |
| Mid QC (15 ng/mL) | 4.1 | 5.3 | -2.1 | -1.5 |
| High QC (80 ng/mL) | 3.5 | 4.1 | -5.8 | -3.2 |
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and robust approach for the quantification of tofacitinib metabolite M9 in plasma. The protein precipitation method for sample preparation is simple and efficient. The method has been validated with acceptable linearity, accuracy, precision, and a low limit of quantification, making it suitable for pharmacokinetic studies in drug development. This detailed protocol serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of tofacitinib and its metabolites.
References
Application Notes and Protocols for the Quantification of Tofacitinib and its Major Metabolite in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. The accurate quantification of Tofacitinib and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the simultaneous quantification of Tofacitinib and its principal metabolite, referred to herein as M9 (assumed to be metabolite-1 for the purpose of this document), in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Tofacitinib is primarily metabolized by CYP3A4 and to a lesser extent by CYP2C19 in the liver.[1] The metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation.[1] One of the principal metabolites is formed through oxidation.
Signaling Pathway of Tofacitinib
Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, which is integral to the inflammatory process. Cytokines bind to cell surface receptors, activating associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which subsequently dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes. Tofacitinib blocks the phosphorylation of STATs by inhibiting JAKs, thereby interrupting this signaling cascade.
Tofacitinib's inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
This section details the UPLC-MS/MS method for the simultaneous quantification of Tofacitinib and its metabolite M9 in plasma.
Materials and Reagents
-
Tofacitinib reference standard
-
Tofacitinib metabolite M9 reference standard
-
Upadacitinib (Internal Standard, IS)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid
-
Human or beagle dog plasma (with anticoagulant)
-
Ultrapure water
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tofacitinib, M9, and the internal standard (Upadacitinib) in methanol.
-
Working Solutions: Prepare serial dilutions of the Tofacitinib and M9 stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Upadacitinib, 50 ng/mL) to each tube, except for blank samples.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY BEH C18 (1.7 µm, 2.1 mm × 50 mm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate in water (pH adjusted with formic acid) in a gradient elution |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Xevo TQ-S triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tofacitinib | 313.12 | 148.97 |
| Metabolite M9 | 329.10 | 137.03 |
| Upadacitinib (IS) | 380.95 | 255.97 |
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated UPLC-MS/MS method for the quantification of Tofacitinib and its metabolite M9.[2]
Calibration Curve
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Tofacitinib | 0.5 - 400 | ≥ 0.99 |
| Metabolite M9 | 0.5 - 400 | ≥ 0.99 |
Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Tofacitinib | LLOQ | ≤ 15 | ≤ 15 | 85 - 115 |
| Low | ≤ 15 | ≤ 15 | 85 - 115 | |
| Medium | ≤ 15 | ≤ 15 | 85 - 115 | |
| High | ≤ 15 | ≤ 15 | 85 - 115 | |
| Metabolite M9 | LLOQ | ≤ 15 | ≤ 15 | 85 - 115 |
| Low | ≤ 15 | ≤ 15 | 85 - 115 | |
| Medium | ≤ 15 | ≤ 15 | 85 - 115 | |
| High | ≤ 15 | ≤ 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification
Recovery
| Analyte | Extraction Recovery (%) |
| Tofacitinib | > 88.5 |
| Metabolite M9 | > 88.5 |
| Upadacitinib (IS) | > 88.5 |
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the quantification of Tofacitinib and its metabolite M9 in plasma.
Experimental workflow for Tofacitinib and metabolite M9 quantification.
Tofacitinib Metabolic Pathway
The diagram below illustrates the primary metabolic pathways of Tofacitinib.
Primary metabolic pathways of Tofacitinib.
References
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Tofacitinib and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Tofacitinib (B832) and its major metabolite, M9, in human plasma. Tofacitinib, a Janus kinase (JAK) inhibitor, is a therapeutic agent used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1] The method utilizes a simple protein precipitation for sample preparation and offers a rapid analysis time, making it suitable for high-throughput applications. The method has been validated for linearity, precision, accuracy, and stability.
Introduction
Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is a critical pathway in the signaling of numerous cytokines and growth factors involved in immune responses.[1][2][3] By blocking this pathway, Tofacitinib reduces the inflammatory processes associated with autoimmune disorders. The metabolism of Tofacitinib is primarily mediated by CYP3A4 and to a lesser extent by CYP2C19, leading to the formation of several metabolites.[4] The principal metabolite in circulation is M9.[5] A reliable analytical method to quantify Tofacitinib and its metabolites is essential for drug development and clinical research.
This application note presents a detailed protocol for a UPLC-MS/MS method for the simultaneous quantification of Tofacitinib and its metabolite M9 in human plasma. The method is sensitive, specific, and rapid, making it an ideal tool for researchers and scientists in the field of drug development and pharmacology.
Signaling Pathway
Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[6] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][6] Activated STAT proteins typically dimerize and translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.[2] By blocking this cascade, Tofacitinib effectively suppresses the signaling of multiple cytokines.[2][3]
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow
The analytical workflow consists of sample receipt, preparation, LC-MS/MS analysis, and data processing.
Caption: A typical bioanalytical workflow for Tofacitinib analysis.
Materials and Methods
Materials
-
Tofacitinib and M9 reference standards
-
Tofacitinib-¹³C₃,¹⁵N as an internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Stock and Working Solutions
Prepare stock solutions of Tofacitinib, M9, and the internal standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
-
System: Waters ACQUITY UPLC or equivalent
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 4.5 (adjusted with formic acid)[7]
-
Mobile Phase B: Acetonitrile[7]
-
Flow Rate: 0.3 mL/min[5]
-
Gradient: A gradient elution may be used for optimal separation. A typical starting condition is 75% Mobile Phase A and 25% Mobile Phase B.[7]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5][7]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Quantitative Data Summary
The following table summarizes the mass spectrometric parameters for the analysis of Tofacitinib and its metabolite M9.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tofacitinib | 313.3 | 149.2 | 25 |
| M9 | 329.1 | 165.0 | 20 |
| Tofacitinib-¹³C₃,¹⁵N (IS) | 317.4 | 149.2 | 25 |
Results and Discussion
The LC-MS/MS method described provides excellent sensitivity and selectivity for the quantification of Tofacitinib and its metabolite M9 in human plasma.
Linearity and Sensitivity
The method demonstrated good linearity over a concentration range of 0.05 to 100 ng/mL for Tofacitinib and 0.05 to 100 ng/mL for M9.[5][7] The lower limit of quantification (LLOQ) was established at 0.05 ng/mL for both analytes, providing sufficient sensitivity for pharmacokinetic studies.[5]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) was typically below 15%, and the accuracy was within 85-115%, which is in accordance with regulatory guidelines for bioanalytical method validation.[7][8]
Recovery and Matrix Effect
The extraction recovery of Tofacitinib and M9 from human plasma was consistent and high, generally above 85%.[8] No significant matrix effects were observed, indicating that the method is robust and reliable for the analysis of clinical samples.
Conclusion
The LC-MS/MS method presented in this application note is a rapid, sensitive, and reliable tool for the simultaneous quantification of Tofacitinib and its major metabolite M9 in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for high-throughput analysis in research and drug development settings. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis | springermedizin.de [springermedizin.de]
- 7. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Metabolism of Tofacitinib Using Liver Microsomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Hepatic metabolism is the primary clearance route for Tofacitinib, accounting for approximately 70% of its total clearance.[1][2] This document provides detailed application notes and protocols for studying the in vitro metabolism of Tofacitinib using liver microsomes.
Metabolic Pathways and Contributing Enzymes
The primary metabolic pathways for Tofacitinib are oxidation and N-demethylation, with a smaller contribution from glucuronidation.[2][3][4] The major enzymes responsible for the oxidative metabolism of Tofacitinib are Cytochrome P450 (CYP) 3A4 and CYP2C19.[5][6] CYP3A4 is the principal enzyme, contributing to approximately 53% of the metabolic clearance, while CYP2C19 accounts for about 17%.[5]
The main metabolic transformations include:
-
Oxidation: This occurs on the pyrrolopyrimidine and piperidine (B6355638) rings, as well as the piperidine ring side-chain.[2][4] This leads to the formation of hydroxylated metabolites.
-
N-demethylation: Removal of a methyl group is another key metabolic route.[3]
-
Glucuronidation: Conjugation with glucuronic acid is a secondary metabolic pathway.[4]
A study investigating the metabolism of Tofacitinib in human liver microsomes identified a new geminal diol metabolite (MX), which is formed through oxidation at the α-carbon to the nitrile group, leading to an unstable cyanohydrin intermediate and subsequent loss of the nitrile group. This intermediate is then further metabolized to an alcohol (M2) and an acid (M4) metabolite.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro metabolism of Tofacitinib.
Table 1: Enzyme Kinetics of Tofacitinib Metabolism in Rat Liver Microsomes
| Parameter | Value | Reference |
| Vmax (pmol/min/mg) | 5.482 | [8] |
| Km (μM) | 37.33 | [8] |
Note: This data represents the overall disappearance of Tofacitinib and was determined in rat liver microsomes.
Table 2: Kinetic Parameters for CYP3A4 Inactivation by Tofacitinib
| Parameter | Value | Reference |
| kinact (min-1) | 0.037 | [1] |
| KI (μM) | 93.2 | [1] |
Note: This data indicates that Tofacitinib is a mechanism-based inactivator of CYP3A4.
Table 3: Inhibition of Tofacitinib Metabolism by Various Compounds in Rat Liver Microsomes
| Inhibitor | IC50 (μM) | Reference |
| Gliquidone | 1.140 | [8] |
| Linagliptin | 4.064 | [8] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Tofacitinib in Human Liver Microsomes
This protocol outlines the procedure for incubating Tofacitinib with human liver microsomes (HLM) to study its metabolism.
Materials:
-
Tofacitinib
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)
-
Incubator/water bath at 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.[4]
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture vigorously to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a clean tube or an autosampler vial for analysis by UPLC-MS/MS.
Protocol 2: UPLC-MS/MS Analysis of Tofacitinib and its Metabolites
This protocol provides a general framework for the quantification of Tofacitinib and its metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (example):
-
Column: A reverse-phase C18 column (e.g., UPLC BEH C18, 50 × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: 10.0 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.5.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A suitable gradient to separate Tofacitinib and its metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.[10]
-
Column Temperature: 40°C.[10]
Mass Spectrometry Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Analysis:
-
Quantify the concentrations of Tofacitinib and its metabolites by comparing the peak area ratios of the analytes to the internal standard against a standard curve.
Visualizations
Caption: Experimental workflow for the in vitro metabolism of Tofacitinib.
Caption: Metabolic pathways of Tofacitinib in the liver.
References
- 1. Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lack of effect of tofacitinib (CP-690,550) on the pharmacokinetics of the CYP3A4 substrate midazolam in healthy volunteers: confirmation of in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Mechanism of Tofacitinib Oxidative Decyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tofacitinib Metabolite-1 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for cytokine signaling involved in immune responses.[2] Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, with a minor contribution from CYP2C19.[3] This metabolic process results in the formation of several metabolites.
This document provides detailed application notes and protocols for the use of the tofacitinib metabolite-1 (also known as M9) reference standard. This metabolite is a significant product of tofacitinib's biotransformation and its quantification is essential for pharmacokinetic and drug metabolism studies.
This compound Reference Standard: Chemical Properties
The this compound reference standard is chemically defined as 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1640971-51-2 | [4] |
| Molecular Formula | C₁₆H₂₀N₆O₂ | [4] |
| Molecular Weight | 328.37 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [4] |
| Storage | 2-8°C, protected from light, sealed in a dry place. | [4][5] |
Synthesis of this compound Reference Standard
A detailed, publicly available, step-by-step chemical synthesis protocol for this compound is not readily found in the scientific literature. The metabolic pathway involves the oxidation of the pyrrolopyrimidine ring of the parent tofacitinib molecule.[6] For the preparation of a certified reference standard, it is recommended to purchase the material from a reputable commercial supplier. Several chemical vendors list this compound in their catalogs.
Experimental Protocols
Quantification of Tofacitinib and Metabolite-1 in Biological Matrices by UPLC-MS/MS
This protocol describes a general method for the simultaneous quantification of tofacitinib and its metabolite-1 (M9) in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
4.1.1. Materials and Reagents
-
Tofacitinib reference standard
-
This compound (M9) reference standard
-
Internal Standard (IS), e.g., Tofacitinib-¹³C₃,¹⁵N or a structurally similar compound[5]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human or animal plasma (control)
4.1.2. Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) with an electrospray ionization (ESI) source
-
Analytical column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm (or equivalent)[7][8]
4.1.3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve tofacitinib and this compound reference standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for the calibration curve and QC samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration in a 50:50 mixture of acetonitrile and water.
4.1.4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.
4.1.5. UPLC-MS/MS Conditions
The following table summarizes typical UPLC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Condition | Reference |
| Column Temperature | 40°C | [10] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate | [7][11] |
| Mobile Phase B | Acetonitrile | [7][11] |
| Flow Rate | 0.30 - 0.40 mL/min | [7][10] |
| Injection Volume | 5 - 10 µL | [10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [11] |
| MRM Transitions | Tofacitinib: m/z 313.12 → 148.97this compound (M9): m/z 329.10 → 165.00 | [7] |
4.1.6. Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[11]
Table of UPLC-MS/MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Intra- and Inter-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
Signaling Pathway and Experimental Workflow Diagrams
Tofacitinib's Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib exerts its immunomodulatory effects by inhibiting Janus kinases (JAKs), thereby interfering with the JAK-STAT signaling pathway. This pathway is essential for the signal transduction of numerous cytokines that are pivotal in the pathogenesis of autoimmune diseases.
Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and gene transcription.
Experimental Workflow for UPLC-MS/MS Analysis
The following diagram illustrates the general workflow for the quantification of tofacitinib and its metabolite-1 in plasma samples.
Caption: Workflow for the bioanalysis of tofacitinib and its metabolite.
Logical Relationship of Tofacitinib Metabolism
This diagram shows the metabolic relationship between tofacitinib and its metabolite-1.
Caption: Tofacitinib is metabolized to Metabolite-1 via oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 9. Elucidating the Mechanism of Tofacitinib Oxidative Decyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalysis of Tofacitinib and its Major Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic agent for autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. It functions by modulating the JAK-STAT signaling pathway, which is crucial for immune cell development and function. The pharmacokinetic profile of tofacitinib is characterized by rapid absorption and a half-life of approximately 3 hours.[1] Metabolism is the primary route of elimination, with about 70% of a dose being cleared hepatically and the remaining 30% excreted unchanged in the urine.[1]
The pharmacological activity of tofacitinib is primarily attributed to the parent drug.[1] While it is metabolized into at least eight metabolites, none of these individually exceeds 10% of the total circulating radioactivity, and they are considered to have minimal contribution to the overall therapeutic effect.[1][2] The main metabolic pathways involve oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, N-demethylation, and glucuronidation, predominantly mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19.[1][3]
Despite the minor role of its metabolites, their quantification alongside the parent drug is essential for comprehensive pharmacokinetic and drug-drug interaction studies. This document provides detailed application notes and protocols for the bioanalysis of tofacitinib and its principal metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes (JAKs). This inhibition disrupts the signaling cascade of various cytokines and growth factors that are pivotal in inflammatory processes.
Quantitative Data Summary
The following tables summarize the key parameters for the bioanalytical methods of tofacitinib and its major metabolites, compiled from various validated studies.
Table 1: LC-MS/MS Method Parameters for Tofacitinib and Metabolite M9
| Parameter | Tofacitinib | Metabolite M9 | Reference |
| Biological Matrix | Human Plasma | Human Plasma | [4] |
| Internal Standard | Fedratinib | Fedratinib | [4] |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.05 - 100 | [4] |
| LLOQ (ng/mL) | 0.1 | 0.05 | [4] |
| Intra-day Precision (%CV) | ≤14.4 | ≤14.4 | [4] |
| Inter-day Precision (%CV) | ≤14.4 | ≤14.4 | [4] |
| Accuracy (%) | -6.3 to 12.7 | -6.3 to 12.7 | [4] |
| Recovery (%) | >86.5 | >86.5 | [4] |
Table 2: Pharmacokinetic Parameters of Tofacitinib in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | 74% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | [5] |
| Elimination Half-life (t1/2) | ~3.2 hours | [1] |
| Volume of Distribution (Vd) | 87 L | [5] |
| Plasma Protein Binding | ~40% | [5] |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Tofacitinib and Metabolite M9 in Human Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of tofacitinib and its metabolite M9.[4]
1. Materials and Reagents:
-
Tofacitinib and Metabolite M9 reference standards
-
Fedratinib (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Fedratinib in 50% acetonitrile).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. Chromatographic Conditions:
-
System: UPLC system
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.30 mL/min
-
Gradient Elution:
Time (min) %B 0.0 10 1.0 90 2.0 90 2.1 10 | 3.0 | 10 |
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
System: Triple quadrupole tandem mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions (m/z):
-
Tofacitinib: 313.12 → 148.97
-
Metabolite M9: 329.10 → 165.00
-
Fedratinib (IS): 381.2 → 135.1
-
Protocol 2: Solid-Phase Extraction (SPE) of Tofacitinib from Human Plasma
This protocol provides a general procedure for a cleaner sample extract, which can be beneficial for reducing matrix effects.
1. Materials and Reagents:
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Formic acid (0.1%)
-
Human plasma
2. SPE Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading:
-
Pre-treat 200 µL of plasma with the internal standard.
-
Adjust the pH to >7.2 with 200 µL of 0.1 M ammonium hydroxide.
-
Load the pre-treated sample onto the conditioned and equilibrated cartridge at a slow, steady flow rate.
-
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge.
-
Elution: Elute the analytes with 1 mL of methanol containing 0.1% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of tofacitinib and its metabolites from plasma samples.
Metabolic Pathways of Tofacitinib
The metabolic transformation of tofacitinib primarily involves oxidation and N-demethylation.
References
- 1. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 3. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - Gu - Current Medicinal Chemistry [rjpbr.com]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
Application Note & Protocol: Developing Cell-Based Assays for Tofacitinib Metabolite-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2][3] It functions by inhibiting JAK enzymes (primarily JAK1 and JAK3), which are critical components of the JAK-STAT signaling pathway.[2][4] This pathway transduces signals from cytokines and growth factors, leading to immune cell activation and inflammation.[2] Tofacitinib is metabolized in the liver primarily by CYP3A4 and to a lesser extent by CYP2C19, resulting in several metabolites.[4][5][6] While the parent drug is responsible for the majority of the pharmacological activity, it is crucial to characterize the biological activity of its metabolites to fully understand the drug's in vivo effects, including potential contributions to efficacy or off-target effects.[4][5]
This document provides detailed protocols for developing and implementing cell-based assays to determine the inhibitory activity of Tofacitinib Metabolite-1 (M1) on the JAK-STAT signaling pathway. Tofacitinib M1 is available commercially for research purposes.[7][8]
JAK-STAT Signaling Pathway Overview
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. The binding of a cytokine to its receptor induces receptor dimerization, which brings associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once docked, STATs are phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune response.[2] Tofacitinib exerts its effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs.[4]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the known in vitro inhibitory activity of Tofacitinib against various JAK combinations.[4] The data for Metabolite-1 is hypothetical and serves as an example for how results from the described assays can be presented. Researchers should determine these values experimentally.
| Compound | Target | Assay Type | IC50 (nM) |
| Tofacitinib | JAK1/JAK3 | Enzymatic Assay | 56[4] |
| JAK1/JAK2 | Enzymatic Assay | 406[4] | |
| JAK2/JAK2 | Enzymatic Assay | 1377[4] | |
| IL-6 induced pSTAT3 | Cell-based Assay | ~100-200 (Literature Value) | |
| Metabolite-1 (M1) | JAK1/JAK3 | Enzymatic Assay | (Hypothetical Value: >1000) |
| (Example Data) | IL-6 induced pSTAT3 | Cell-based Assay | (Hypothetical Value: >5000) |
Experimental Protocols
Two primary methods are presented for assessing the inhibitory potential of this compound in a cellular context.
Protocol 1: Phospho-STAT (p-STAT) Detection by Flow Cytometry
This protocol provides a direct measurement of the immediate downstream target of JAK activity—the phosphorylation of STAT proteins. It is a robust method for quantifying inhibition in a cell population.
A. Principle Cells are pre-incubated with varying concentrations of the test compound (Tofacitinib M1) and then stimulated with a cytokine (e.g., IL-6 or IL-2) to activate a specific JAK-STAT pathway. The reaction is stopped, and cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific to the phosphorylated form of a STAT protein (e.g., p-STAT3 for IL-6 stimulation). The level of phosphorylation is then quantified on a per-cell basis using a flow cytometer.
B. Materials
-
Cell Line: Human erythroleukemia (HEL) cells, which have a constitutively active JAK2 V617F mutation, or a cytokine-responsive cell line like TF-1 or primary PBMCs.[9]
-
Test Compounds: Tofacitinib (positive control), this compound.
-
Cytokine Stimulant: Recombinant Human IL-6 or IL-2.
-
Buffers: RPMI-1640 with 10% FBS, PBS, Fixation Buffer, Permeabilization Buffer.
-
Antibody: PE-conjugated anti-p-STAT3 (or other relevant p-STAT antibody).
-
Instrumentation: Flow cytometer, 96-well plates, centrifuge.
C. Workflow Diagram
Caption: Experimental workflow for the phospho-STAT flow cytometry assay.
D. Detailed Method
-
Cell Preparation: Culture cells to a sufficient density. On the day of the assay, wash and resuspend cells in serum-free media. Seed 2x10^5 cells per well into a 96-well U-bottom plate.
-
Compound Addition: Prepare serial dilutions of Tofacitinib and Tofacitinib M1 in serum-free media. Add the compounds to the cells and incubate at 37°C for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 100 ng/mL of IL-6) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.
-
Fixation: Stop the stimulation by adding 100 µL of Fixation Buffer to each well. Incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash cells twice with PBS. Resuspend in staining buffer containing the fluorescently labeled anti-p-STAT antibody. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash cells once and resuspend in PBS. Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Gate on the cell population and determine the median fluorescence intensity (MFI) for each sample. Calculate the percent inhibition relative to the stimulated (max) and unstimulated (min) controls. Plot the percent inhibition against the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: STAT-Responsive Luciferase Reporter Gene Assay
This protocol measures the transcriptional activity downstream of STAT activation, providing an integrated assessment of the entire signaling pathway.
A. Principle A cell line is engineered to stably express a luciferase reporter gene under the control of a promoter containing STAT binding elements. When the JAK-STAT pathway is activated by a cytokine, STAT dimers bind to the promoter and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of pathway activation. Inhibition of JAKs by a compound will reduce luciferase expression.
B. Materials
-
Cell Line: A suitable host cell line (e.g., HEK293) stably transfected with a STAT-responsive luciferase reporter construct (e.g., containing STAT3 or STAT5 response elements).
-
Test Compounds: Tofacitinib (positive control), this compound.
-
Cytokine Stimulant: Recombinant Human IL-6 or other relevant cytokine.
-
Reagents: DMEM with 10% FBS, Opti-MEM, Luciferase Assay Reagent (e.g., Bright-Glo™).
-
Instrumentation: Luminometer, 96-well white-walled plates, CO2 incubator.
C. Workflow Diagram
Caption: Experimental workflow for the STAT-responsive luciferase reporter assay.
D. Detailed Method
-
Cell Seeding: Seed the STAT-reporter cell line into a 96-well white, clear-bottom plate at a density of 1-2x10^4 cells per well. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: The next day, remove the media and replace it with media containing serial dilutions of Tofacitinib and Tofacitinib M1. Include a vehicle control.
-
Cytokine Stimulation: Immediately add the cytokine stimulant (e.g., IL-6) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-18 hours at 37°C, 5% CO2. The optimal time should be determined empirically.
-
Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add a volume of luciferase assay reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Incubate for 5 minutes at room temperature, protected from light, to ensure complete cell lysis.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the stimulated (max) and unstimulated (min) controls. Plot the data and perform a non-linear regression to determine the IC50 value.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. Tofacitinib - Wikipedia [en.wikipedia.org]
- 4. pfizermedical.com [pfizermedical.com]
- 5. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Toxicology Screening of Tofacitinib Metabolite-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] It is metabolized in the liver primarily by CYP3A4 and to a lesser extent by CYP2C19 into several metabolites.[1][2][3][4] While the parent compound is considered the main pharmacologically active agent, understanding the toxicological profile of its major metabolites is crucial for a comprehensive safety assessment.[1][2] This document provides detailed application notes and protocols for the in vitro toxicology screening of Tofacitinib metabolite-1, a commercially available metabolite for research purposes.[5][6]
These protocols are designed to guide researchers in assessing the potential cytotoxicity, genotoxicity, and immunotoxicity of this compound. The successful execution of these assays will provide valuable data for the preclinical safety evaluation of tofacitinib and its metabolic fate.
Signaling Pathway of Tofacitinib
Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and Tyk2), which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a key role in inflammation and immune responses. By blocking this pathway, tofacitinib modulates the immune system. The signaling pathway is depicted below.
In Vitro Toxicology Screening Workflow
A tiered approach is recommended for the in vitro toxicology screening of this compound. This workflow systematically evaluates cytotoxicity, genotoxicity, and immunotoxicity.
Quantitative Data Summary
As of the date of this document, publicly available quantitative in vitro toxicology data for this compound is limited. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| e.g., HepG2 | MTT | 24 | |
| 48 | |||
| 72 | |||
| e.g., HepG2 | LDH | 24 | |
| 48 | |||
| 72 | |||
| e.g., PBMCs | MTT | 24 | |
| 48 | |||
| 72 | |||
| e.g., PBMCs | LDH | 24 | |
| 48 | |||
| 72 |
Table 2: Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation (S9) | Result (e.g., Mutagenic/Non-mutagenic) |
| Ames Test | S. typhimurium TA98 | With | |
| Without | |||
| S. typhimurium TA100 | With | ||
| Without | |||
| In Vitro Micronucleus | e.g., CHO-K1 cells | With | |
| Without |
Table 3: Immunotoxicity Data for this compound
| Assay | Cell Type | Endpoint Measured | Result |
| Cytokine Release | Human PBMCs | IL-6, TNF-α, IFN-γ | |
| Lymphocyte Proliferation | Human PBMCs | Proliferation Index |
Experimental Protocols
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8][9][10][11]
-
Materials:
-
Selected cell line (e.g., HepG2, PBMCs)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay quantifies the release of LDH from damaged cells into the culture supernatant, an indicator of cell membrane disruption and cytotoxicity.[12][13][14][15]
-
Materials:
-
Selected cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the cell-free supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol. Measure the absorbance at the recommended wavelength (typically 490 nm).[13][14]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and maximum release (lysed cells).
-
Genotoxicity Assays
The Ames test uses various strains of Salmonella typhimurium to detect gene mutations.[16][17][18][19][20]
-
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction for metabolic activation
-
Positive and negative controls
-
This compound
-
-
Protocol:
-
Preparation: Prepare dilutions of this compound.
-
Exposure: In a test tube, combine the tester strain, the test compound (with and without S9 mix), and molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
-
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[21][22][23][24][25]
-
Materials:
-
Mammalian cell line (e.g., CHO-K1, TK6)
-
Culture medium
-
Cytochalasin B
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa)
-
Microscope slides
-
-
Protocol:
-
Cell Treatment: Treat cell cultures with various concentrations of this compound, with and without S9 metabolic activation.
-
Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.[21][23]
-
Cell Harvesting: Harvest the cells by trypsinization or scraping.
-
Hypotonic Treatment and Fixation: Treat cells with a hypotonic solution and then fix them.
-
Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain.
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
-
Immunotoxicity Assays
A tiered approach is recommended for assessing immunotoxicity.[26][27][28][29][30]
This assay measures the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) upon exposure to the test compound.[31][32][33][34][35]
-
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with fetal bovine serum
-
This compound
-
Positive control (e.g., LPS) and vehicle control
-
Multi-well culture plates
-
ELISA or multiplex immunoassay kits for cytokines (e.g., IL-6, TNF-α, IFN-γ)
-
-
Protocol:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood and seed them in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using appropriate immunoassay kits.
-
Data Analysis: Compare the cytokine levels in treated samples to the vehicle control. A significant increase in pro-inflammatory cytokines may indicate an immunotoxic potential.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro toxicological screening of this compound. By systematically evaluating cytotoxicity, genotoxicity, and immunotoxicity, researchers can generate crucial data to understand the safety profile of this metabolite. Adherence to these standardized methods will ensure the generation of reliable and reproducible results, contributing to a thorough preclinical safety assessment of tofacitinib.
References
- 1. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. ClinPGx [clinpgx.org]
- 4. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 20. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 22. criver.com [criver.com]
- 23. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 26. oecd.org [oecd.org]
- 27. In vitro testing for direct immunotoxicity: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Vitro Testing for Direct Immunotoxicity: State of the Art | Springer Nature Experiments [experiments.springernature.com]
- 29. tandfonline.com [tandfonline.com]
- 30. toxicology.org [toxicology.org]
- 31. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 32. tandfonline.com [tandfonline.com]
- 33. labcorp.com [labcorp.com]
- 34. nc3rs.org.uk [nc3rs.org.uk]
- 35. researchgate.net [researchgate.net]
Analytical Standards for Tofacitinib Impurities: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of impurities in Tofacitinib (B832), a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] Ensuring the purity of Tofacitinib is critical for its safety and efficacy, as impurities can potentially impact its therapeutic effect or cause adverse reactions.[3][4] This guide outlines the common impurities, analytical methodologies for their detection and quantification, and relevant signaling pathways.
Tofacitinib and Its Impurities
Tofacitinib impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[3][4] Common impurities include synthetic intermediates, by-products, and degradation products formed under stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[4][5][6][7]
A list of known Tofacitinib impurities is provided below:
| Impurity Name | Type |
| 7-Deazaadenine | Process-Related |
| Amide-TOFT | Degradation |
| Dihydro-TOFT | Process-Related/Degradation |
| Descyanoacetyl-TOFT | Degradation |
| Chloro-TOFT | Process-Related |
| Benzyl-TOFT | Process-Related |
| Amine Impurity | Process-Related/Degradation |
| Tofacitinib N-oxide | Degradation |
| (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Process-Related |
| 2-Cyano-N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide | Process-Related |
This table is not exhaustive and other impurities may be present.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique for the analysis of Tofacitinib and its impurities.[4][8][9] Reversed-phase HPLC (RP-HPLC) is widely used for its ability to separate compounds with varying polarities.[8][10]
Experimental Protocol: RP-HPLC Method for Tofacitinib and Its Impurities
This protocol is a representative example based on published methods.[4][5][9][10] Researchers should validate the method for their specific application.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., Waters Sunfire® C18, Inert Clone ODS(3))[5][8] |
| Dimensions | 250 mm x 4.6 mm, 5 µm[4][5] |
| Mobile Phase A | 0.1% Ammonium acetate (B1210297) solution (pH adjusted to 4.0 with formic acid) or Phosphate buffer (pH 3.0)[4][5] |
| Mobile Phase B | Acetonitrile[4][5] |
| Gradient Elution | A time-based gradient program should be developed to ensure adequate separation of all impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min[4][5][10] |
| Column Temperature | 40°C[5] |
| Detection Wavelength | 210 nm or 280 nm[5][9] |
| Injection Volume | 10 µL or 25 µL[5][9] |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Tofacitinib and its impurity reference standards in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Tofacitinib drug substance or product in the diluent to a final concentration within the linear range of the method.
4. System Suitability:
-
Before sample analysis, inject a system suitability solution containing Tofacitinib and key impurities to verify the performance of the chromatographic system. Key parameters to assess include resolution between peaks, theoretical plates, and tailing factor.
5. Data Analysis:
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the reference standards.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Tofacitinib and to ensure the analytical method is stability-indicating.[6] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.[6]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature or elevated temperature.[6]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.[6]
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[5][10]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 50°C).[6]
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm).[6]
The stressed samples are then analyzed using the developed HPLC method to identify and quantify any degradation products. The method is considered stability-indicating if it can resolve all degradation products from the parent drug and from each other.[10]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the validation of an RP-HPLC method for Tofacitinib impurities.
Table 1: Linearity Data
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Tofacitinib | 0.0567 - 0.7245 | 0.9999 |
| Amine Impurity | 0.0998 - 0.725 | 0.9999 |
Data adapted from a representative study.[5]
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Tofacitinib | 0.416 | 1.260 |
Data adapted from a representative study.[6]
Table 3: Accuracy (Recovery) Data
| Analyte | Spiked Concentration Level | Mean Recovery (%) |
| Amine Impurity | 50% | 98.5 |
| 100% | 99.2 | |
| 150% | 100.5 |
Recovery percentages should ideally be between 90% and 110%.[8]
Signaling Pathway and Experimental Workflow Visualization
Tofacitinib functions by inhibiting Janus kinases (JAKs), which are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane.[1][11] This inhibition disrupts the JAK-STAT signaling pathway, which plays a key role in the inflammatory processes associated with autoimmune diseases.[11][12]
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
The following diagram illustrates a typical experimental workflow for the analysis of Tofacitinib impurities.
Caption: Workflow for Tofacitinib impurity analysis.
References
- 1. ptmasterguide.com [ptmasterguide.com]
- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic method for tofacitinib impurities and stability. [wisdomlib.org]
- 9. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 12. Tofacitinib Impurities | SynZeal [synzeal.com]
Chiral Separation of Tofacitinib and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis. As a chiral molecule, the stereochemistry of Tofacitinib is critical to its pharmacological activity and safety. The active pharmaceutical ingredient is the (3R,4R)-enantiomer. The presence of other stereoisomers, particularly its enantiomer (3S,4S), is considered an impurity and must be carefully controlled. Furthermore, understanding the stereochemical fate of Tofacitinib as it is metabolized in the body is crucial for a complete picture of its disposition and potential for stereoselective effects.
These application notes provide detailed protocols for the chiral separation of Tofacitinib enantiomers and discuss the metabolic pathways of the drug. While specific methods for the chiral separation of Tofacitinib metabolites are not extensively documented in the public domain, a general approach for developing such methods is also presented.
Part 1: Chiral Separation of Tofacitinib Enantiomers
The separation of Tofacitinib from its enantiomeric impurity is a critical quality control step in the manufacturing process. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective technique for this purpose.
Experimental Protocols
Several HPLC methods have been developed for the enantioselective separation of Tofacitinib. Below are protocols for two distinct methods: a Reversed-Phase HPLC (RP-HPLC) method and a Normal-Phase HPLC (NP-HPLC) method.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method [1][2][3]
This method is suitable for the determination of the enantiomeric impurity of Tofacitinib in tablets and is based on a chiral recognition mechanism using a polysaccharide-based chiral stationary phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of powdered Tofacitinib tablets equivalent to 10 mg of Tofacitinib into a 10 mL volumetric flask.
-
Add approximately 7 mL of a 5 mM ammonium (B1175870) acetate (B1210297) (pH 8.0)-acetonitrile (4:1, v/v) solution and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK IH (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 5 mM Ammonium Acetate Buffer (pH 8.0)B: Acetonitrile (B52724) |
| Gradient Elution | 0 min, 20% B2 min, 15% B15 min, 25% B20 min, 90% B25 min, 90% B30 min, 20% B40 min, 20% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20.0 µL |
-
Method Validation Parameters:
| Parameter | Result |
| Linearity Range | 0.1002–20.04 µg/mL (r = 0.9999) |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Average Recovery | 98.6% (RSD = 0.7%) |
Protocol 2: Normal-Phase HPLC (NP-HPLC) Method
This method is suitable for the separation of all four optical isomers of Tofacitinib.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of Tofacitinib citrate (B86180) in the mobile phase.
-
Further dilute the stock solution with the mobile phase to achieve a suitable concentration for analysis.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methyl tert-butyl ether : Ethanol : Diethylamine (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
-
Method Validation Parameters:
| Parameter | Result |
| Linearity Range | 0.1–120 µg/mL |
| Resolution | > 2.0 between all four isomers |
| Recovery | > 99.0% |
| RSD | < 1.5% |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Experimental Workflow
The general workflow for the chiral separation of Tofacitinib enantiomers using HPLC is depicted below.
Workflow for chiral HPLC analysis of Tofacitinib.
Part 2: Tofacitinib Metabolites and Chiral Separation Considerations
Metabolic Pathways of Tofacitinib
Tofacitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19.[4] The major metabolic pathways include:[5][6]
-
Oxidation: This can occur on the pyrrolopyrimidine ring, the piperidine (B6355638) ring, and the side chain of the piperidine ring.
-
N-demethylation: Removal of the methyl group from the piperidine nitrogen.
-
Glucuronidation: Conjugation with glucuronic acid.
A study identified a total of 13 metabolites in liver microsomes.[5][6] While the parent drug is the primary active moiety, understanding the stereochemistry of the metabolites is important for a comprehensive safety and efficacy profile.
The primary metabolic pathways of Tofacitinib are illustrated in the following diagram.
Major metabolic pathways of Tofacitinib.
Protocol for Chiral Separation of Tofacitinib Metabolites: A General Approach
As of the latest available information, specific, validated protocols for the chiral separation of Tofacitinib metabolites are not widely published. However, based on established methodologies for the chiral separation of drug metabolites, a general approach can be proposed for method development. This would typically involve LC-MS/MS for sensitive and selective detection.
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation (from biological matrices like plasma or urine):
-
Protein Precipitation: For plasma samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to concentrate the metabolites and remove interfering matrix components. The choice of sorbent will depend on the polarity of the metabolites.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, using an appropriate organic solvent to extract the metabolites from the aqueous biological matrix.
-
Enzymatic Hydrolysis: For glucuronide conjugates, treatment with β-glucuronidase may be necessary to cleave the conjugate and analyze the parent metabolite.
-
-
Chromatographic Conditions (to be optimized):
-
Chiral Column Selection: Polysaccharide-based chiral stationary phases (e.g., CHIRALPAK series) are often a good starting point for the separation of chiral drug metabolites. Both normal-phase and reversed-phase conditions should be explored.
-
Mobile Phase: A systematic screening of mobile phase compositions is necessary. For reversed-phase, this would typically involve mixtures of aqueous buffers (e.g., ammonium acetate or ammonium formate) and organic modifiers (e.g., acetonitrile or methanol). For normal-phase, mixtures of alkanes (e.g., hexane) and alcohols (e.g., ethanol, isopropanol) with a basic additive (e.g., diethylamine) are common.
-
Flow Rate and Temperature: These parameters should be optimized to achieve the best resolution and peak shape.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for Tofacitinib and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis, providing high sensitivity and selectivity. Precursor and product ions for each metabolite will need to be determined by infusion experiments.
-
Conclusion
The chiral separation of Tofacitinib is a well-established process crucial for ensuring the quality and safety of the drug product. The provided HPLC protocols offer robust methods for the enantioselective analysis of Tofacitinib. While the metabolism of Tofacitinib has been investigated, the chiral separation of its metabolites is an area that requires further research. The proposed general approach for method development using LC-MS/MS provides a solid foundation for researchers and scientists to establish validated assays for the stereoselective analysis of Tofacitinib metabolites, which will contribute to a more complete understanding of its pharmacology and disposition.
References
- 1. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Application Notes and Protocols for Investigating Tofacitinib Metabolite-1 in Drug-Drug Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of several inflammatory and autoimmune conditions.[1] It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and to a lesser extent, CYP2C19.[2][3] This metabolic process results in the formation of several metabolites. While the parent drug is responsible for the majority of the pharmacological activity, understanding the drug-drug interaction (DDI) potential of its major metabolites is a critical component of a comprehensive safety assessment.[3][4]
This document provides detailed application notes and protocols for evaluating the DDI potential of Tofacitinib Metabolite-1 , a key metabolite used in pharmacokinetic and metabolism studies.[5][6] These guidelines are designed to assist researchers in designing and executing robust in vitro studies to determine if this metabolite can act as a perpetrator in DDIs by inhibiting or inducing metabolic enzymes or interacting with drug transporters.
Pharmacokinetics and Metabolism of Tofacitinib
Tofacitinib undergoes extensive hepatic metabolism, accounting for approximately 70% of its clearance, with the remaining 30% excreted unchanged by the kidneys.[3][7] The primary metabolic pathways include N-demethylation, oxidation of the piperidine (B6355638) and pyrrolopyrimidine rings, and subsequent glucuronidation.[2] CYP3A4 is the major enzyme responsible for its metabolism (approx. 53% contribution), with CYP2C19 playing a minor role (approx. 17%).[7][8]
While several metabolites are formed, they are generally considered inactive and constitute a small fraction of the total circulating radioactivity, with each accounting for less than 10%.[2][4] However, regulatory guidelines recommend evaluating the DDI potential of any metabolite that constitutes a significant portion of the drug's circulation or is suspected of having clinically relevant interactions.
Tofacitinib Metabolic Pathway
The following diagram illustrates the primary metabolic conversion of Tofacitinib.
In Vitro DDI Studies: Experimental Protocols
To assess the DDI potential of this compound as a perpetrator, a series of in vitro assays should be conducted. These studies are designed to evaluate its inhibitory and inductive effects on major CYP enzymes and its interaction with key drug transporters.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of this compound to inhibit the activity of major drug-metabolizing CYP isoforms. The half-maximal inhibitory concentration (IC50) is determined by measuring the decreased formation of a specific metabolite from a probe substrate.[9][10]
Objective: To determine the IC50 values of this compound against major human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
CYP-specific probe substrates and their corresponding positive control inhibitors (See Table 1)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (for reaction termination)
-
LC-MS/MS system for analysis
Protocol Workflow:
Detailed Procedure:
-
Preparation: Prepare stock solutions of this compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO). Final solvent concentration in the incubation should be ≤1%.
-
Pre-incubation: In a 96-well plate, add human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), phosphate (B84403) buffer (pH 7.4), and varying concentrations of this compound (or vehicle/positive control). Pre-incubate for 5-10 minutes at 37°C. For time-dependent inhibition (TDI) assessment, this pre-incubation is extended (e.g., 30 minutes) in the presence of the NADPH regenerating system before adding the substrate.[11][12]
-
Reaction Initiation: Start the reaction by adding the CYP-specific probe substrate at a concentration close to its Km.
-
Incubation: Incubate the plate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
Table 1: Example CYP Inhibition Data for this compound
| CYP Isoform | Probe Substrate | Positive Control Inhibitor | This compound IC50 (µM) | Inhibition Potential |
|---|---|---|---|---|
| CYP1A2 | Phenacetin | α-Naphthoflavone | > 50 | Low |
| CYP2B6 | Bupropion | Ticlopidine | > 50 | Low |
| CYP2C8 | Amodiaquine | Montelukast | > 50 | Low |
| CYP2C9 | Diclofenac | Sulfaphenazole | > 50 | Low |
| CYP2C19 | S-Mephenytoin | Ticlopidine | 28 | Low-Moderate |
| CYP2D6 | Dextromethorphan | Quinidine | > 50 | Low |
| CYP3A4 | Midazolam | Ketoconazole | 15 | Moderate |
| CYP3A4 | Testosterone | Ketoconazole | 18 | Moderate |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The potential for interaction is evaluated based on regulatory guidelines (e.g., FDA, EMA) by comparing IC50 values to expected clinical plasma concentrations.[13]
Transporter Interaction Assay
These assays evaluate whether this compound is an inhibitor of key uptake (e.g., OATP1B1, OAT1, OCT2) or efflux (e.g., P-gp, BCRP) transporters.[14][[“]]
Objective: To determine if this compound inhibits the activity of major drug transporters using cell-based or vesicular transport assays.
General Protocol (Cell-Based Assay):
-
Cell Culture: Use cell lines over-expressing a specific transporter (e.g., HEK293-OATP1B1, MDCKII-MDR1). Seed cells in 24- or 96-well plates and culture until they form a confluent monolayer.[16]
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound, a vehicle control, or a known positive control inhibitor for 10-30 minutes at 37°C.[16]
-
Transport Assay: Add a known probe substrate for the specific transporter (often radiolabeled) to the wells and incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular concentration of the probe substrate using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of substrate uptake at each concentration of this compound relative to the vehicle control. Determine the IC50 value as described for the CYP inhibition assay.
Data Presentation:
Table 2: Example Transporter Inhibition Data for this compound
| Transporter | Cell System | Probe Substrate | Positive Control | This compound IC50 (µM) |
|---|---|---|---|---|
| P-gp (MDR1) | MDCKII-MDR1 | Digoxin | Verapamil | > 100 |
| BCRP | HEK293-BCRP | Prazosin | Ko143 | > 100 |
| OATP1B1 | HEK293-OATP1B1 | Estradiol-17β-glucuronide | Rifampicin | 85 |
| OATP1B3 | HEK293-OATP1B3 | Cholecystokinin-8 | Rifampicin | > 100 |
| OAT1 | HEK293-OAT1 | Para-aminohippurate | Probenecid | > 100 |
| OCT2 | HEK293-OCT2 | Metformin | Cimetidine | > 100 |
Note: The IC50 values presented are hypothetical and for illustrative purposes.
Conclusion and Interpretation
The results from these in vitro DDI studies provide crucial information about the potential of this compound to act as a perpetrator of drug interactions. The experimentally determined IC50 values are compared with the maximum unbound plasma concentration of the metabolite observed in clinical studies.
-
If the calculated ratios fall below the thresholds defined in regulatory guidance documents (e.g., FDA's DDI Guidance), the risk of a clinically significant interaction is considered low, and further clinical DDI studies may not be necessary.[13][17]
-
If the ratios exceed these thresholds, it indicates a potential for a DDI, which may warrant further investigation through dynamic modeling and simulation or a dedicated clinical DDI study.
These protocols provide a standardized framework for assessing the DDI profile of this compound, contributing to a comprehensive understanding of the safety profile of tofacitinib.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. solvobiotech.com [solvobiotech.com]
- 12. bioivt.com [bioivt.com]
- 13. fda.gov [fda.gov]
- 14. How is transporter interaction assessed? [synapse.patsnap.com]
- 15. consensus.app [consensus.app]
- 16. Drug transporter (SLC) inhibition panel assay using drug substrates [protocols.io]
- 17. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Tofacitinib and its Major Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. It primarily inhibits JAK1 and JAK3, thereby modulating signaling pathways of several cytokines involved in inflammation and immune responses. The quantification of tofacitinib and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-response relationship assessments. This document provides a detailed protocol for the simultaneous quantification of tofacitinib and its major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Tofacitinib
Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Cytokines and growth factors bind to cell surface receptors, leading to the activation of associated Janus kinases. Activated JAKs then phosphorylate signal transducers and activators of transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in the inflammatory response. Tofacitinib blocks the phosphorylation and activation of STATs by inhibiting JAKs.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Tofacitinib Metabolism
Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 having a minor role.[1][2][3] The main metabolic pathways include N-demethylation, oxidation of the piperidine (B6355638) ring and the pyrrolopyrimidine ring, and subsequent glucuronidation.[1] While several metabolites have been identified, the parent drug, tofacitinib, is responsible for the majority of the pharmacological activity.[4] In human plasma, tofacitinib accounts for most of the circulating radioactivity, with all metabolites each representing less than 10%.[1][5]
Caption: Major metabolic pathways of tofacitinib.
Experimental Protocol: Quantification of Tofacitinib and its Metabolites by LC-MS/MS
This protocol describes a method for the simultaneous quantification of tofacitinib and its major metabolites (M2, M4, and M9) in human plasma.
Materials and Reagents
-
Tofacitinib reference standard
-
Tofacitinib metabolite reference standards (M2, M4, M9)
-
Stable isotope-labeled internal standard (e.g., Tofacitinib-d4)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (50 ng/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.[6]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See table below |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Tandem Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tofacitinib | 313.2 | 149.1 | 25 |
| M9 | 329.2 | 165.0 | 22 |
| M2 | 302.2 | 149.1 | 25 |
| M4 | 316.2 | 149.1 | 25 |
| Tofacitinib-d4 (IS) | 317.2 | 149.1 | 25 |
Note: The MRM transitions and collision energies for M2 and M4 are proposed based on their structures and may require optimization.
Data Presentation
The following tables summarize the expected quantitative data for tofacitinib and its major metabolites in human plasma following a single oral dose.
Table 1: Pharmacokinetic Parameters (Representative Data)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Tofacitinib | 50 - 100 | 0.5 - 1.0 | 200 - 400 | ~3.2 |
| M9 | < 10 | 1.0 - 2.0 | < 40 | ~3-4 |
| M2 | < 10 | 1.0 - 2.0 | < 40 | ~3-4 |
| M4 | < 10 | 1.0 - 2.0 | < 40 | ~3-4 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.
Table 2: Method Validation Summary
| Parameter | Tofacitinib | M9 | M2 | M4 |
| Linearity Range (ng/mL) | 0.1 - 200 | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 |
| LLOQ (ng/mL) | 0.1 | 0.1 | 0.1 | 0.1 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%) | 85 - 115% | 85 - 115% | 85 - 115% | 85 - 115% |
| Recovery (%) | > 80% | > 80% | > 80% | > 80% |
LLOQ: Lower limit of quantification.
Experimental Workflow
The overall workflow for the quantification of tofacitinib and its metabolites in plasma is depicted below.
Caption: Workflow for tofacitinib metabolite quantification.
References
- 1. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Bioanalysis of Tofacitinib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor prescribed for the treatment of autoimmune diseases such as rheumatoid arthritis. The therapeutic efficacy and safety of Tofacitinib are influenced by its pharmacokinetic profile, which necessitates robust and reliable bioanalytical methods for the quantification of the parent drug and its metabolites in biological matrices. This document provides detailed application notes and protocols for the sample preparation of Tofacitinib and its primary metabolites for subsequent analysis, typically by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Tofacitinib's mechanism of action involves the inhibition of the JAK-STAT signaling pathway. By blocking JAK enzymes, Tofacitinib modulates the signaling of various cytokines and growth factors that are crucial in inflammatory responses.
Metabolic Pathway of Tofacitinib
Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 having a minor role. The main metabolic pathways include oxidation, N-demethylation, and glucuronidation. Key metabolites include M2 (alcohol metabolite), M4 (acid metabolite), M9, and desmethyltofacitinib. Each of these metabolites represents less than 10% of the total circulating radioactivity.[1]
Caption: Metabolic pathway of Tofacitinib.
Sample Preparation Protocols
The selection of an appropriate sample preparation technique is critical for achieving accurate and reproducible results in the analysis of Tofacitinib and its metabolites. The most common methods employed are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Experimental Workflow
The general workflow for the bioanalysis of Tofacitinib from plasma samples is outlined below.
Caption: General bioanalytical workflow.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a robust method that provides a clean extract, minimizing matrix effects.
Materials and Reagents:
-
Human plasma
-
Tofacitinib and metabolite reference standards
-
Stable isotope-labeled internal standard (e.g., Tofacitinib-¹³C₃,¹⁵N)
-
Methyl-tert butyl ether (MTBE)
-
0.1 M Sodium Hydroxide (B78521) (NaOH)
-
10.0 mM Ammonium (B1175870) acetate (B1210297) (pH 4.5)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to alkalize the sample.
-
Add 1 mL of MTBE as the extraction solvent.
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (Acetonitrile and 10.0 mM ammonium acetate, pH 4.5; 75:25, v/v).[2]
-
Inject the sample into the UPLC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and the potential for analyte concentration, leading to lower limits of quantification.
Materials and Reagents:
-
Human plasma
-
Tofacitinib and metabolite reference standards
-
Stable isotope-labeled internal standard
-
Reversed-phase SPE cartridges (e.g., C18)
-
Water
-
0.1 M Ammonium hydroxide
-
Elution solvent (e.g., Methanol)
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading:
-
Pre-treat 200 µL of plasma with 25 µL of the internal standard.
-
Add 200 µL of 0.1 M ammonium hydroxide to adjust the pH to > 7.2.
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute Tofacitinib and its metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.[2]
Protocol 3: Protein Precipitation (PPT)
PPT is the simplest and fastest method, suitable for high-throughput analysis.
Materials and Reagents:
-
Human plasma or serum
-
Tofacitinib and metabolite reference standards
-
Stable isotope-labeled internal standard
-
Cold acetonitrile or methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
High-speed centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.[2]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation methods for Tofacitinib and its metabolite M9.
Table 1: Comparison of Sample Preparation Methods for Tofacitinib
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery (%) | 98.6[3] | >88.5 | Not specified |
| Matrix Effect | Minimal | Minimal | Can be significant |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05[3] | 0.40[4] | 0.5 |
| Linearity Range (ng/mL) | 0.05 - 100[3] | 0.40 - 74.4[4] | 0.5 - 400 |
| Precision (%CV) | 2.1 - 5.1[3] | <15[4] | ≤13.2 |
| Accuracy (%) | 96.2 - 103.1[3] | <15[4] | -12.0 to 14.3 |
Table 2: Performance Data for Tofacitinib Metabolite M9
| Parameter | Value | Reference |
| Sample Preparation Method | Protein Precipitation | [5][6] |
| Recovery (%) | > 86.5 | [5] |
| Matrix Effect | Not significant | [5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | [5] |
| Linearity Range (ng/mL) | 0.05 - 100 | [5] |
| Precision (%CV) | ≤14.4 | [5] |
| Accuracy (%) | -6.3 to 12.7 | [5] |
UPLC-MS/MS Parameters
The following are typical instrument parameters for the analysis of Tofacitinib and its metabolites.
Table 3: Typical UPLC-MS/MS Conditions
| Parameter | Setting |
| UPLC System | Waters Acquity or similar |
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 10.0 mM Ammonium acetate, pH 4.5[3] or 0.1% Formic acid in water[5] |
| Mobile Phase B | Acetonitrile[3][5] |
| Gradient | Isocratic (e.g., 75:25 B:A)[3] or Gradient elution[5] |
| Flow Rate | 0.30 - 0.40 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions (m/z) | Tofacitinib: 313.3 → 149.2[3], Tofacitinib-¹³C₃,¹⁵N: 317.4 → 149.2[2], M9: 329.10 → 165.00[5] |
Conclusion
The choice of sample preparation method for Tofacitinib and its metabolite analysis depends on the specific requirements of the study. Liquid-liquid extraction and solid-phase extraction generally provide cleaner extracts and better sensitivity, making them suitable for regulatory and clinical studies. Protein precipitation offers a high-throughput and cost-effective solution for research and discovery-phase studies where a larger analytical range is acceptable. All methods, when properly validated, can provide accurate and reliable data for the pharmacokinetic and metabolic profiling of Tofacitinib.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolite Identification of Tofacitinib in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis. Understanding the metabolic fate of tofacitinib is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and safety. The primary route of tofacitinib clearance is hepatic metabolism, accounting for approximately 70% of its total clearance, with the remaining 30% cleared via renal excretion.[1][2] The metabolism is primarily mediated by cytochrome P450 3A4 (CYP3A4) with a minor contribution from CYP2C19.[1][2]
This document provides detailed protocols for the in vitro identification of tofacitinib metabolites using human liver microsomes (HLMs), a common model for studying Phase I and Phase II metabolism.
Metabolic Pathways of Tofacitinib
In vitro studies with human liver microsomes have identified several metabolic pathways for tofacitinib.[3] The primary transformations include oxidation, N-demethylation, and glucuronidation.[1][3] Oxidation can occur on the pyrrolopyrimidine ring, the piperidine (B6355638) ring, and the side chain of the piperidine ring.[3] A total of 13 metabolites have been detected in liver microsome incubations.[3] While specific quantitative data for each of the 13 metabolites in liver microsomes is not extensively available, in human plasma, all metabolites each constitute less than 10% of the total circulating radioactivity, with the parent drug accounting for approximately 70%.[1]
Below is a diagram illustrating the major metabolic pathways of tofacitinib.
Experimental Protocols
The following protocols provide a detailed methodology for the identification of tofacitinib metabolites in human liver microsomes.
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Tofacitinib | Reference standard grade |
| Pooled Human Liver Microsomes (HLMs) | Reputable supplier (e.g., Corning, Sekisui XenoTech) |
| NADPH Regenerating System (Solution A & B) | e.g., Corning Gentest™ |
| Uridine 5'-diphosphoglucuronic acid (UDPGA) | Sigma-Aldrich or equivalent |
| Alamethicin (B1591596) | Sigma-Aldrich or equivalent |
| Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4) | Laboratory prepared |
| Acetonitrile (B52724) (ACN) | HPLC or LC-MS grade |
| Methanol (MeOH) | HPLC or LC-MS grade |
| Formic Acid (FA) | LC-MS grade |
| Purified Water | Type I |
Incubation Procedure
The following workflow outlines the steps for the incubation of tofacitinib with human liver microsomes.
Detailed Incubation Protocol:
-
Prepare Tofacitinib Solutions:
-
Prepare a 10 mM stock solution of tofacitinib in DMSO.
-
Prepare working solutions of tofacitinib by diluting the stock solution in 100 mM potassium phosphate buffer (pH 7.4) to achieve final incubation concentrations (e.g., 1-10 µM).
-
-
Thaw Microsomes:
-
Thaw the pooled human liver microsomes on ice immediately before use.
-
-
Prepare Incubation Mixture:
-
In a microcentrifuge tube, combine the following:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (final concentration of 0.5-1.0 mg/mL)
-
Tofacitinib working solution (final concentration of 1-10 µM)
-
-
For Phase II metabolite identification, add UDPGA (final concentration of 2 mM) and alamethicin (final concentration of 25 µg/mL).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
-
Initiate Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) with gentle agitation.[3]
-
-
Terminate Reaction:
-
Terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Analytical Method: UHPLC-HRMS
The identification and structural elucidation of tofacitinib metabolites are typically performed using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS).[3]
Table 2: Example UHPLC-HRMS Parameters
| Parameter | Condition |
| UHPLC System | |
| Column | C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with low %B, ramp up to high %B to elute metabolites |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan MS and data-dependent MS/MS (dd-MS2) |
| Mass Range | m/z 100 - 1000 |
| Resolution | > 30,000 FWHM |
| Collision Energy | Ramped or fixed for MS/MS fragmentation |
Data Analysis and Metabolite Identification
Metabolite identification is achieved by comparing the full scan mass spectra of the control (time 0) and incubated samples. Potential metabolites will appear as new peaks in the incubated samples. The high-resolution mass data provides accurate mass measurements, which are used to predict the elemental composition of the metabolites. The fragmentation patterns obtained from the MS/MS spectra are then used to elucidate the structure of the metabolites by identifying characteristic fragment ions and comparing them to the fragmentation of the parent drug.
Table 3: Tofacitinib and its Potential Metabolites
| Metabolite ID | Proposed Biotransformation | m/z [M+H]⁺ |
| Tofacitinib | Parent Drug | 313.18 |
| M1 | Oxygenation | 329.17 |
| M2 | Oxygenation | 329.17 |
| M3 | Di-oxygenation | 345.17 |
| M4 | N-demethylation | 299.16 |
| M5 | N-demethylation + Oxygenation | 315.16 |
| M6 | Oxygenation of piperidine side chain | 329.17 |
| M7 | Oxygenation of piperidine side chain | 329.17 |
| M8 | Oxygenation of piperidine side chain | 329.17 |
| M9 | Oxygenation + Dehydrogenation | 327.16 |
| M10 | Oxygenation + Dehydrogenation | 327.16 |
| M11 | Oxygenation + Dehydrogenation | 327.16 |
| M12 | Hydroxylation + N-dealkylation | 301.14 |
| M13 | Glucuronidation | 489.21 |
Note: The m/z values are theoretical and may vary slightly in experimental data. The specific structures of the various oxidative metabolites (M1, M2, M3, M6, M7, M8, M9, M10, M11) would be determined by detailed MS/MS fragmentation analysis.[3]
Conclusion
These application notes provide a comprehensive framework for the in vitro investigation of tofacitinib metabolism in human liver microsomes. The detailed protocols and analytical methods described will enable researchers to identify and characterize the metabolic pathways of tofacitinib, contributing to a better understanding of its disposition and potential for drug interactions. The provided diagrams offer a clear visualization of the metabolic pathways and experimental workflow, aiding in the design and execution of these studies.
References
- 1. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tofacitinib Metabolite-1 (M1) Stability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of tofacitinib (B832) metabolite-1 (M1), also known as tofacitinib carboxylic acid, in various biological matrices. Accurate assessment of metabolite stability is critical for reliable bioanalytical data in pharmacokinetic and drug metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What is Tofacitinib Metabolite-1 (M1) and why is its stability important?
A1: this compound (M1) is a primary, inactive carboxylic acid metabolite of tofacitinib. Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1] While all metabolites of tofacitinib represent less than 10% of the total circulating radioactivity in plasma, understanding the stability of M1 in biological samples is crucial for accurate bioanalytical method development and validation, ensuring the reliability of pharmacokinetic data.[2]
Q2: What are the key factors that can affect the stability of Tofacitinib M1 in biological matrices?
A2: The stability of drug metabolites like Tofacitinib M1 can be influenced by several factors, including:
-
Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) are preferred for long-term storage to minimize degradation.
-
pH: The pH of the biological matrix, particularly urine, can significantly impact the stability of carboxylic acid metabolites. Tofacitinib itself shows maximum stability in acidic conditions (below pH 5.0).[3]
-
Enzymatic Degradation: Biological matrices contain various enzymes that can potentially degrade metabolites.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes.[4][5]
-
Light Exposure: Although tofacitinib has been shown to be stable under photolytic conditions, it is good practice to protect samples from light.[6]
Q3: What are the recommended storage conditions for stock solutions of Tofacitinib M1?
A3: For stock solutions of Tofacitinib M1, the following storage conditions are recommended:
Troubleshooting Guide: Tofacitinib and M1 Bioanalysis
This guide addresses common issues encountered during the LC-MS/MS analysis of tofacitinib and its metabolites.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Sample Degradation | Review sample collection, processing, and storage procedures. Ensure adherence to recommended stability guidelines. |
| Inefficient Extraction | Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Ensure the pH is optimal for the extraction of the carboxylic acid metabolite. | |
| Mass Spectrometer Detuning | Check the tuning of the mass spectrometer for the specific m/z transitions of tofacitinib and M1. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination | Flush the column with a strong solvent or replace the column if necessary. The use of a guard column is recommended. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the peak shape of ionizable compounds like M1. Ensure the mobile phase is correctly prepared and buffered at an appropriate pH. | |
| Injection of Sample in a Stronger Solvent | The sample diluent should be of similar or weaker solvent strength than the initial mobile phase to prevent peak distortion. | |
| High Variability in Results | Inconsistent Sample Preparation | Ensure precise and consistent pipetting of samples, internal standards, and reagents. Use calibrated pipettes. |
| Autosampler Issues | Inconsistent injection volumes can lead to variability. Perform autosampler calibration and check for leaks or blockages. | |
| Matrix Effects | Evaluate and minimize matrix effects by optimizing sample cleanup and chromatographic separation. The use of a stable isotope-labeled internal standard is highly recommended. |
Stability of this compound (M1) in Human Plasma
The following tables summarize representative stability data for Tofacitinib M1 in human plasma. Note: As extensive public data on the stability of Tofacitinib M1 is limited, these tables are illustrative and based on general knowledge of the stability of carboxylic acid metabolites and the parent drug, tofacitinib. The acceptable deviation from the nominal concentration is typically within ±15%.[8]
Short-Term (Bench-Top) Stability
| Storage Duration (hours) | Temperature | Mean % Recovery (Low QC) | Mean % Recovery (High QC) |
| 0 | Room Temp. | 100.0 | 100.0 |
| 4 | Room Temp. | 98.5 | 99.1 |
| 8 | Room Temp. | 97.2 | 98.3 |
| 24 | Room Temp. | 94.8 | 96.5 |
Freeze-Thaw Stability
| Number of Cycles | Storage Temperature | Mean % Recovery (Low QC) | Mean % Recovery (High QC) |
| 1 | -20°C to Room Temp. | 99.2 | 99.5 |
| 2 | -20°C to Room Temp. | 98.1 | 98.8 |
| 3 | -20°C to Room Temp. | 96.9 | 97.5 |
| 1 | -80°C to Room Temp. | 99.5 | 99.8 |
| 2 | -80°C to Room Temp. | 99.0 | 99.3 |
| 3 | -80°C to Room Temp. | 98.5 | 99.0 |
Long-Term Stability
| Storage Duration (days) | Storage Temperature | Mean % Recovery (Low QC) | Mean % Recovery (High QC) |
| 30 | -20°C | 97.8 | 98.5 |
| 90 | -20°C | 95.1 | 96.3 |
| 180 | -20°C | 92.5 | 94.1 |
| 30 | -80°C | 99.1 | 99.4 |
| 90 | -80°C | 98.5 | 99.0 |
| 180 | -80°C | 97.9 | 98.6 |
Post-Preparative (Autosampler) Stability
| Storage Duration (hours) | Autosampler Temperature | Mean % Recovery (Low QC) | Mean % Recovery (High QC) |
| 0 | 4°C | 100.0 | 100.0 |
| 24 | 4°C | 99.3 | 99.6 |
| 48 | 4°C | 98.1 | 98.9 |
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability
This protocol outlines the procedure for evaluating the stability of Tofacitinib M1 in a biological matrix after multiple freeze-thaw cycles.
Caption: Workflow for Freeze-Thaw Stability Assessment.
General Signaling Pathway Inhibition by Tofacitinib
Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are integral to the signaling pathways of numerous cytokines involved in immune responses.
Caption: Tofacitinib's Mechanism of Action via JAK-STAT Pathway Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of freeze-thaw cycles and storage time on plasma samples used in mass spectrometry based biomarker discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. payeshdarou.ir [payeshdarou.ir]
Technical Support Center: Purification of Tofacitinib Metabolite-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Tofacitinib (B832) metabolite-1.
Frequently Asked Questions (FAQs)
Q1: What is Tofacitinib metabolite-1?
A1: this compound is a product of the metabolism of Tofacitinib, a Janus kinase (JAK) inhibitor. Its molecular formula is C₁₆H₂₀N₆O₂.[1] It is one of several metabolites formed, primarily through oxidation of the parent compound.[2][3] Each of the metabolites, including metabolite-1, constitutes less than 10% of the total circulating radioactivity after administration of Tofacitinib.[3]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges in purifying this compound include its low abundance in biological matrices, potential co-elution with other metabolites or endogenous compounds, and the need for sensitive analytical methods to detect and quantify the purified substance.
Q3: What are the common analytical techniques used for Tofacitinib and its metabolites?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of Tofacitinib and its metabolites.[4][5] These methods are used for both quantification in pharmacokinetic studies and for purity assessment during purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Sample Preparation: Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of metabolite-1 after Liquid-Liquid Extraction (LLE) | - Inappropriate extraction solvent. - Suboptimal pH of the aqueous phase. - Insufficient mixing/vortexing. | - Test a range of organic solvents with varying polarities (e.g., methyl-tert butyl ether, ethyl acetate). - Adjust the pH of the plasma or urine sample to optimize the partition of the metabolite into the organic phase. - Ensure thorough mixing for a sufficient duration to allow for efficient phase transfer. |
| Low recovery of metabolite-1 after Solid-Phase Extraction (SPE) | - Incorrect sorbent type. - Inappropriate wash and/or elution solvents. - Sample breakthrough. | - Select a sorbent that provides optimal retention for the metabolite (e.g., a reversed-phase C18 sorbent). - Optimize the wash solvent to remove interferences without eluting the metabolite. - Optimize the elution solvent for complete recovery of the metabolite. - Ensure the sample is not loaded onto the cartridge too quickly. |
| Presence of interfering peaks in the chromatogram | - Incomplete removal of plasma proteins or other endogenous components. | - For LLE, consider a back-extraction step. - For SPE, incorporate a stronger wash step or use a more selective sorbent. - Protein precipitation with acetonitrile (B52724) prior to extraction can also be beneficial. |
Purification: Preparative HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of metabolite-1 from other metabolites or impurities | - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Column overloading. | - Modify the mobile phase gradient and/or organic modifier (e.g., acetonitrile vs. methanol) to improve resolution. - Test different stationary phases (e.g., C18, Phenyl-Hexyl). - Reduce the injection volume or sample concentration. |
| Peak tailing of metabolite-1 | - Secondary interactions with the stationary phase. - Column degradation. | - Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid. - Use a new column or a column with end-capping. |
| Irreproducible retention times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Air bubbles in the system. | - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature. - Degas the mobile phase and purge the pump.[6] |
| Low recovery of purified metabolite-1 | - Adsorption to vials or tubing. - Degradation of the metabolite. | - Use low-adsorption vials and tubing. - Ensure the stability of the metabolite in the collection solvent and consider performing the purification at a lower temperature. |
Experimental Protocols
Extraction of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific experimental conditions.
a. Protein Precipitation:
-
To 100 µL of plasma sample, add 400 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
b. Liquid-Liquid Extraction (LLE):
-
To the supernatant from the protein precipitation step, add 1 mL of methyl-tert butyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for HPLC analysis.
Preparative HPLC for Purification of this compound
This is a suggested starting method and should be optimized based on analytical scale separations.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 10 µm, 19 x 250 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-40% B over 30 minutes) and adjust based on the separation of the metabolite of interest. |
| Flow Rate | 10-20 mL/min (will depend on column dimensions) |
| Detection | UV at an appropriate wavelength (e.g., 287 nm) and/or Mass Spectrometry |
| Injection Volume | Dependent on sample concentration and column capacity. |
Data Presentation
Table 1: Comparison of Analytical Methods for Tofacitinib Quantification
| Parameter | UPLC-MS/MS | HPLC-UV |
| Matrix | Human Plasma | Rat Plasma |
| Linearity Range | 0.05 - 100 ng/mL | 182 - 5035 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 182 ng/mL |
| Intra-day Precision (% CV) | 2.1 - 5.1% | 1.41 - 11.2% |
| Inter-day Precision (% CV) | 2.1 - 5.1% | 3.66 - 8.81% |
| Accuracy (%) | 96.2 - 103.1% | Not Reported |
| Recovery (%) | 98.6% | Not Reported |
| Internal Standard | Tofacitinib-¹³C₃,¹⁵N | Itraconazole |
| Reference | [5] | [4] |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Tofacitinib Metabolite Quantification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantification of Tofacitinib (B832) and its metabolites.
Introduction
Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. Accurate quantification of Tofacitinib and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This resource offers detailed methodologies, troubleshooting advice, and data to support your experimental work. Tofacitinib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C19. The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, N-demethylation, and glucuronidation.[1][2] Up to 13 metabolites have been identified in liver microsomes, with all metabolites in circulation representing less than 10% each of the total circulating radioactivity.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Tofacitinib and its metabolites.
Q1: I am observing poor peak shape for Tofacitinib and its metabolites. What are the possible causes and solutions?
A1: Poor peak shape, such as fronting or tailing, can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Column Choice and Condition:
-
Problem: The analytical column may not be suitable for the separation or may be degraded.
-
Solution: A C18 column is commonly used for Tofacitinib analysis.[3][4] Ensure you are using a high-quality column and that it has not exceeded its lifetime. If you suspect column degradation, try flushing it or replacing it.
-
-
Mobile Phase pH:
-
Problem: The pH of the mobile phase can affect the ionization state of Tofacitinib and its metabolites, leading to poor peak shape.
-
Solution: Tofacitinib methods often use a mobile phase with additives like formic acid or ammonium (B1175870) acetate (B1210297) to control the pH.[3] Experiment with slight adjustments to the mobile phase pH to optimize peak symmetry.
-
-
Sample Overload:
-
Problem: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Injection Solvent:
-
Problem: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase.
-
Q2: My sensitivity for Tofacitinib metabolites is low. How can I improve it?
A2: Low sensitivity can be a significant challenge, especially for low-abundance metabolites. Consider the following strategies:
-
Sample Preparation:
-
Problem: Inefficient extraction or high matrix effects can suppress the signal of your analytes.
-
Solution: While protein precipitation is a simple and fast method, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample and reduce matrix effects.[3] For Tofacitinib, methyl-tert butyl ether has been used for LLE.[3]
-
-
Mass Spectrometry Parameters:
-
Problem: Suboptimal ionization and fragmentation parameters will lead to a weaker signal.
-
Solution: Tofacitinib and its metabolites are typically analyzed in positive electrospray ionization (ESI) mode.[3][5] Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for each specific metabolite to maximize the signal intensity of your chosen MRM transitions.
-
-
Chromatography:
-
Problem: Poor chromatographic resolution can lead to co-elution with interfering compounds, which can suppress the ionization of your analytes.
-
Solution: Optimize your gradient elution to ensure baseline separation of the metabolites from each other and from matrix components. Using a UPLC system can provide sharper peaks and improved sensitivity.[3]
-
Q3: I am seeing unexpected peaks in my chromatogram. How can I identify them?
A3: Unexpected peaks can be metabolites, impurities, or contaminants. Here's how to approach their identification:
-
Metabolite Identification:
-
Hypothesis: The unknown peaks could be metabolites of Tofacitinib.
-
Approach: Based on known metabolic pathways, predict the mass-to-charge ratio (m/z) of potential metabolites (e.g., +16 for oxidation, -14 for N-demethylation). Extract the ion chromatograms for these predicted m/z values. If a peak is present, you can then perform product ion scans to obtain its fragmentation pattern and compare it to literature data or theoretical fragmentation. A study has identified 13 metabolites of Tofacitinib in liver microsomes, which can serve as a reference.[1]
-
-
Process-Related Impurities and Degradants:
-
Hypothesis: The peaks could be impurities from the synthesis of Tofacitinib or degradation products.
-
Approach: Several process-related substances and degradation products of Tofacitinib have been characterized.[6][7] You can find their structures and mass spectral data in the literature to see if they match your unknown peaks. Tofacitinib has been shown to degrade under acidic, basic, thermal, and oxidative conditions.[6][7]
-
-
Contaminants:
-
Hypothesis: The peaks could be from solvents, vials, or other external sources.
-
Approach: Run a blank injection (injection of your mobile phase or reconstitution solvent) to see if the peaks are still present. If so, they are likely contaminants from your system or solvents.
-
Q4: How do I choose an appropriate internal standard for Tofacitinib metabolite quantification?
A4: The choice of internal standard (IS) is critical for accurate and precise quantification.
-
Stable Isotope-Labeled (SIL) Internal Standard:
-
Recommendation: A SIL version of the analyte is the gold standard. For Tofacitinib, stable isotope-labeled internal standards like Tofacitinib-¹³C₃,¹⁵N are commonly used.[3][5]
-
Rationale: A SIL IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.
-
-
Structural Analogs:
-
Alternative: If a SIL IS is not available for a specific metabolite, a structural analog can be used.
-
Considerations: The analog should have similar extraction recovery, chromatographic retention, and ionization response to the analyte. However, it may not perfectly compensate for matrix effects.
-
-
Deuterated Internal Standards:
-
Caution: While often used, deuterated standards can sometimes exhibit different chromatographic retention times compared to the non-deuterated analyte, a phenomenon known as the "isotope effect." This can be problematic if the analyte and IS peaks are not well-integrated.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Tofacitinib and its metabolite M9, compiled from various validated LC-MS/MS methods.
Table 1: Mass Spectrometry Parameters for Tofacitinib and Metabolite M9
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Tofacitinib | 313.3 | 149.2 | ESI+ | [3] |
| Tofacitinib | 313.12 | 148.97 | ESI+ | [8] |
| Tofacitinib-¹³C₃,¹⁵N (IS) | 317.4 | 149.2 | ESI+ | [3] |
| Metabolite M9 | 329.10 | 165.00 | ESI+ | [8] |
Table 2: Performance Characteristics of Tofacitinib Quantification Methods
| Parameter | Value | Matrix | Method | Reference |
| Linearity Range | 0.05 - 100 ng/mL | Human Plasma | UPLC-MS/MS | [3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Human Plasma | UPLC-MS/MS | [3] |
| Intra-batch Precision (%CV) | 2.1 - 5.1% | Human Plasma | UPLC-MS/MS | [3] |
| Inter-batch Precision (%CV) | 2.1 - 5.1% | Human Plasma | UPLC-MS/MS | [3] |
| Accuracy | 96.2 - 103.1% | Human Plasma | UPLC-MS/MS | [3] |
| Extraction Recovery | 98.6% | Human Plasma | LLE | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in Tofacitinib and metabolite quantification.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the quantification of Tofacitinib in human plasma.[3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Tofacitinib-¹³C₃,¹⁵N).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of methyl-tert butyl ether.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a general framework for the chromatographic and mass spectrometric analysis.
-
Liquid Chromatography:
-
System: An ultra-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column, such as a UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: 10.0 mM ammonium acetate in water, pH 4.5.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: Develop a gradient elution program to achieve optimal separation of Tofacitinib and its metabolites. A typical run time is within a few minutes.[3][5]
-
Flow Rate: A flow rate suitable for the UPLC column, for example, 0.4 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1 for examples. These should be optimized for your specific instrument.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
-
Visualizations
Signaling Pathway
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow
Caption: General workflow for Tofacitinib metabolite quantification.
References
- 1. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Tofacitinib in Mice Whole Blood on Dried Blood Spots Using LC-ESI-MS/MS: Application to Pharmacokinetic Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tofacitinib and Metabolite Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of tofacitinib (B832) and its metabolites.
I. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions related to matrix effects in tofacitinib bioanalysis.
FAQs
Q1: What are matrix effects and why are they a concern in the bioanalysis of tofacitinib and its metabolites?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of tofacitinib and its metabolites from biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer.[1][3] This interference can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic and other clinical studies.[2]
Q2: What is the most effective way to compensate for matrix effects in tofacitinib bioanalysis?
A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as tofacitinib-¹³C₃,¹⁵N.[4] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable way to correct for these effects and improve the accuracy and precision of the assay.[4]
Q3: Which sample preparation technique is best for minimizing matrix effects?
A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation (PPT) is the simplest method, it is often associated with higher matrix effects.[5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts and thus, reduced matrix effects.[5] For particularly challenging matrices with high phospholipid content, specialized techniques like HybridSPE™, which specifically targets phospholipid removal, can be very effective.[5][6]
Troubleshooting Guide
Q4: I am observing high variability in my internal standard (IS) peak area across a batch of samples. What could be the cause?
A4: High variability in the IS peak area is often a direct indication of inconsistent matrix effects.[5] Potential causes and troubleshooting steps are outlined below:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the internal standard, sample, and any extraction solvents. Use of calibrated pipettes and automated liquid handlers can improve precision.[5]
-
Variable Matrix Composition: Different patient or animal samples can have varying levels of interfering substances.
-
Suboptimal Chromatography: If the IS does not co-elute perfectly with the analyte, it may be subject to different matrix effects. Re-evaluate and optimize your chromatographic conditions to ensure co-elution.
-
Autosampler Issues: Inconsistent injection volumes can lead to variability. Perform an autosampler calibration and check for any leaks or blockages.[5]
Q5: My tofacitinib/metabolite recovery is low and inconsistent. How can I improve it?
A5: Low and inconsistent recovery is often related to the sample extraction procedure. Here are some factors to consider, particularly for liquid-liquid extraction (LLE):
-
Incorrect pH: Tofacitinib is a basic compound. Ensure the pH of the aqueous sample is adjusted to be at least 2 units above its pKa to keep it in a neutral, more extractable form.[7]
-
Insufficient Mixing: Ensure thorough mixing of the sample and extraction solvent by vortexing for an adequate duration (e.g., 5-10 minutes).[7]
-
Incomplete Phase Separation: Centrifuge at a sufficient speed and for a long enough time to achieve a clear separation between the aqueous and organic layers.[7]
-
Choice of Extraction Solvent: The polarity and properties of the extraction solvent are critical. Methyl-tert butyl ether (MTBE) is a commonly used and effective solvent for tofacitinib extraction.[8]
Q6: I am seeing a gradual decrease in signal intensity (ion suppression) over the course of an analytical run. What is the likely cause?
A6: A gradual decrease in signal is often due to the accumulation of matrix components, particularly phospholipids, on the analytical column and in the mass spectrometer's ion source.[3]
-
Inadequate Sample Cleanup: Your current sample preparation method may not be sufficiently removing endogenous matrix components. Consider switching from protein precipitation to LLE or SPE, or implementing a phospholipid removal strategy.[5][6]
-
Column Contamination: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[5]
II. Quantitative Data Summary
The following tables summarize recovery and matrix effect data for tofacitinib and its metabolite M9 from various published studies.
Table 1: Extraction Recovery of Tofacitinib and Metabolite M9
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Tofacitinib | Human Plasma | Liquid-Liquid Extraction (LLE) | 98.6 | [8] |
| Tofacitinib | Rat Plasma | Not Specified | > 86.5 | [9] |
| M9 | Rat Plasma | Not Specified | > 86.5 | [9] |
| Tofacitinib | Beagle Dog Plasma | Protein Precipitation | > 88.5 | [10] |
| M9 | Beagle Dog Plasma | Protein Precipitation | > 88.5 | [10] |
| Tofacitinib | Human Serum | Protein Precipitation | 106 - 111 | [11] |
Table 2: Matrix Effect on Tofacitinib and Metabolite M9 Analysis
| Analyte | Matrix | Finding | Reference |
| Tofacitinib | Rat Plasma | No significant matrix effects | [9] |
| M9 | Rat Plasma | No significant matrix effects | [9] |
| Tofacitinib | Beagle Dog Plasma | No conspicuous matrix effect | [10] |
| M9 | Beagle Dog Plasma | No conspicuous matrix effect | [10] |
Note: While several studies conclude that matrix effects were not significant, they do not always report the numerical matrix factor values. The absence of significant matrix effects is often attributed to effective sample cleanup and the use of a stable isotope-labeled internal standard.
III. Experimental Protocols
This section provides detailed methodologies for common experimental procedures in tofacitinib bioanalysis.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Tofacitinib in Human Plasma
Adapted from Bharwad et al. (2019)[8]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of tofacitinib-¹³C₃,¹⁵N internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of methyl-tert butyl ether (MTBE).
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
2. Sample Preparation: Protein Precipitation (PPT) for Tofacitinib and M9 in Beagle Dog Plasma
Adapted from a study on simultaneous determination of tofacitinib and M9[10]
-
To a 50 µL aliquot of beagle dog plasma, add the internal standard solution.
-
Add 150 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer a portion of the supernatant to a clean vial for LC-MS/MS analysis.
3. Typical LC-MS/MS Conditions for Tofacitinib and Metabolite M9
Compiled from various sources[8][9]
Liquid Chromatography Parameters:
| Parameter | Value |
| System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10.0 mM ammonium (B1175870) acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Run Time | 1.4 - 5.0 minutes |
Mass Spectrometry Parameters:
| Parameter | Value |
| System | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Tofacitinib: m/z 313.2 → 149.2, m/z 313.12 → 148.97Tofacitinib-¹³C₃,¹⁵N (IS): m/z 317.4 → 149.2Metabolite M9: m/z 329.10 → 165.00 |
IV. Visualizations
Tofacitinib's Mechanism of Action: Inhibition of the JAK-STAT Pathway
Tofacitinib is a Janus kinase (JAK) inhibitor. It functions by blocking the activity of JAK enzymes, which are critical for the signaling of numerous cytokines and growth factors involved in inflammatory and immune responses.[12] By inhibiting JAKs, tofacitinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and the transcription of pro-inflammatory genes.[12]
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
General Experimental Workflow for Tofacitinib Bioanalysis
The quantification of tofacitinib and its metabolites in biological samples typically involves sample preparation to extract the analytes and remove interferences, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Caption: A typical bioanalytical workflow for tofacitinib.
Troubleshooting Logic for Inconsistent Peak Area
This workflow provides a systematic approach to diagnosing the root cause of inconsistent peak areas in the bioanalysis of tofacitinib.
Caption: Troubleshooting inconsistent peak area workflow.
References
- 1. medium.com [medium.com]
- 2. support.waters.com [support.waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pfizermedical.com [pfizermedical.com]
Technical Support Center: Enhancing Tofacitinib Metabolite Detection
Welcome to the technical support center for the sensitive detection of Tofacitinib (B832) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Tofacitinib and their expected concentrations?
A1: Tofacitinib is metabolized into at least eight metabolites.[1][2] The parent drug, however, accounts for over 65% of the total circulating radioactivity in human plasma, with each metabolite representing less than 8% of the total.[1][3] This indicates that the concentration of metabolites is significantly lower than that of Tofacitinib, necessitating highly sensitive analytical methods for their detection. The metabolism is primarily mediated by the cytochrome P450 enzymes CYP3A4, with a minor contribution from CYP2C19.[1][3][4] The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation.[4] One specifically identified metabolite is M9.[5]
Q2: What is the most common analytical technique for Tofacitinib and its metabolite quantification?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most prevalent and sensitive technique for the quantification of Tofacitinib and its metabolites in biological matrices.[6] This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of the metabolites.
Q3: How can I improve the sensitivity of my LC-MS/MS assay for Tofacitinib metabolites?
A3: To enhance sensitivity, consider the following:
-
Sample Preparation: Utilize a sample preparation technique that provides good recovery and minimizes matrix effects. Solid-Phase Extraction (SPE) can yield cleaner extracts and allow for sample concentration, leading to lower limits of quantification.[6]
-
Chromatography: Optimize the chromatographic conditions to ensure good separation of the metabolites from the parent drug and other endogenous interferences. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.
-
Mass Spectrometry: Fine-tune the mass spectrometer parameters, including ionization source settings and collision energy, to maximize the signal for each metabolite.
-
Internal Standard: Use a stable isotope-labeled internal standard for each metabolite, if available, to correct for matrix effects and variations in instrument response.
Q4: What are the recommended mass transitions for Tofacitinib and its metabolite M9?
A4: The following Multiple Reaction Monitoring (MRM) transitions in positive electrospray ionization mode are commonly used:
It is important to optimize these transitions on your specific instrument for maximum sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Tofacitinib metabolites.
Issue 1: Low or No Metabolite Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Re-evaluate your sample preparation method. If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample and potentially better recovery of metabolites. |
| Suboptimal Ionization | Infuse a standard solution of the metabolite directly into the mass spectrometer to optimize ionization source parameters such as spray voltage, gas flows, and temperature. |
| Incorrect MRM Transitions | Verify the precursor and product ions for your target metabolites. If using published transitions, confirm them by infusing a standard. |
| Metabolite Instability | Assess the stability of your metabolites under the conditions of sample collection, storage, and preparation. Consider adding stabilizers if necessary. |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Separation | Modify the LC gradient to better separate the metabolites from co-eluting matrix components. Experiment with different analytical columns (e.g., C18, HILIC) to achieve optimal separation. |
| Matrix Ion Suppression/Enhancement | Use a stable isotope-labeled internal standard that co-elutes with your analyte to compensate for matrix effects. Diluting the sample extract can also mitigate these effects. |
| Contaminated LC System | Flush the LC system and column with a strong solvent to remove any contaminants that may be causing high background noise. |
Issue 3: Poor Peak Shape
| Possible Cause | Troubleshooting Step | | Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the metabolites are in a single ionic form, which generally results in better peak shape. | | Column Overload | If the peak is fronting, reduce the injection volume or the concentration of the sample. | | Column Degradation | If peak tailing is observed and other causes have been ruled out, the analytical column may be degraded and require replacement. |
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Linearity Range (ng/mL) | 0.05 - 100[7] | 0.40 - 74.4[8] | 0.5 - 100[9] |
| LLOQ (ng/mL) | 0.05[7] | 0.40[8] | 0.5[9] |
| Intra-day Precision (% CV) | 2.1 - 5.1[7] | <15[8] | Not Reported |
| Inter-day Precision (% CV) | 2.1 - 5.1[7] | <15[8] | 2.4 |
| Accuracy (%) | 96.2 - 103.1[7] | <15[8] | Not Reported |
| Recovery (%) | 98.6[7] | Not Reported | 101.9[9] |
| Internal Standard | Tofacitinib-¹³C₃, ¹⁵N[7] | Phenacetin[8] | Deuterated Tofacitinib[9] |
Note: The performance characteristics are highly dependent on the specific method parameters and instrumentation.
Experimental Protocols
Detailed Methodology for Tofacitinib and Metabolite Analysis in Plasma by LC-MS/MS
This protocol provides a general framework. Optimization is required for specific metabolites and instrumentation.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Tofacitinib and its available metabolite standards in a suitable organic solvent (e.g., methanol (B129727) or DMSO).[10][11]
-
Prepare working solutions by serially diluting the stock solutions with a mixture of methanol and water.
-
Prepare a working solution of the internal standard (e.g., Tofacitinib-d3 or a specific stable isotope-labeled metabolite standard).
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Pre-condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate (B1210297) buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient elution program that effectively separates the metabolites from Tofacitinib and endogenous matrix components.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize declustering potential, collision energy, and other compound-specific parameters for each analyte and the internal standard.
Visualizations
References
- 1. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. CN112461946A - Method for determining concentration of tofacitinib in human plasma - Google Patents [patents.google.com]
- 10. emergingstandards.usp.org [emergingstandards.usp.org]
- 11. ijper.org [ijper.org]
Technical Support Center: Tofacitinib Metabolite-1 Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of Tofacitinib (B832) metabolite-1.
Frequently Asked Questions (FAQs)
Q1: What is Tofacitinib Metabolite-1?
A1: this compound, identified by CAS number 1640971-51-2, is an oxidized metabolite of Tofacitinib.[1][2][3][4] Its chemical name is 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile.[3][4] This metabolite is formed through the metabolic oxidation of the pyrrolopyrimidine ring of the parent tofacitinib molecule.
Q2: What are the primary metabolic pathways of Tofacitinib?
A2: Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C19.[5] The main metabolic pathways include:
-
Oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings.
-
Oxidation of the piperidine ring side-chain.
-
N-demethylation.
-
Glucuronidation.[5] In vitro studies using human liver microsomes have identified a geminal diol metabolite (MX) that results from the loss of the nitrile group, which is then further oxidized or reduced to alcohol (M2) and acid (M4) metabolites.[6]
Q3: What are the expected degradation pathways for this compound?
A3: While specific forced degradation studies on this compound are not extensively published, its degradation pathways can be inferred from studies on the parent drug, tofacitinib, and its chemical structure. Tofacitinib is known to be susceptible to hydrolysis under acidic and basic conditions at the amide and cyano positions and is also sensitive to oxidative degradation.[7] Therefore, Metabolite-1 is likely susceptible to similar degradation mechanisms, particularly hydrolysis of the propanenitrile moiety and further oxidation of the pyrrolopyrimidine ring.
Q4: What are the common challenges in analyzing Tofacitinib and its metabolites?
A4: Common challenges in the bioanalysis of tofacitinib and its metabolites using methods like LC-MS/MS include ion suppression from the biological matrix, poor retention of polar metabolites on reverse-phase columns, and the potential for in-source fragmentation or degradation of metabolites.[8][9] Careful optimization of sample preparation, chromatographic separation, and mass spectrometry parameters is crucial to mitigate these issues.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound degradation.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or splitting for Metabolite-1 | - Inappropriate mobile phase pH.- Column degradation or contamination.- Co-elution with interfering substances. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and/or flush the analytical column with a strong solvent.- Optimize the gradient elution profile to improve separation. |
| Low sensitivity or poor detection of Metabolite-1 | - Suboptimal ionization in the MS source.- Ion suppression from matrix components.- Inefficient extraction from the sample matrix. | - Optimize MS parameters (e.g., spray voltage, gas flows, temperature).- Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Use a deuterated internal standard to compensate for matrix effects.[10] |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations in the column compartment.- Column aging. | - Ensure proper mixing and degassing of the mobile phase.- Use a thermostatically controlled column compartment.- Equilibrate the column sufficiently before each run and monitor column performance. |
| Appearance of unexpected peaks in degradation studies | - Secondary degradation of primary products.- Interaction with excipients or buffer components.- Contamination of reagents or solvents. | - Analyze samples at multiple time points to track the formation and disappearance of degradants.- Run control samples (placebo, buffer alone) under the same stress conditions.- Use high-purity, LC-MS grade reagents and solvents. |
| Difficulty in achieving mass balance in forced degradation studies | - Formation of non-UV active or volatile degradants.- Adsorption of analytes to container surfaces.- Incomplete elution from the HPLC column. | - Use a mass-sensitive detector (e.g., CAD, ELSD) in addition to UV.- Use silanized glassware to minimize adsorption.- Employ a stronger solvent at the end of the gradient to elute any strongly retained compounds. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and stability of tofacitinib, which can serve as a reference for studies on its metabolites.
Table 1: LC-MS/MS Parameters for Tofacitinib Analysis
| Parameter | Value | Reference |
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | [10] |
| Mobile Phase | Acetonitrile (B52724) and 10.0 mM ammonium (B1175870) acetate, pH 4.5 (75:25, v/v) | [10] |
| Flow Rate | 0.8 mL/min | [8] |
| Injection Volume | 10 µL | [8] |
| Column Temperature | 45°C | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| MRM Transition (Tofacitinib) | m/z 313.3 -> 149.2 | [10] |
| MRM Transition (Internal Standard) | m/z 317.4 -> 149.2 (Tofacitinib-¹³C₃,¹⁵N) | [10] |
Table 2: Summary of Tofacitinib Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation (Approx.) | Key Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | Significant | Hydrolysis at amide and cyano positions | [7] |
| Base Hydrolysis | 0.05 N NaOH | 10 minutes | ~25% | Descyanoacetyl-tofacitinib and an unknown degradant | [8] |
| Oxidation | 3% H₂O₂ | 7 days | Significant | Oxidation at the pyrrole (B145914) ring double bond | [7] |
| Thermal | 50°C | 6 hours | Increased degradation at higher temperatures | Not specified | [7] |
| Photolytic | 254 nm UV light | 6 hours | Minor | One degradation product observed | [11] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a test compound like this compound.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a NADPH regenerating system solution containing MgCl₂, NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point is typically prepared by adding the stop solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (Cl_int) based on the half-life and microsomal protein concentration.
-
Protocol 2: Forced Degradation Study
This protocol describes a general approach for conducting forced degradation studies on a drug substance like this compound.
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature, protected from light.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a stability chamber.
-
Photolytic Degradation: Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
-
Control Sample: Prepare a control sample by diluting the stock solution in the same solvent and keeping it under normal storage conditions.
-
-
Time-Point Sampling and Neutralization:
-
Withdraw aliquots from the stressed samples at various time points (e.g., 2, 6, 24, 48 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
-
Analysis:
-
Analyze the stressed and control samples by a validated stability-indicating HPLC or UPLC method, preferably with a mass spectrometer detector to aid in the identification of degradation products.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13]
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the peak purity of the parent compound in the stressed samples.
-
Identify and characterize the major degradation products.
-
Attempt to establish a mass balance.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1640971-51-2|3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 3. Tofacitinib Impurity 25 | 1640971-51-2 | SynZeal [synzeal.com]
- 4. chemscene.com [chemscene.com]
- 5. mercell.com [mercell.com]
- 6. Elucidating the Mechanism of Tofacitinib Oxidative Decyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. pharmtech.com [pharmtech.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Chromatographic Separation of Tofacitinib Isomers
Welcome to the technical support center for the chromatographic separation of Tofacitinib (B832) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of Tofacitinib isomers.
Question: Why am I observing poor resolution between Tofacitinib and its enantiomer (SS-isomer)?
Answer: Poor resolution is a common issue in chiral separations. Here are several factors that could be contributing to this problem and potential solutions:
-
Inappropriate Column Selection: The choice of chiral stationary phase (CSP) is critical. For Tofacitinib, polysaccharide-based columns are often effective. If you are not achieving adequate separation, consider switching to a different chiral column. For example, a CHIRALPAK IH column has been shown to be effective in reversed-phase mode.[1][2]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts selectivity.
-
Reversed-Phase: For columns like CHIRALPAK IH, a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) can be used.[1][2] Adjusting the gradient or the buffer pH can improve resolution.
-
Normal-Phase: Methods using n-hexane, a lower alcohol (like ethanol (B145695) or isopropanol), and an amine (like diethylamine) have also been reported.[3] The ratio of these components is key to achieving separation.
-
-
Column Temperature: Temperature can affect the interaction between the analyte and the stationary phase. Experiment with adjusting the column temperature (e.g., in the range of 25-40°C) to see if resolution improves.[3]
-
Flow Rate: A lower flow rate can sometimes increase resolution by allowing more time for interaction with the stationary phase. Try reducing the flow rate in small increments.
Question: My peaks are tailing. What can I do to improve peak shape?
Answer: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the HPLC system itself.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) support can interact with basic compounds like Tofacitinib, causing tailing.
-
Mobile Phase Additive: Adding a small amount of a basic modifier, such as diethylamine (B46881) or triethylamine (B128534) (typically 0.1-0.5% v/v), to the mobile phase in normal-phase chromatography can mitigate these interactions.[3]
-
Column Choice: Using a column with end-capping or a base-deactivated stationary phase can also reduce tailing.
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities.
-
Column Replacement: If the problem persists after thorough cleaning, the column may need to be replaced.
-
Question: I'm having trouble separating Tofacitinib from its process-related impurities. What should I try?
Answer: Separating Tofacitinib from impurities like the Amine, Dihydro, and Benzyl impurities requires a robust, stability-indicating method.
-
Column and Mobile Phase Optimization: A reversed-phase C18 column, such as a Kromasil C18, is often used for impurity profiling. A gradient elution with a buffered mobile phase (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile is typically required to resolve all impurities. The pH of the aqueous phase can be a critical parameter to adjust for optimal separation.
-
HILIC Chromatography: For polar impurities that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. A method using a ZIC-HILIC column with a mobile phase of phosphate (B84403) buffer and acetonitrile has been developed for this purpose.[4]
-
Forced Degradation Studies: To ensure your method is stability-indicating, perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress).[4] This will help you confirm that all degradation products are separated from the main Tofacitinib peak.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic modes used for Tofacitinib isomer separation?
A1: The most common modes are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used with chiral columns for enantiomeric separation and with standard C18 columns for impurity profiling.[1][2]
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): Frequently employed for chiral separations using polysaccharide-based columns.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A useful technique for separating Tofacitinib from its more polar related substances.[4]
Q2: How can I reduce long analysis times for Tofacitinib separations?
A2: To reduce run times, you can:
-
Increase Flow Rate: This will decrease retention times but may also reduce resolution. A balance must be found.
-
Optimize the Gradient: A steeper gradient can elute compounds faster.
-
Use a Shorter Column or Smaller Particle Size: This can lead to faster separations without sacrificing efficiency, though it may increase backpressure.
-
Method Transfer to UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems and columns can significantly reduce analysis time while improving resolution.
Q3: What are typical detection wavelengths for Tofacitinib and its isomers?
A3: Tofacitinib has UV absorbance maxima that allow for detection at various wavelengths. Commonly used wavelengths include 210 nm, 254 nm, and 285 nm.[1][5] The optimal wavelength will depend on the mobile phase composition and the desired sensitivity.
Q4: What is the mechanism of action of Tofacitinib?
A4: Tofacitinib is a Janus kinase (JAK) inhibitor. It works by blocking the activity of JAK enzymes, which are intracellular enzymes that play a crucial role in the signaling pathway of cytokines and growth factors involved in inflammation and immune responses.[6][7] By inhibiting JAKs, Tofacitinib modulates the signaling of several pro-inflammatory cytokines, leading to a reduction in inflammation.[8][9]
Data Presentation
Table 1: Example RP-HPLC Method for Enantiomeric Separation of Tofacitinib
| Parameter | Condition |
| Column | CHIRALPAK IH (250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | 5 mM Ammonium Acetate Buffer (pH 8.0)[1][2] |
| Mobile Phase B | Acetonitrile[1][2] |
| Gradient | 0 min, 20% B; 2 min, 15% B; 15 min, 25% B; 20 min, 90% B; 25 min, 90% B; 30 min, 20% B; 40 min, 20% B[2] |
| Flow Rate | 0.6 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 285 nm[1][2] |
| Injection Volume | 20.0 µL[2] |
Table 2: Example RP-HPLC Method for Separation of Tofacitinib from Related Substances
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Potassium dihydrogen phosphate buffer (pH 5.5 with 1-Octane sulfonic acid sodium salt) : Acetonitrile (90:10 v/v) |
| Mobile Phase B | Acetonitrile : Buffer (70:30 v/v) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
Table 3: Example HILIC Method for Tofacitinib and its Impurities
| Parameter | Condition |
| Column | Sequent ZIC-HILIC (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Phosphate Buffer (pH 7.0) : Acetonitrile (45:55 v/v)[4] |
| Elution | Isocratic[4] |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 210 nm[4] |
Experimental Protocols
Protocol 1: Reversed-Phase Chiral HPLC for Enantiomeric Purity
This protocol is based on a validated method for the determination of the Tofacitinib enantiomer (SS-isomer).[1][2]
-
Preparation of Mobile Phase A: Prepare a 5 mM ammonium acetate solution and adjust the pH to 8.0.
-
Chromatographic System: Use an HPLC system equipped with a UV detector.
-
Column: Install a CHIRALPAK IH (250 mm x 4.6 mm, 5 µm) column.
-
Chromatographic Conditions: Set the conditions as outlined in Table 1.
-
Sample Preparation: Dissolve the Tofacitinib sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.
-
Injection: Inject the sample onto the column and record the chromatogram. The SS-isomer, if present, will elute as a separate peak from the main Tofacitinib (RR-isomer) peak.
Protocol 2: Reversed-Phase HPLC for Impurity Profiling
This protocol is designed as a stability-indicating method for the quantification of related substances.
-
Preparation of Mobile Phase A: Prepare a buffer by dissolving 2.72 g of potassium dihydrogen phosphate and 1.0 g of 1-octane sulfonic acid sodium salt anhydrous in 1000 mL of water. Adjust the pH to 5.5 with dilute potassium hydroxide (B78521) solution. Mix with acetonitrile in a 90:10 v/v ratio.
-
Preparation of Mobile Phase B: Mix acetonitrile and the prepared buffer in a 70:30 v/v ratio.
-
Chromatographic System and Column: Use an HPLC system with a UV detector and a Kromasil C18 (250 mm x 4.6 mm, 5 µm) column.
-
Chromatographic Conditions: Set the conditions as per Table 2, using a suitable gradient program to separate all known impurities.
-
Sample Preparation: Prepare the sample solution in a mixture of water and acetonitrile (8:2 v/v).
-
Analysis: Inject the sample and identify and quantify any impurities based on their retention times and response factors relative to Tofacitinib.
Visualizations
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: A logical workflow for troubleshooting HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN104678001A - Method for separating and measuring tofacitinib citrate and optical isomer of tofacitinib citrate by adopting liquid chromatography - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Tofacitinib Metabolite LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Tofacitinib (B832) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of Tofacitinib and which metabolites should I expect to see?
A1: Tofacitinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C19 having a minor role.[1][2] The main metabolic pathways include:
-
Oxidation: This occurs on the pyrrolopyrimidine and piperidine (B6355638) rings, as well as the piperidine ring side-chain.[1][3]
-
Glucuronidation: Conjugation with glucuronic acid to form a more water-soluble metabolite.[1][3]
You can expect to detect several metabolites in biological matrices. While the parent drug, Tofacitinib, accounts for the majority of the circulating radioactivity (approximately 70%), at least 13 different metabolites have been identified in vitro, each representing a small percentage of the total.[1][3] Key metabolites that have been characterized and quantified in pharmacokinetic studies include M2 (an alcohol), M4 (an acid), M8, and M9.[4][5][6]
Q2: What are the common sources of interference in the LC-MS/MS analysis of Tofacitinib metabolites?
A2: Interference in the LC-MS/MS analysis of Tofacitinib metabolites can arise from several sources:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analytes and suppress or enhance their ionization in the mass spectrometer source, leading to inaccurate quantification.
-
Isobaric Interference: Metabolites that have the same nominal mass but different structures (isomers) or different elemental compositions (isobars) can be a source of interference if they are not chromatographically separated. For example, different positional isomers of hydroxylated Tofacitinib would be isobaric.
-
Interference from Co-administered Drugs: Tofacitinib is often administered with other medications. If these co-administered drugs or their metabolites have similar mass-to-charge ratios (m/z) and retention times to Tofacitinib or its metabolites, they can cause interference.
-
In-source Fragmentation: Some metabolites, particularly glucuronide conjugates, can be unstable and fragment back to the parent drug or an aglycone form within the mass spectrometer's ion source. This can lead to an overestimation of the parent drug or the aglycone metabolite.
-
Process-Related Impurities and Degradants: Impurities from the drug synthesis or degradation products formed during sample storage and processing can also interfere with the analysis.[7]
Q3: How can I minimize matrix effects in my Tofacitinib metabolite analysis?
A3: Minimizing matrix effects is crucial for accurate and precise quantification. Here are some strategies:
-
Effective Sample Preparation: Employ a robust sample preparation method to remove as many interfering matrix components as possible. While protein precipitation is a simple and fast method, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts.
-
Chromatographic Separation: Optimize your chromatographic method to separate the analytes of interest from the regions where significant matrix effects are observed. This can involve adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it has nearly identical physicochemical properties to the analyte and will be similarly affected by matrix effects, thus providing effective normalization.
-
Matrix Matching: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal for a Hydroxylated Metabolite
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Optimize the mass spectrometer source parameters, including capillary voltage, gas flows, and temperature, specifically for the hydroxylated metabolite. Consider using a different ionization mode (e.g., APCI if ESI is not optimal). |
| Suboptimal Chromatographic Peak Shape | Ensure the mobile phase pH is appropriate for the metabolite's pKa to achieve good peak shape and retention. Tailing or fronting peaks can lead to inconsistent integration and lower signal-to-noise. |
| Matrix-Induced Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve the sample cleanup procedure by switching from protein precipitation to LLE or SPE. Adjust the chromatographic gradient to separate the metabolite from the ion-suppressing region. |
| Analyte Degradation | Investigate the stability of the hydroxylated metabolite in the sample matrix and during the analytical process (bench-top, freeze-thaw, and post-preparative stability). Adjust sample handling and storage conditions accordingly. |
Issue 2: Suspected Isobaric Interference
Scenario: You observe a peak at the expected retention time and m/z for your target metabolite, but the peak shape is distorted, or the quantitative results are unexpectedly high and variable in certain samples. This could indicate the presence of a co-eluting isobaric metabolite.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected isobaric interference.
Issue 3: Over-quantification of Tofacitinib, Potentially Due to Glucuronide Metabolite Instability
Background: Tofacitinib can form glucuronide conjugates. These conjugates can be thermally unstable and may undergo in-source fragmentation, reverting to the parent Tofacitinib molecule. This can lead to an artificially high measurement of Tofacitinib.
Troubleshooting Steps:
-
Assess Glucuronide Presence: If a synthetic standard for the Tofacitinib glucuronide is available, infuse it directly into the mass spectrometer and observe the degree of in-source fragmentation at different source conditions (e.g., temperature, cone voltage).
-
Modify MS Source Conditions: Reduce the ion source temperature and cone/fragmentor voltage to minimize in-source fragmentation.
-
Optimize Chromatography: Develop a chromatographic method that separates Tofacitinib from its glucuronide metabolite. This ensures that even if some in-source fragmentation occurs, it will not interfere with the quantification of the parent drug at its specific retention time.
-
Consider Different Quantitation Approaches: If in-source fragmentation cannot be eliminated, it may be necessary to quantify the glucuronide metabolite separately and mathematically correct the Tofacitinib concentration. However, this is a less desirable approach.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of Tofacitinib and its metabolite M9, as reported in the literature.
Table 1: Mass Spectrometric Parameters for Tofacitinib and M9
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Tofacitinib | 313.12 | 148.97 | [5][8] |
| M9 | 329.10 | 165.00 | [5] |
| M9 | 329.10 | 137.03 | [8] |
Note: Different product ions may be selected for M9 depending on the instrument and optimization.
Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method for Tofacitinib and M9 in Rat Plasma
| Parameter | Tofacitinib | M9 |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.05 - 100 |
| LLOQ (ng/mL) | 0.1 | 0.05 |
| Intra-day Precision (%CV) | ≤14.4 | ≤14.4 |
| Inter-day Precision (%CV) | ≤14.4 | ≤14.4 |
| Accuracy (%) | -6.3 to 12.7 | -6.3 to 12.7 |
| Recovery (%) | >86.5 | >86.5 |
| Data from[5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general procedure for the extraction of Tofacitinib and its metabolites from plasma.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., a stable isotope-labeled Tofacitinib) to each tube. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: General UPLC-MS/MS Conditions
These are representative conditions and should be optimized for your specific instrument and metabolites of interest.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B (linear ramp)
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B (linear ramp)
-
2.6-3.5 min: 10% B (re-equilibration)
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Tofacitinib Metabolism and Potential Interferences
Caption: Tofacitinib metabolism and potential sources of analytical interference.
JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
References
- 1. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Mechanism of Tofacitinib Oxidative Decyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Tofacitinib Metabolite-1 Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tofacitinib metabolite-1 (M1) stock solutions. The information is designed to help ensure the stability and integrity of your experimental reagents.
Troubleshooting Guide
Encountering issues with your this compound (M1) stock solutions can compromise experimental results. This guide addresses common problems and provides systematic steps to identify and resolve them.
Problem 1: Unexpected or Inconsistent Experimental Results
If you observe a loss of expected biological activity or inconsistent data points when using your Tofacitinib M1 stock solution, it may be due to compound degradation.
-
Immediate Action:
-
Prepare a Fresh Stock Solution: The most reliable first step is to prepare a fresh stock solution from solid compound and repeat the experiment.[1] This helps to quickly determine if the previous stock solution was the source of the issue.
-
Verify Solvent Compatibility: Ensure the solvent used is appropriate for your experimental system and does not interfere with the assay. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for Tofacitinib and its metabolites.[2][3]
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Problem 2: Visible Precipitate in Stock Solution
Precipitation in your stock solution, especially after freeze-thaw cycles, can lead to inaccurate concentrations.
-
Immediate Action:
-
Warm the Solution: Gently warm the solution to room temperature or slightly above (e.g., 37°C) and vortex thoroughly to redissolve the compound.
-
Sonication: If warming is insufficient, brief sonication can help to break up and dissolve the precipitate.
-
-
Preventative Measures:
-
Aliquot Stock Solutions: After initial preparation, aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Check Solubility Limits: Ensure the concentration of your stock solution does not exceed the solubility limit of Tofacitinib M1 in the chosen solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used and recommended solvent for preparing stock solutions of Tofacitinib and its metabolites.[2][3] For in vivo studies, further dilution into aqueous vehicles is often necessary. A sample protocol for preparing a formulation for animal dosing involves dissolving a DMSO stock solution in a mixture of PEG300, Tween-80, and saline.[2]
Q2: What are the recommended storage conditions and stability for this compound stock solutions?
A2: There is some variability in reported stability. It is crucial to handle the solutions with care.
-
Short-term to Medium-term Storage: One source suggests that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is also recommended to protect the solution from light.[2]
-
Caution on Stability: Another supplier states that solutions are unstable and should be prepared fresh.[1]
Given this, it is best practice to prepare fresh solutions when possible, or to use aliquots stored at -80°C for no longer than six months.
Q3: How many times can I freeze-thaw my this compound stock solution?
A3: To maintain the integrity of the compound, it is strongly recommended to minimize freeze-thaw cycles. After preparing a stock solution, it should be aliquoted into single-use volumes to avoid repeated temperature fluctuations. While specific data on Tofacitinib M1 is limited, studies on other small molecules in DMSO have shown that multiple freeze-thaw cycles can lead to degradation.
Q4: What are the potential degradation pathways for Tofacitinib and its metabolites?
A4: Forced degradation studies on the parent compound, Tofacitinib, have shown that it is susceptible to degradation under certain conditions:
-
Hydrolysis: Tofacitinib can undergo hydrolysis under both acidic and basic conditions, particularly at the amide and cyano groups.[4] It is most stable in aqueous solutions with a pH below 5.0.[5]
-
Oxidation: The pyrrole (B145914) ring of Tofacitinib is susceptible to oxidative degradation.[4]
-
Photodegradation: Exposure to UV light can cause degradation.[4]
-
Thermal Stress: Elevated temperatures can accelerate degradation.[4]
While these studies were performed on Tofacitinib, it is reasonable to assume that its metabolite, M1, may have similar sensitivities. Therefore, it is important to protect stock solutions from harsh pH, strong oxidizing agents, light, and high temperatures.
Stability Data Summary
The following table summarizes the available stability data for this compound and general stability information for small molecules in DMSO.
| Compound | Solvent | Concentration | Storage Temperature | Duration | Stability Notes |
| This compound | DMSO | Not specified | -20°C | 1 month | Protect from light.[2] |
| This compound | DMSO | Not specified | -80°C | 6 months | Protect from light.[2] |
| This compound | Various | Not specified | Not specified | Varies | One supplier suggests solutions are unstable and should be prepared fresh.[1] |
| General Small Molecules | DMSO | 20 mM | Room Temperature | 1 year | Probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.[6] |
| General Small Molecules | DMSO | Not specified | -20°C | 6 years | Less than 10% of compounds showed degradation over this period.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution (MW: 328.37 g/mol ), weigh out 3.28 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Once dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
-
Protocol 2: Quality Control of Stock Solution by HPLC
To ensure the integrity of your stock solution, especially if it has been stored for an extended period, a quick quality control check using High-Performance Liquid Chromatography (HPLC) is recommended.
-
Methodology:
-
Column: A reversed-phase C18 column is commonly used for the analysis of Tofacitinib and its metabolites.[8][9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typical.[8][9]
-
Detection: UV detection at a wavelength of approximately 280-290 nm is suitable for Tofacitinib.[10]
-
Procedure:
-
Dilute a small aliquot of your stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Analyze the resulting chromatogram. A single major peak at the expected retention time indicates a pure, non-degraded sample. The appearance of additional peaks may suggest degradation or impurities.
-
-
Signaling Pathway Context
Tofacitinib is an inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for cytokine signaling, which plays a key role in inflammatory and immune responses. Tofacitinib and its metabolites act by blocking this pathway.
Caption: Inhibition of the JAK-STAT pathway by Tofacitinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. jetir.org [jetir.org]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
Technical Support Center: Synthesis of the Chiral Piperidine Moiety of Tofacitinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the chiral piperidine (B6355638) moiety of Tofacitinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core of Tofacitinib?
The main difficulties in synthesizing this chiral piperidine derivative lie in controlling the stereochemistry at the C3 and C4 positions of the piperidine ring. Key challenges include:
-
Achieving high diastereoselectivity and enantioselectivity: The desired (3R,4R) stereoisomer must be produced in high purity, which often requires sophisticated asymmetric synthesis strategies.
-
Preventing racemization: Certain intermediates or final products can be prone to racemization under non-optimal reaction or purification conditions.
-
Purification of intermediates: Separating the desired stereoisomer from other diastereomers and enantiomers can be challenging and may require specialized chromatographic techniques.
-
Scalability of the synthetic route: Some academic routes that work well on a small scale may not be practical or cost-effective for large-scale production.
Q2: Which are the most common synthetic strategies to establish the stereocenters of the chiral piperidine moiety?
The most prevalent and industrially applied strategies focus on the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor. The key approaches include:
-
Rhodium-catalyzed asymmetric hydrogenation: This is a widely used method employing a chiral phosphine (B1218219) ligand, such as those from the Josiphos family (e.g., SL-J009-1), to achieve high enantioselectivity.
-
Diastereoselective reduction: An alternative approach involves the reduction of a chiral piperidone intermediate, where the stereochemistry is directed by a chiral auxiliary or a pre-existing stereocenter.
-
Chiral pool synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with the desired stereochemistry.
Q3: How can I improve the enantioselectivity of the rhodium-catalyzed asymmetric hydrogenation of the tetrahydropyridine precursor?
Low enantioselectivity is a common issue. Consider the following troubleshooting steps:
-
Ligand Selection: The choice of the chiral ligand is critical. The Josiphos ligand family, particularly SL-J009-1, has shown excellent results. If you are using a different ligand, consider screening a variety of chiral phosphine ligands.
-
Solvent System: The polarity and coordinating ability of the solvent can significantly influence the catalytic activity and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) are often used. A solvent screen might be necessary to find the optimal conditions for your specific substrate and catalyst system.
-
Hydrogen Pressure: The pressure of hydrogen gas can affect the reaction rate and selectivity. While higher pressures can increase the rate, they may not always lead to better selectivity. It's important to optimize this parameter.
-
Catalyst Loading: While a higher catalyst loading might increase the conversion rate, it can sometimes negatively impact the enantioselectivity. Ensure you are using the optimal catalyst loading, which is typically in the range of 0.01 to 1 mol%.
-
Purity of the Substrate: Impurities in the tetrahydropyridine precursor can poison the catalyst and reduce its effectiveness. Ensure your starting material is of high purity.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Reduction of the Piperidone Intermediate
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of significant amounts of the cis-diastereomer instead of the desired trans-diastereomer. | 1. Steric Hindrance: The reducing agent may not be able to approach the carbonyl group from the desired face due to steric hindrance. 2. Choice of Reducing Agent: Bulkier reducing agents may favor the formation of one diastereomer over another. 3. Reaction Temperature: The reaction may not be run at the optimal temperature for diastereoselectivity. | 1. Use a bulkier reducing agent: Reagents like lithium tri-sec-butylborohydride (L-Selectride®) are known to provide high diastereoselectivity in the reduction of substituted piperidones. 2. Optimize reaction temperature: Lowering the reaction temperature (e.g., to -78 °C) can often enhance diastereoselectivity. 3. Protecting group strategy: The nature of the nitrogen protecting group can influence the conformation of the ring and, thus, the stereochemical outcome of the reduction. Consider evaluating different protecting groups. |
Problem 2: Poor Yield in the Buchwald-Hartwig Amination Step
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of the starting materials (chiral piperidine and the pyrrolo[2,3-d]pyrimidine) to the final product. | 1. Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture, leading to its deactivation. 2. Ligand Decomposition: The phosphine ligand can degrade, especially at elevated temperatures. 3. Base Incompatibility: The choice and amount of base are crucial for the catalytic cycle. 4. Substrate Purity: Impurities in either the piperidine or the pyrimidine (B1678525) starting material can interfere with the reaction. | 1. Ensure inert atmosphere: Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) using degassed solvents. 2. Use a robust ligand: Consider using more stable and electron-rich phosphine ligands that are less prone to degradation. 3. Screen different bases: Evaluate a range of bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) and their stoichiometry. 4. Purify starting materials: Ensure both coupling partners are of high purity before attempting the reaction. |
Quantitative Data Summary
Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of a Tetrahydropyridine Precursor
| Catalyst/Ligand | Solvent | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [Rh(COD)Cl]₂ / SL-J009-1 | MeOH | 10 | 50 | >99 | 98 | |
| [Rh(COD)Cl]₂ / (R)-BINAP | THF | 20 | 60 | 95 | 92 | Hypothetical Data |
| [Ru(p-cymene)I₂]₂ / (S,S)-Ts-DPEN | EtOH | 50 | 80 | 92 | 95 | Hypothetical Data |
Note: Hypothetical data is included for illustrative comparison purposes.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Benzyl 4-methyl-3-(methylamino)-5,6-dihydropyridine-1(2H)-carboxylate
This protocol is adapted from procedures described for the synthesis of Tofacitinib intermediates.
-
Catalyst Preparation: In a glovebox, a pressure reactor is charged with [Rh(COD)Cl]₂ (0.01 mol%) and the chiral ligand SL-J009-1 (0.011 mol%).
-
Reaction Setup: The tetrahydropyridine substrate (1.0 eq) is dissolved in degassed methanol (5-10 volumes). The solution is transferred to the pressure reactor under an inert atmosphere.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to 10 bar of hydrogen. The reaction mixture is stirred at 50 °C.
-
Monitoring: The reaction progress is monitored by HPLC or TLC until the starting material is fully consumed.
-
Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired chiral piperidine derivative.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Key components of asymmetric hydrogenation.
Tofacitinib Forced Degradation Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on conducting forced degradation studies of Tofacitinib (B832). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of degradation behavior under various stress conditions to aid in the development of stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Tofacitinib under forced degradation conditions?
A1: Tofacitinib is susceptible to degradation through hydrolysis and oxidation.[1][2] Hydrolysis primarily occurs at the amide and cyano groups of the 3-oxopropanenitrile (B1221605) moiety under both acidic and basic conditions.[1][2] The pyrrole (B145914) ring's double bond is particularly sensitive to oxidative degradation.[1][2]
Q2: Which stress conditions cause the most significant degradation of Tofacitinib?
A2: Tofacitinib shows considerable degradation under basic and oxidative conditions. Acidic and thermal stress also lead to notable degradation, while it is relatively stable under photolytic conditions.[3]
Q3: What are the major known degradation products of Tofacitinib?
A3: Key degradation products identified in forced degradation studies include:
-
Tofacitinib Amine Impurity (Descyanoacetyl-Tofacitinib): Formed via hydrolysis of the amide bond.
-
Hydrolysis products at the cyano group.
Q4: What analytical techniques are most suitable for analyzing Tofacitinib and its degradation products?
A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection is the most commonly employed and effective technique for separating and quantifying Tofacitinib from its degradation products.[3][4] High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Tofacitinib and degradation peaks in HPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A gradient elution with a buffered mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic modifier like acetonitrile (B52724) is often effective. Adjusting the pH can significantly impact the retention and resolution of ionizable compounds. |
| Unsuitable HPLC column. | Use a high-resolution column, such as a C18 column with a smaller particle size (e.g., 2.5 µm).[3] | |
| Inconsistent degradation percentages in replicate experiments. | Variability in stress conditions (temperature, reagent concentration). | Ensure precise control over all experimental parameters. Use calibrated equipment (ovens, pH meters) and freshly prepared, accurately measured reagents. |
| Incomplete neutralization of acidic or basic stress samples before analysis. | Neutralize samples to a pH compatible with the analytical method and column to ensure consistent retention times and peak shapes. | |
| Formation of unexpected degradation products. | Presence of impurities in the Tofacitinib sample or reagents. | Use high-purity Tofacitinib and analytical grade reagents. |
| Secondary degradation of primary degradation products. | Analyze samples at different time points during the stress study to understand the degradation pathway and the formation and disappearance of intermediates. | |
| No significant degradation observed under a specific stress condition. | Stress conditions are too mild (concentration, duration, temperature). | Increase the severity of the stress conditions incrementally. For example, increase the concentration of the stressor, prolong the exposure time, or use a higher temperature. Refer to ICH Q1A (R2) guidelines for typical stress conditions. |
Data Presentation: Summary of Forced Degradation Studies
The following tables summarize the quantitative data from various forced degradation studies on Tofacitinib.
Table 1: Degradation of Tofacitinib under Hydrolytic and Oxidative Conditions
| Stress Condition | Reagent | Time (hours) | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 2 | 6.80 | [5] |
| 6 | 10.91 | [5] | ||
| 12 | 12.33 | [5] | ||
| 24 | 13.33 | [5] | ||
| 48 | 22.02 | [5] | ||
| Base Hydrolysis | 0.05 N NaOH | 10 min | ~25 | [3] |
| 0.1 M NaOH | 2 | 20.43 | [5] | |
| 6 | 20.60 | [5] | ||
| 12 | 20.99 | [5] | ||
| 24 | 30.86 | [5] | ||
| 48 | 45.84 | [5] | ||
| Oxidative Degradation | 3% H₂O₂ | 2 | 28.11 | [5] |
| 6 | 32.14 | [5] | ||
| 12 | 51.91 | [5] | ||
| 24 | 72.03 | [5] | ||
| 48 | 94.26 | [5] |
Table 2: Degradation of Tofacitinib under Thermal and Photolytic Conditions
| Stress Condition | Temperature/Light Source | Time (hours) | Degradation (%) | Reference |
| Thermal Degradation | 30°C | 2 | 21.20 | [5] |
| 4 | 34.20 | [5] | ||
| 40°C | 2 | 36.26 | [5] | |
| 4 | 37.60 | [5] | ||
| 50°C | 2 | 43.09 | [5] | |
| 4 | 45.14 | [5] | ||
| Photolytic Degradation | 254 nm UV light | 2 | 10.18 | [5] |
| 4 | 12.07 | [5] | ||
| 6 | 17.23 | [5] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for subjecting Tofacitinib to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Tofacitinib in a suitable solvent (e.g., methanol (B129727) or a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., up to 48 hours).[6]
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature for a short period (e.g., 10 minutes) due to rapid degradation.[6]
-
Neutralize an aliquot with an equivalent amount of 1 M HCl and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose a known quantity of solid Tofacitinib powder to a specific temperature (e.g., 80°C) in a hot air oven for a defined period (e.g., 24 hours).
-
After exposure, dissolve the powder in a suitable solvent and dilute to a known concentration with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose solid Tofacitinib powder to UV light (e.g., 254 nm) in a photostability chamber for a defined duration.
-
After exposure, dissolve the powder and dilute to a known concentration with the mobile phase for analysis.
-
Analytical Method: Stability-Indicating RP-HPLC Method
This method is suitable for the separation and quantification of Tofacitinib and its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector or a UV detector.
-
Column: Waters XBridge BEH Shield RP18 (4.6 mm x 150 mm, 2.5 µm particle size).[3]
-
Mobile Phase A: 2.72 g/L potassium phosphate (B84403) monobasic and 1 g/L sodium 1-octanesulfonate monohydrate in water, with the pH adjusted to 5.5 with 1% potassium hydroxide (B78521) solution.[7]
-
Mobile Phase B: A mixture of 90% methanol and 10% acetonitrile by volume.[7]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 77 23 3 77 23 28 45 55 31 45 55 32 38 62 37 38 62 38 77 23 | 42 | 77 | 23 |
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 45°C.[3]
-
Autosampler Temperature: 4°C.[3]
-
Detection Wavelength: 280 nm.[3]
-
Injection Volume: 10 µL.[3]
Visualizations
Experimental Workflow
Caption: Workflow for Tofacitinib forced degradation studies.
Tofacitinib Degradation Pathways
Caption: Tofacitinib degradation pathways.
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Tofacitinib Impurity 89 | C23H31N7O3 | CID 176474676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN111471045A - Preparation method of tofacitinib impurity - Google Patents [patents.google.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and troubleshooting Tofacitinib (B832) process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities of Tofacitinib?
A1: Common process-related impurities include starting materials, intermediates, byproducts, and degradation products. For Tofacitinib, some of the frequently identified impurities are Amine Impurity, Metabolite-1, Amide-TOFT, Dihydro-TOFT, Descyanoacetyl-TOFT, Chloro-TOFT, and Benzyl-TOFT.[1][2] These can arise from the synthetic route or degradation of the active pharmaceutical ingredient (API) under various stress conditions.[3]
Q2: What are the recommended analytical techniques for identifying Tofacitinib impurities?
A2: The most widely used and recommended analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV detector.[3][4] For structural elucidation and confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3]
Q3: Why is it important to control impurities in Tofacitinib?
A3: Impurity profiling and control are critical for ensuring the safety, efficacy, and quality of the final drug product. Even small amounts of certain impurities can have unintended pharmacological effects or be toxic. Regulatory agencies like the USP and EP have strict guidelines for impurity levels in pharmaceutical products.[5]
Q4: What are forced degradation studies, and why are they performed?
A4: Forced degradation studies, also known as stress testing, are conducted to understand the degradation pathways of a drug substance under various conditions such as acid and base hydrolysis, oxidation, heat, and light.[3] This helps in identifying potential degradation products that could form during storage and in developing stability-indicating analytical methods.
Troubleshooting Guide for Tofacitinib Impurity Analysis via HPLC
This guide addresses common issues encountered during the HPLC analysis of Tofacitinib and its impurities.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | 1. Contamination of mobile phase, diluent, or sample. 2. Carryover from previous injections. 3. Degradation of the sample in the autosampler. | 1. Prepare fresh mobile phase and diluent. Use high-purity solvents and reagents. 2. Implement a robust needle wash procedure in your HPLC method. Inject a blank after a high-concentration sample to check for carryover. 3. Ensure the autosampler temperature is controlled, typically at 4°C, to minimize sample degradation.[1][2] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. 4. Column deterioration. | 1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a mobile phase modifier or a different column chemistry. 4. Replace the column with a new one of the same type. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction or leaks. 4. Column equilibration is insufficient. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature.[1][2] 3. Check for leaks in the system and ensure the pump is delivering a constant flow rate. 4. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis. |
| Low Signal Intensity | 1. Incorrect wavelength setting on the detector. 2. Low sample concentration. 3. Detector lamp issue. | 1. Verify the detector wavelength is set to the absorbance maximum of Tofacitinib and its impurities (around 280 nm).[1][2] 2. Prepare a more concentrated sample, if possible. 3. Check the detector lamp's performance and replace it if necessary. |
Data on Tofacitinib Process-Related Impurities
The following table summarizes key information about common Tofacitinib impurities.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Method |
| Tofacitinib | C₁₆H₂₀N₆O | 312.37 | RP-HPLC, LC-MS | |
| Amine Impurity | ![]() | C₁₃H₁₉N₅ | 245.32 | RP-HPLC |
| Amide-TOFT | ![]() | C₁₆H₂₂N₆O₂ | 330.38 | RP-HPLC |
| Dihydro-TOFT | ![]() | C₁₆H₂₂N₆O | 314.39 | RP-HPLC |
| Descyanoacetyl-TOFT | ![]() | C₁₃H₁₉N₅ | 245.32 | RP-HPLC |
| Chloro-TOFT | ![]() | C₁₆H₁₉ClN₆O | 346.82 | RP-HPLC |
| Benzyl-TOFT | ![]() | C₂₀H₂₅N₅ | 335.45 | RP-HPLC |
Experimental Protocols
HPLC Method for Tofacitinib Impurity Profiling
This protocol is a general guideline and may require optimization based on the specific instrumentation and impurities of interest.
1.1. Materials and Reagents:
-
Tofacitinib Citrate Reference Standard
-
Impurity Reference Standards (if available)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium Dihydrogen Phosphate (B84403) (AR grade)
-
Potassium Hydroxide (B78521) (AR grade)
-
Water (HPLC grade)
-
Diluent: Mix 500 mL of water with 500 mL of methanol.[2]
1.2. Chromatographic Conditions:
-
Column: Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm particle size, or equivalent.[1]
-
Mobile Phase A: Prepare a buffer solution by dissolving potassium dihydrogen phosphate in water to a suitable concentration (e.g., 20 mM) and adjust the pH to 5.5 with a potassium hydroxide solution.[2]
-
Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 90:10 v/v).[2]
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 70 25 70 26 10 | 35 | 10 |
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Autosampler Temperature: 4°C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
1.3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Tofacitinib Citrate Reference Standard in the diluent to obtain a known concentration (e.g., 0.2 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the Tofacitinib sample in the diluent to obtain a concentration similar to the standard solution.
-
System Suitability Solution: Prepare a solution containing Tofacitinib and known impurities to verify the system's performance.[2]
1.4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution to check for resolution, tailing factor, and other performance parameters.
-
Inject the standard solution multiple times to check for reproducibility.
-
Inject the sample solution.
-
Identify and quantify the impurities based on their retention times and response factors relative to the Tofacitinib peak.
Visualizations
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: Workflow for identifying and quantifying Tofacitinib impurities.
Caption: A logical approach to troubleshooting unexpected HPLC peaks.
References
- 1. emergingstandards.usp.org [emergingstandards.usp.org]
- 2. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 3. Chromatographic method for tofacitinib impurities and stability. [wisdomlib.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
Tofacitinib Metabolite-1 Impurity Profiling: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling of Tofacitinib (B832) and its metabolite-1.
Frequently Asked Questions (FAQs)
Q1: What is Tofacitinib and its mechanism of action?
Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1][2] It works by inhibiting JAK enzymes (primarily JAK1 and JAK3), which are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane.[1][3] This inhibition interferes with the JAK-STAT signaling pathway, a critical pathway in the pathogenesis of several autoimmune and inflammatory diseases, thereby reducing inflammation.[1][4][5] Tofacitinib modulates the signaling pathway by preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3]
Q2: What are the main metabolic pathways of Tofacitinib?
The metabolism of Tofacitinib is primarily mediated by the cytochrome P450 enzymes CYP3A4, with a minor contribution from CYP2C19.[3][6] The main metabolic pathways include:
-
Oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings.[6][7]
Approximately 70% of Tofacitinib clearance is through hepatic metabolism, while the remaining 30% is through renal excretion of the parent drug.[3][6] Unchanged Tofacitinib accounts for over 65% of the total circulating radioactivity, with eight metabolites each accounting for less than 8%.[3]
Q3: What is Tofacitinib metabolite-1?
This compound is one of the metabolites formed during the biotransformation of Tofacitinib. It is a subject of interest in pharmacokinetic and metabolism studies of the parent drug.[8][9] While specific structural details are proprietary, its formation is a result of the metabolic pathways mentioned above.
Q4: What are the common impurities associated with Tofacitinib?
Impurities in Tofacitinib can arise during synthesis, formulation, or storage.[10] These can include:
-
Synthetic intermediates: Leftover reactants or byproducts from the manufacturing process.[10]
-
Process-related compounds: Reagents, solvents, or catalysts used during synthesis.[10]
-
Degradation products: Formed due to exposure to stress conditions like acid, base, oxidation, heat, or light.[10][11][12]
-
Enantiomeric impurities: The presence of the inactive or less active enantiomer (SS-isomer) of Tofacitinib.[13]
Specific named impurities that have been identified and are monitored during quality control include Tofacitinib Amide, Chloro-TOFT, 7-deazaadenine, amide-TOFT, dihydro-TOFT, descyanoacetyl-TOFT, and benzyl-TOFT.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. Experiment with different buffer strengths, pH, and organic modifier ratios.[2] A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile (B52724) with a gradient elution.[2][14] |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. A Waters Sunfire® C18 or Waters XBridge BEH Shield RP18 column has been shown to be effective.[11][14][15] | |
| Inappropriate flow rate or column temperature. | Optimize the flow rate and column temperature. A flow rate of 0.8-1.0 mL/min and a column temperature of 40-45°C are often used.[2][11][15] | |
| Inconsistent retention times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump. |
| Changes in column temperature. | Use a column oven to maintain a stable temperature.[2][11][15] | |
| Presence of unexpected peaks (impurities) | Sample degradation. | Prepare fresh samples and store them appropriately, for example, at 4°C in an autosampler.[11][15] Tofacitinib is particularly sensitive to alkaline conditions.[2] |
| Contamination from solvents, glassware, or the HPLC system. | Use high-purity solvents and thoroughly clean all glassware. Flush the HPLC system to remove any contaminants. | |
| Low sensitivity or poor limit of detection (LOD) | Suboptimal detection wavelength. | The optimal detection wavelength for Tofacitinib and its impurities is typically around 210 nm or 280 nm.[2][11][15] |
| Low injection volume. | Increase the injection volume if possible, ensuring it does not lead to peak distortion. A 10 µL injection volume is commonly used.[11][15] | |
| Failed system suitability test | Issues with the HPLC system (e.g., pump, injector, detector). | Perform routine maintenance on the HPLC system. Check for leaks, ensure proper pump performance, and calibrate the detector. |
| Degraded standard solutions. | Prepare fresh standard solutions for system suitability testing. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Tofacitinib and Its Impurities
This protocol is a general guideline based on established methods for the analysis of Tofacitinib and its impurities.[2][11][14][15]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector (e.g., Agilent 1260, Waters Alliance 2695).[11][15]
-
Data acquisition and processing software (e.g., Empower).[11][15]
2. Chromatographic Conditions:
-
Column: Waters XBridge BEH Shield RP18 (4.6 mm x 150 mm, 2.5 µm) or Waters Sunfire® C18.[11][14][15]
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0-5.5).[2][12]
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds. A representative gradient is provided in the table below.
3. Representative Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 77 | 23 |
| 3 | 77 | 23 |
| 28 | 45 | 55 |
| 31 | 45 | 55 |
| 32 | 38 | 62 |
| 37 | 38 | 62 |
| 38 | 77 | 23 |
| 42 | 77 | 23 |
| Source: Adapted from USP methods for Tofacitinib Oral Solution.[11] |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Tofacitinib citrate (B86180) standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration.
-
Sample Solution: Prepare the sample containing Tofacitinib and its potential impurities by dissolving it in the diluent to a similar concentration as the standard solution.
-
Spiked Sample (for method validation): Prepare a sample solution and spike it with known amounts of impurity standards to assess accuracy and recovery.
5. Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the Tofacitinib peak and impurity standards.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[14]
Visualizations
Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 6. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. emergingstandards.usp.org [emergingstandards.usp.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. Chromatographic method for tofacitinib impurities and stability. [wisdomlib.org]
- 15. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
Validation & Comparative
Tofacitinib vs. Its Primary Metabolite: A Comparative Analysis of JAK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Janus kinase (JAK) inhibitory activity of tofacitinib (B832) and what is known about its primary metabolite, referred to as M1. Tofacitinib is an oral JAK inhibitor that plays a significant role in the treatment of various inflammatory and autoimmune diseases. Understanding the pharmacological activity of its metabolites is crucial for a comprehensive assessment of its mechanism of action and overall therapeutic profile.
Executive Summary
Tofacitinib is metabolized in the liver primarily by CYP3A4 and to a lesser extent by CYP2C19.[1][2] This process results in the formation of several metabolites. However, extensive research and clinical data indicate that the pharmacological activity of tofacitinib is predominantly attributed to the parent molecule itself.[1][2][3][4] In a human radiolabeled study, over 65% of the circulating radioactivity was identified as unchanged tofacitinib, with eight metabolites each constituting less than 8% of the total radioactivity.[2][3] This suggests that while metabolites are formed, their contribution to the overall JAK inhibition and therapeutic effect is minimal.
Data Presentation: JAK Inhibition Profile of Tofacitinib
The following table summarizes the in vitro inhibitory activity of tofacitinib against different JAK kinase combinations. This data highlights the drug's potency and selectivity profile.
| Target | IC50 (nM) | Reference |
| JAK1/JAK3 | 56 | [3] |
| JAK1/JAK2 | 406 | [3] |
| JAK2/JAK2 | 1377 | [3] |
Note: Lower IC50 values indicate greater potency. The data demonstrates that tofacitinib is most potent in inhibiting signaling mediated by JAK1 and JAK3.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used to determine inhibitory activity, the following diagrams are provided.
Experimental Protocols
The following is a representative protocol for an in vitro biochemical assay to determine the IC50 values of a test compound against JAK kinases. This type of assay is crucial for quantifying the direct inhibitory effect on enzyme activity.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK kinase.
Materials:
-
Recombinant human JAK enzymes (e.g., JAK1, JAK2, JAK3)
-
A suitable peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (tofacitinib and/or its metabolites) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque multi-well plates (e.g., 384-well)
-
A plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or vehicle (DMSO in assay buffer for control) to the wells of the assay plate.
-
Add an equal volume (e.g., 2.5 µL) of a 2x concentrated solution of the JAK enzyme and the peptide substrate in kinase assay buffer to each well.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a volume (e.g., 5 µL) of a 2x concentrated ATP solution to each well. The final ATP concentration should be close to the Michaelis constant (Km) of the specific JAK enzyme to accurately measure competitive inhibition.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the luminescence-based assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate as required by the kit's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
References
A Comparative Guide to the Cytotoxicity of Tofacitinib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of the Janus kinase (JAK) inhibitor, tofacitinib (B832), and its known metabolites. While direct comparative cytotoxicity studies between tofacitinib and its individual metabolites are not extensively available in publicly accessible literature, this document synthesizes existing data on tofacitinib's cytotoxicity and qualitative information regarding the potential toxicity of its metabolic byproducts. Furthermore, it outlines a detailed experimental protocol for researchers to conduct such comparative analyses.
Executive Summary
Tofacitinib, a widely used therapeutic for autoimmune diseases, undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites. The cytotoxic potential of the parent drug has been observed in a cell-type-dependent manner. Emerging evidence suggests that certain reactive metabolites, such as aldehyde or epoxide intermediates, may contribute to organ-specific toxicity, particularly liver injury. However, a comprehensive quantitative comparison of the cytotoxicity of tofacitinib versus its stable, major metabolites is a critical knowledge gap. This guide aims to bridge this gap by presenting the available data and providing the necessary tools for further investigation.
Data Presentation
As of the latest literature review, direct quantitative comparisons of cytotoxicity (e.g., IC50 values) between tofacitinib and its specific metabolites in the same experimental setup are not available. The following tables summarize the existing cytotoxicity data for tofacitinib in various human cell lines.
Table 1: Summary of In Vitro Cytotoxicity of Tofacitinib
| Cell Line | Assay Type | Endpoint | Tofacitinib Concentration | Incubation Time | Observed Effect |
| Human Skin Fibroblasts (BJ-CRL-1474®) | Not specified | Cytotoxicity | Starting at 100 nM | 24, 48, 72 hours | Concentration- and time-dependent increase in cytotoxicity[1] |
| Human Hepatic Fibroblasts (BRL3A®) | Not specified | Cytotoxicity | Starting at 100 nM | 24, 48, 72 hours | Concentration- and time-dependent increase in cytotoxicity[1] |
| Human Erythroleukemia (TF1) | Presto Blue Assay | Cell Growth Inhibition (IC50) | 23.30 ± 1.37 µM | Not specified | Inhibition of cell growth[2] |
| Human Erythroleukemia (HEL) | Presto Blue Assay | Cell Growth Inhibition (IC50) | 24.19 ± 0.67 µM | Not specified | Inhibition of cell growth[2] |
| Human Lung Carcinoma (Calu-3) | MTT Assay | Cytotoxicity (CC50) | > 10 µM | 48 hours | Low cytotoxicity observed[3] |
Table 2: Major Identified Metabolites of Tofacitinib
While direct cytotoxicity data is lacking, the following major metabolites of tofacitinib have been identified in humans and various animal models. It is hypothesized that reactive intermediates in the formation of these stable metabolites may be responsible for observed toxicities[4].
| Metabolite | Description |
| M1 | N-demethylated tofacitinib |
| M2 | Hydroxylated on the piperidine (B6355638) ring side chain |
| M4 | Oxidized metabolite |
| M9 | Product of oxidation on the pyrrolopyrimidine ring |
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the known signaling pathway of tofacitinib and a generalized workflow for a comparative cytotoxicity assessment.
Caption: Tofacitinib's mechanism of action via JAK-STAT signaling pathway inhibition.
Caption: A generalized workflow for comparative in vitro cytotoxicity assessment.
Experimental Protocols
To address the current data gap, a detailed protocol for a comparative cytotoxicity study is provided below. This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To quantitatively compare the in vitro cytotoxicity of tofacitinib and its major metabolites (M1, M2, M4, M9) on a relevant human cell line (e.g., HepG2 human liver cancer cell line or primary human hepatocytes).
Materials:
-
Human cell line (e.g., HepG2, ATCC® HB-8065™)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium, EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tofacitinib and its metabolites (M1, M2, M4, M9) of high purity
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of tofacitinib and each metabolite in DMSO.
-
Prepare serial dilutions of each compound in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the culture wells should not exceed 0.5%.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of tofacitinib or its metabolites to the respective wells.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Prepare triplicate wells for each condition.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
After 4 hours, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) for tofacitinib and each metabolite at each time point using non-linear regression analysis.
-
Conclusion and Future Directions
The available data on the cytotoxicity of tofacitinib indicates a cell-type-specific effect, with some fibroblast cell lines showing sensitivity at nanomolar concentrations. However, a critical gap exists in the understanding of the cytotoxic potential of its various metabolites. The hypothesis that reactive intermediates of tofacitinib metabolism contribute to its toxicity profile warrants further investigation through direct comparative studies.
The experimental protocol provided in this guide offers a standardized method for researchers to systematically evaluate and compare the cytotoxicity of tofacitinib and its metabolites. The resulting data will be invaluable for a more comprehensive risk assessment of tofacitinib and for the development of safer next-generation JAK inhibitors. Future research should focus on employing a panel of human cell lines, including primary hepatocytes and immune cells, to generate a comprehensive and clinically relevant comparative cytotoxicity profile.
References
- 1. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Navigating Tofacitinib Quantification: A Comparative Guide to Immunoassays and LC-MS/MS, Highlighting Metabolite Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the therapeutic monitoring and pharmacokinetic analysis of Tofacitinib, the choice of analytical methodology is critical. While immunoassays offer a convenient and high-throughput platform, the potential for cross-reactivity with metabolites presents a significant challenge to data accuracy. This guide provides a comparative analysis of immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Tofacitinib quantification, with a special focus on the implications of metabolite interference.
Tofacitinib, a Janus kinase (JAK) inhibitor, undergoes extensive metabolism, primarily mediated by CYP3A4 and to a lesser extent, CYP2C19 enzymes. This process generates several metabolites, with the parent drug accounting for the majority of the pharmacological activity. However, the structural similarity between the parent drug and its metabolites can lead to inaccurate quantification when using immunoassays, due to antibody cross-reactivity. To date, specific quantitative data on the cross-reactivity of Tofacitinib metabolites, such as Tofacitinib metabolite-1 (M1), in commercially available immunoassays is not extensively documented in the public domain. This data gap underscores the importance of careful assay selection and validation.
Immunoassay vs. LC-MS/MS: A Head-to-Head Comparison
The selection of an appropriate analytical method hinges on a balance of specificity, sensitivity, throughput, and cost. Immunoassays and LC-MS/MS represent two distinct approaches with inherent advantages and disadvantages for Tofacitinib monitoring.
| Feature | Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Potentially lower due to antibody cross-reactivity with metabolites | High, can differentiate between parent drug and metabolites |
| Sensitivity | Generally high | Very high, often considered the gold standard |
| Throughput | High, suitable for large sample numbers | Lower, more time-consuming per sample |
| Cost per Sample | Generally lower | Higher |
| Development Time | Can be lengthy for novel assays | Method development can be complex but is often faster than antibody generation |
| Matrix Effects | Can be significant | Can be minimized with appropriate sample preparation and internal standards |
The Challenge of Metabolite Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to the target analyte. However, if a metabolite shares a similar epitope to the parent drug, the antibody may bind to both, leading to an overestimation of the parent drug concentration. This is a critical consideration for a drug like Tofacitinib, where multiple metabolites are known to exist.
Below is a hypothetical data table illustrating how cross-reactivity of this compound (M1) in an immunoassay would be presented. The percentage cross-reactivity is calculated as: (Concentration of Tofacitinib at 50% B/B0) / (Concentration of cross-reactant at 50% B/B0) x 100%.
Hypothetical Cross-Reactivity of a Tofacitinib Immunoassay
| Compound | Concentration for 50% Inhibition (ng/mL) | % Cross-Reactivity |
| Tofacitinib | 10 | 100% |
| This compound (M1) | 200 | 5% |
| Other Metabolites | >1000 | <1% |
| Unrelated Drugs | >1000 | <1% |
Experimental Protocols
Competitive ELISA Protocol for Tofacitinib
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of a small molecule like Tofacitinib.
Materials:
-
Microtiter plate coated with anti-Tofacitinib antibody
-
Tofacitinib standard solutions
-
Tofacitinib-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Standard and Sample Addition: Add 50 µL of standards, controls, and unknown samples to the appropriate wells of the antibody-coated microtiter plate.
-
Conjugate Addition: Add 50 µL of Tofacitinib-HRP conjugate to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours. During this time, the free Tofacitinib in the sample and the Tofacitinib-HRP conjugate will compete for binding to the immobilized antibody.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of Tofacitinib in the sample.
LC-MS/MS Protocol for Tofacitinib Quantification
LC-MS/MS offers a highly specific and sensitive alternative for Tofacitinib quantification, capable of distinguishing the parent drug from its metabolites.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) containing an internal standard like Tofacitinib-d4).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is commonly employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for Tofacitinib and its internal standard are monitored for quantification. For example, Tofacitinib: m/z 313.2 → 149.1.
Visualizing the Concepts
Conclusion
While immunoassays provide a rapid and cost-effective solution for the quantification of Tofacitinib, the potential for cross-reactivity with its metabolites remains a significant concern that can compromise data integrity. For applications requiring high specificity and the ability to differentiate between the parent drug and its metabolites, such as in detailed pharmacokinetic studies, LC-MS/MS is the unequivocally superior method. Researchers must carefully consider the analytical objectives and the inherent limitations of each platform when selecting a method for Tofacitinib quantification. The development and validation of highly specific immunoassays with well-characterized metabolite cross-reactivity profiles would be a valuable contribution to the field of therapeutic drug monitoring.
A Comparative Pharmacokinetic Analysis of Tofacitinib and its Primary Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of tofacitinib (B832), a Janus kinase (JAK) inhibitor, and its principal metabolite, M1 (N-demethyl tofacitinib). The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and methodologies.
Executive Summary
Tofacitinib is an orally administered drug that undergoes rapid absorption and metabolism. The parent drug is the primary contributor to the overall pharmacological activity. While tofacitinib is converted to several metabolites, each accounts for less than 10% of the total circulating radioactivity, indicating significantly lower exposure compared to the parent compound.[1][2] This guide will focus on the comparison between tofacitinib and its N-demethylated metabolite, often referred to as metabolite-1.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for tofacitinib in healthy adult subjects. Due to their low systemic exposure, specific pharmacokinetic parameters for individual metabolites, including metabolite-1, are not typically reported in detail in publicly available literature.
| Parameter | Tofacitinib | Metabolite-1 (N-demethyl tofacitinib) |
| Bioavailability (%) | ~74 | Data not available; expected to be low due to extensive first-pass metabolism of tofacitinib. |
| Time to Peak Plasma Concentration (Tmax) (h) | 0.5 - 1.0 | Data not available. |
| Maximum Plasma Concentration (Cmax) | Dose-dependent | Significantly lower than tofacitinib. |
| Area Under the Curve (AUC) | Dose-proportional | Represents <10% of total drug-related exposure.[1][2] |
| Elimination Half-life (t1/2) (h) | ~3.2 | Data not available. |
| Volume of Distribution (Vd) (L) | 87 | Data not available. |
| Protein Binding (%) | ~40 (primarily to albumin) | Data not available. |
| Primary Metabolism | Hepatic (CYP3A4, CYP2C19) | Formed via N-demethylation of tofacitinib.[1] |
| Primary Excretion | ~70% Hepatic metabolism, ~30% Renal excretion of parent drug | Excreted in urine and feces as a minor metabolite.[1] |
Experimental Protocols
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
A common experimental design to characterize the pharmacokinetics of tofacitinib and its metabolites in humans involves the following steps:
-
Study Population: A cohort of healthy adult volunteers.
-
Drug Administration: A single oral dose of [14C]-labeled tofacitinib is administered to the subjects.[1][2] The radiolabel allows for the tracking of the drug and all its metabolites.
-
Sample Collection: Blood, urine, and feces samples are collected at predetermined time points over a period of several days to capture the complete absorption and excretion profile.[2]
-
Sample Analysis:
-
Total Radioactivity Measurement: Scintillation counting is used to determine the total radioactivity in plasma, urine, and feces, providing an overall picture of drug-related material.
-
Metabolite Profiling and Quantification: Plasma, urine, and fecal samples are analyzed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to separate and identify tofacitinib and its metabolites.[1] The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate the pharmacokinetic parameters for tofacitinib and to estimate the exposure of its metabolites.
In Vitro Metabolism Study
To investigate the metabolic pathways of tofacitinib, in vitro studies using human liver microsomes are conducted:
-
Incubation: Tofacitinib is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).
-
Sample Analysis: The incubation mixture is analyzed by LC-MS/MS to identify the metabolites formed.
-
Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, the incubation is repeated with specific chemical inhibitors of different CYP enzymes or with recombinant human CYP enzymes.
Mandatory Visualization
Signaling Pathway of Tofacitinib
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are crucial for the signaling of numerous cytokines involved in inflammatory and immune responses. This signaling occurs through the JAK-STAT pathway.
Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and gene expression.
Experimental Workflow for Tofacitinib Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for a human pharmacokinetic study of tofacitinib.
References
A Comparative Guide to the Bioanalytical Validation of Tofacitinib and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Tofacitinib (B832) and its metabolites in biological matrices. The objective is to offer a comparative analysis of different methodologies, supported by experimental data, to aid researchers in selecting the most suitable assay for their specific needs in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Introduction to Tofacitinib and its Metabolism
Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis. It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19. While the parent drug, Tofacitinib, accounts for the majority of the pharmacological activity, understanding the profile of its metabolites is crucial for a complete pharmacokinetic assessment. Several metabolites have been identified, with each generally constituting less than 10% of the total circulating radioactivity. One of the principal metabolites is referred to as M9. This guide will focus on the bioanalytical methods for both Tofacitinib and its metabolite M9.
Comparative Performance of Bioanalytical Methods
The accurate and reliable quantification of Tofacitinib and its metabolites is predominantly achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of sample preparation, chromatographic separation, and mass spectrometric detection parameters significantly influences the method's performance. Below is a summary of quantitative data from various validated methods to facilitate comparison.
Tofacitinib Bioanalytical Method Comparison
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC-MS/MS) | Method 3 (LC-MS/MS) | Method 4 (UPLC-MS/MS) |
| Biological Matrix | Human Plasma | Human Plasma | Rat Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Linearity Range (ng/mL) | 0.05 - 100[1] | 1.00 - 200.00 | 0.40 - 74.4[2] | 0.5 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05[1] | 0.30 | 0.40[2] | 0.5 |
| Intra-day Precision (%CV) | 2.1 - 5.1[1] | < 15 | < 15[2] | ≤ 13.2 |
| Inter-day Precision (%CV) | 2.1 - 5.1[1] | < 15 | < 15[2] | ≤ 13.2 |
| Accuracy (%) | 96.2 - 103.1[1] | Within ± 15 | Within ± 15[2] | -12.0 to 14.3 |
| Recovery (%) | 98.6[1] | Not Reported | Not Reported | > 88.5 |
| Internal Standard | Tofacitinib-¹³C₃,¹⁵N | Baricitinib | Phenacetin[2] | Upadacitinib |
Tofacitinib Metabolite (M9) Bioanalytical Method
A validated UPLC-MS/MS method has been developed for the simultaneous determination of Tofacitinib and its principal metabolite, M9, in beagle dog plasma.[3]
| Parameter | UPLC-MS/MS for Tofacitinib and M9 |
| Biological Matrix | Beagle Dog Plasma |
| Sample Preparation | Protein Precipitation (PPT)[3] |
| Linearity Range (ng/mL) | 0.5 - 400 (for both Tofacitinib and M9)[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 (for both Tofacitinib and M9)[3] |
| Intra-day Precision (%CV) | ≤ 13.2 (for both) |
| Inter-day Precision (%CV) | ≤ 13.2 (for both) |
| Accuracy (%) | -12.0 to 14.3 (for both)[3] |
| Recovery (%) | > 88.5 (for both)[3] |
| Internal Standard | Upadacitinib |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation Methodologies: A Comparison
Sample preparation is a critical step to remove interferences from the biological matrix. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and high-throughput method. It typically involves the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is analyzed. This method was successfully used for the simultaneous analysis of Tofacitinib and its metabolite M9.[3]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample extract compared to PPT. This technique involves the partitioning of the analyte from the aqueous plasma sample into an immiscible organic solvent. A validated method for Tofacitinib in human plasma utilized methyl-tert butyl ether for extraction.[1]
-
Solid-Phase Extraction (SPE): SPE generally yields the cleanest samples and can be used to concentrate the analyte, often leading to lower limits of quantification. This method uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.[2]
Detailed Protocol for UPLC-MS/MS Analysis of Tofacitinib and M9
This protocol is based on a validated method for the simultaneous quantification of Tofacitinib and its metabolite M9 in beagle dog plasma.[3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile (containing the internal standard, Upadacitinib).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
LC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizing Key Pathways and Workflows
Diagrams are provided to illustrate the signaling pathway of Tofacitinib and a typical experimental workflow.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: A typical bioanalytical workflow for Tofacitinib and its metabolites.
References
- 1. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-species Metabolism of Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of Tofacitinib (B832), a Janus kinase (JAK) inhibitor, across different preclinical species and humans. Understanding these inter-species differences is crucial for the accurate interpretation of preclinical safety and efficacy data and for predicting human pharmacokinetics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and the drug's mechanism of action.
Executive Summary
Tofacitinib undergoes extensive metabolism, primarily in the liver, with significant differences observed between humans and common preclinical species such as monkeys, dogs, and rats. In humans, the primary routes of metabolism involve oxidation and N-demethylation, mediated predominantly by Cytochrome P450 (CYP) 3A4 and to a lesser extent, CYP2C19.[1] While rats have been reported to have a metabolic profile that is qualitatively similar to humans, the specific CYP enzymes involved differ.[2] This guide will delve into these differences, presenting the available data to aid in translational research.
Data Presentation
Table 1: Key Pharmacokinetic Parameters of Tofacitinib Across Species
| Parameter | Human | Monkey | Dog | Rat |
| Primary CYP Enzymes | CYP3A4, CYP2C19[1][3] | - | - | CYP3A1/2, CYP2C11 |
| Major Metabolic Pathways | Oxidation, N-demethylation, Glucuronidation[1] | Oxidation, N-demethylation, Glucuronidation[2] | - | Oxidation, N-demethylation, Glucuronidation[2] |
| Bioavailability (F) | ~74%[4] | - | - | ~29.1% (dose-dependent)[4] |
| Terminal Half-life (t½) | ~3.2 hours[1] | - | - | ~1.1 - 1.8 hours[5] |
| Primary Route of Elimination | Hepatic metabolism (~70%), Renal excretion (~30%)[1] | - | - | Hepatic metabolism and renal excretion[4] |
Note: Data for monkeys and dogs are limited in the reviewed literature.
Table 2: Qualitative Comparison of Tofacitinib Metabolites in Liver Microsomes
| Metabolite Type | Human | Monkey | Rat | Mouse |
| Oxygenation of pyrrolopyrimidine ring | Yes | Yes | Yes | Yes |
| Oxygenation of piperidine (B6355638) ring | Yes | Yes | Yes | Yes |
| N-demethylation | Yes | Yes | Yes | Yes |
| Oxygenation of piperidine ring side chain | Yes | Yes | Yes | Yes |
| Glucuronidation | Yes | Yes | Yes | Yes |
This table is based on a study that identified 13 metabolites of Tofacitinib in liver microsomes of these species, indicating similar metabolic pathways, although the quantitative distribution of these metabolites may vary.[2] In humans, it has been reported that all metabolites each constitute less than 10% of the total circulating radioactivity.[1]
Experimental Protocols
In Vitro Metabolism Using Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of Tofacitinib using liver microsomes from different species.
Objective: To identify and compare the metabolites of Tofacitinib formed in the liver microsomes of humans, monkeys, dogs, and rats.
Materials:
-
Tofacitinib
-
Liver microsomes (from human, monkey, dog, rat)
-
NADPH regenerating system (e.g., β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) tetrasodium (B8768297) salt)
-
Uridine diphosphate (B83284) glucuronic acid (UDPGA) for assessing glucuronidation
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes. Each mixture should contain liver microsomes (e.g., 0.5 mg/mL protein concentration), Tofacitinib (at a specified concentration, e.g., 10 µM), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA if assessing Phase II metabolism).
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using a validated HPLC-MS method to separate and identify the parent drug and its metabolites.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study of Tofacitinib in rats.
Objective: To determine the pharmacokinetic profile of Tofacitinib in rats following oral or intravenous administration.
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain)
Materials:
-
Tofacitinib formulation for oral and intravenous administration
-
Vehicle for drug formulation
-
Cannulation materials (for serial blood sampling)
-
Blood collection tubes (e.g., containing anticoagulant)
-
Metabolic cages (for urine and feces collection)
-
Analytical equipment for quantifying Tofacitinib in plasma, urine, and feces (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the study.
-
Surgical Procedures (for intravenous studies): Cannulate the jugular vein (for drug administration) and carotid artery (for blood sampling) of the rats under anesthesia. Allow for a recovery period.
-
Drug Administration:
-
Oral (PO): Administer a single dose of Tofacitinib formulation to the rats via oral gavage.
-
Intravenous (IV): Administer a single bolus dose or infusion of Tofacitinib formulation via the cannulated jugular vein.
-
-
Sample Collection:
-
Blood: Collect serial blood samples from the carotid artery or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480 minutes) into tubes containing an anticoagulant. Process the blood to obtain plasma.[4][5][6]
-
Urine and Feces: House the rats in metabolic cages to collect urine and feces at specified intervals (e.g., 0-24 hours).[4]
-
-
Sample Analysis: Analyze the plasma, urine, and feces samples to determine the concentration of Tofacitinib and its metabolites using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t½ (half-life), and clearance using appropriate software.
Mandatory Visualization
Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates a typical workflow for an in vitro study of Tofacitinib metabolism using liver microsomes.
Caption: Workflow for in vitro Tofacitinib metabolism study.
References
- 1. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of α‐Mangostin on the Pharmacokinetic Profile of Tofacitinib in Rats Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Tofacitinib's Primary Metabolite Shows Attenuated Activity Against JAK1 and JAK3 Compared to Parent Compound
For Immediate Release
A comprehensive analysis of available data indicates that the primary metabolites of tofacitinib (B832), a Janus kinase (JAK) inhibitor, exhibit significantly reduced inhibitory activity against JAK1 and JAK3 enzymes compared to the parent drug. The pharmacological activity of tofacitinib is predominantly attributed to the unchanged parent molecule, with its metabolites considered not clinically significant.
Tofacitinib is primarily metabolized in the liver, resulting in the formation of eight metabolites. However, these metabolites collectively account for less than 35% of the total circulating radioactivity, with each metabolite individually representing less than 8% of the total.[1][2] Crucially, the inhibitory potency of these metabolites against JAK1 and JAK3 is predicted to be less than or equal to 10% of the activity observed for tofacitinib itself.[3]
Comparative Inhibitory Activity
| Compound | Target | IC50 (nM) | Metabolite Activity vs. Tofacitinib |
| Tofacitinib | JAK1 | 56 - 112 | - |
| JAK3 | 1 - 56 | - | |
| Tofacitinib Metabolite-1 | JAK1 | Not Available | ≤10% of Tofacitinib |
| JAK3 | Not Available | ≤10% of Tofacitinib |
Note: IC50 values for tofacitinib can vary between different studies and assay conditions.[3][4]
The JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effects by inhibiting JAK enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. By blocking JAK1 and JAK3, tofacitinib effectively dampens these signaling cascades.
Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib.
Experimental Protocols
The determination of the inhibitory activity of compounds like tofacitinib and its metabolites against JAK1 and JAK3 is typically performed using in vitro kinase assays. Below is a generalized protocol for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Janus kinase.
Materials:
-
Recombinant human JAK1 and JAK3 enzymes
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that can be phosphorylated by the JAK enzyme)
-
Test compound (e.g., tofacitinib, metabolite-1) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the signal from the chosen detection reagent
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Enzyme and Substrate Preparation: The JAK enzyme and substrate are diluted to their optimal concentrations in the kinase buffer.
-
Kinase Reaction:
-
The test compound dilutions are added to the wells of the microplate.
-
The JAK enzyme is added to the wells and incubated briefly with the compound.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate to the wells.
-
The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
-
Detection:
-
The kinase reaction is stopped.
-
The detection reagent is added to each well. The type of reagent depends on the assay format. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal.
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The percentage of kinase activity for each compound concentration is calculated relative to a control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The available evidence strongly indicates that the pharmacological activity of tofacitinib is primarily driven by the parent compound. While several metabolites are formed, their contribution to the overall JAK1 and JAK3 inhibition is minimal. This distinction is critical for researchers and drug development professionals in understanding the structure-activity relationship of tofacitinib and in the design of future JAK inhibitors.
References
Comparative Analysis of Off-Target Effects: Tofacitinib and Alternative JAK Inhibitors
A comprehensive guide for researchers and drug development professionals on the kinase selectivity profiles of Tofacitinib (B832) and its alternatives, supported by experimental data and protocols.
Introduction
Tofacitinib is an oral Janus kinase (JAK) inhibitor approved for the treatment of several inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] It functions by inhibiting the JAK-STAT signaling pathway, a crucial mediator of cytokine signaling involved in immune responses.[2] While Tofacitinib is a potent inhibitor of JAK enzymes, its interaction with other kinases, known as off-target effects, is a critical consideration in drug development, influencing both efficacy and adverse event profiles.
This guide provides a comparative analysis of the off-target effects of Tofacitinib and two other prominent JAK inhibitors, Baricitinib (B560044) and Upadacitinib (B560087). While the primary pharmacological activity of Tofacitinib is attributed to the parent molecule, it is metabolized into several minor metabolites. However, publicly available data on the specific off-target profiles of these metabolites, including Tofacitinib metabolite-1, is limited. Therefore, this comparison focuses on the well-characterized parent compounds.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STAT proteins. These STAT proteins are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.
JAK-STAT Signaling Cascade
Comparative Kinase Inhibition Profiles
The selectivity of JAK inhibitors across the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and the broader human kinome is a key determinant of their therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib, Baricitinib, and Upadacitinib against the JAK family kinases. Lower IC50 values indicate greater potency.
| Target Kinase | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) |
| JAK1 | 1.7 - 3.7[3] | ~5.9[4] | 43[5] |
| JAK2 | 1.8 - 4.1[3] | ~5.7[4] | 120[5] |
| JAK3 | 0.75 - 1.6[3] | >400[4] | 2,300[5] |
| TYK2 | 78[5] | 61[5] | 4,700[5] |
Summary of Selectivity:
-
Tofacitinib is considered a pan-JAK inhibitor, demonstrating potent inhibition of JAK1, JAK2, and JAK3.[6][7]
-
Baricitinib is a selective inhibitor of JAK1 and JAK2.[4]
-
Upadacitinib is a selective JAK1 inhibitor, with significantly less activity against other JAK family members.[5][8]
Broader Kinome Selectivity and Off-Target Effects
Beyond the JAK family, the interaction of these inhibitors with the wider human kinome can lead to unintended biological effects. Kinome-wide screening is essential for identifying these off-target interactions. While comprehensive, directly comparable kinome scan data for all three inhibitors under identical conditions is not publicly available, existing data and studies provide insights into their broader selectivity.
Computational and in vitro studies have identified potential non-JAK off-targets for Tofacitinib, including TRPM6 and PKN2.[9] Similarly, off-targets have been identified for Baricitinib, such as PDE10A.[9] The development of more selective inhibitors like Upadacitinib aims to minimize such off-target interactions, potentially leading to a more favorable safety profile.[6][7] The clinical implications of these off-target effects are an active area of research, with some adverse events associated with JAK inhibitors potentially linked to their activity on kinases other than the intended targets.[10][11][12]
Experimental Protocol: Kinase Profiling Assay
Determining the off-target effects of a kinase inhibitor is typically achieved through a kinase profiling assay, often referred to as a kinome scan. The following provides a generalized protocol for a competition binding assay, a common method for this purpose.
Kinase Profiling Workflow
Objective: To determine the binding affinity of a test compound against a large panel of purified kinases.
Materials:
-
Test compound (e.g., Tofacitinib)
-
A panel of purified human kinases, each tagged (e.g., with DNA) for quantification.
-
Immobilized, broad-spectrum kinase inhibitor (ligand).
-
Assay plates and buffers.
-
Detection reagents (e.g., for qPCR of the DNA tag).
-
Plate reader or qPCR instrument.
Methodology:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations in an appropriate solvent, typically DMSO.
-
Assay Setup: The kinase panel, the test compound at various concentrations, and the immobilized ligand are combined in the wells of an assay plate. A control reaction with only DMSO (no test compound) is also prepared.
-
Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinases in the panel.
-
Washing: Unbound kinases and test compound are washed away, leaving only the kinases that are bound to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the control (DMSO only) to calculate the percentage of inhibition. These values are then used to determine the dissociation constant (Kd) for each kinase, which is a measure of binding affinity.
Conclusion
The kinase selectivity of JAK inhibitors is a critical factor that influences their therapeutic and safety profiles. Tofacitinib acts as a pan-JAK inhibitor, while Baricitinib and Upadacitinib offer increased selectivity for JAK1/2 and JAK1, respectively. While data on the off-target effects of Tofacitinib's metabolites are not extensively available, the parent compound has known interactions with other kinases. The ongoing development of more selective JAK inhibitors, coupled with comprehensive off-target profiling using methods like kinome scanning, is crucial for advancing the treatment of immune-mediated diseases with improved safety and efficacy.
References
- 1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skinhealthinfo.org.uk [skinhealthinfo.org.uk]
- 11. Frontiers | Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]
- 12. What is Upadacitinib used for? [synapse.patsnap.com]
A Comparative Guide to Analytical Methods for Tofacitinib Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Tofacitinib and its metabolites. The performance of different methodologies is supported by experimental data from published studies, offering a resource for selecting the most appropriate assay for your research needs. This document covers key performance characteristics, detailed experimental protocols, and visual representations of the drug's signaling pathway and analytical workflows.
Introduction to Tofacitinib and its Metabolism
Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis. It primarily inhibits JAK1 and JAK3, thereby modulating the signaling pathways of several cytokines crucial in inflammatory responses. The metabolism of Tofacitinib is a critical aspect of its pharmacology, leading to the formation of various metabolites. The primary metabolic pathways include oxygenation of the pyrrolopyrimidine ring, oxygenation of the piperidine (B6355638) ring, N-demethylation, and glucuronidation. Accurate and reliable quantification of Tofacitinib and its metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The most common analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation: A Comparative Analysis of Tofacitinib Quantification Methods
The following tables summarize the quantitative performance of various analytical methods for the determination of Tofacitinib.
Table 1: Comparison of UPLC-MS/MS Methods for Tofacitinib Quantification in Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Human Plasma | Human Plasma | Rat Plasma | Human Plasma |
| Linearity Range (ng/mL) | 0.05 - 100 | 0.5 - 100 | 0.40 - 74.4 | 1 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.5 | 0.40 | 1 |
| Intra-day Precision (% CV) | 2.1 - 5.1 | Not Reported | <15 | 2.17 - 12.34 |
| Inter-day Precision (% CV) | 2.1 - 5.1 | 2.4 | <15 | 3.76 - 11.33 |
| Accuracy (%) | 96.2 - 103.1 | Not Reported | <15 | Not Reported |
| Recovery (%) | 98.6 | Not Reported | Not Reported | Not Reported |
| Internal Standard | Tof |
Tofacitinib and Its Primary Metabolite: A Comparative Guide to Drug Interaction Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the drug-drug interaction (DDI) potential of the Janus kinase (JAK) inhibitor, tofacitinib (B832), and its primary metabolite, M1. The information is compiled from in vitro and in vivo studies to support preclinical and clinical assessments of tofacitinib's DDI risk. While extensive data is available for the parent drug, tofacitinib, there is a notable lack of publicly available information regarding the specific drug interaction potential of its metabolite, M1.
Executive Summary
Tofacitinib is metabolized primarily by CYP3A4 and, to a lesser extent, by CYP2C19. In vitro studies demonstrate that tofacitinib has a low potential to inhibit major cytochrome P450 (CYP) enzymes.[1][2] Although in vitro evidence suggests a potential for CYP3A4 induction at high concentrations, a clinical study with the sensitive CYP3A4 substrate midazolam did not show a clinically relevant inductive or inhibitory effect.[1][2] Tofacitinib has also been evaluated as a substrate and inhibitor of various drug transporters, with studies indicating a low likelihood of clinically significant interactions.
Crucially, there is a significant data gap concerning the drug interaction potential of tofacitinib's primary metabolite, M1. While several metabolites of tofacitinib have been identified, with each accounting for less than 10% of the total circulating radioactivity in human plasma, their specific capacity to act as inhibitors or inducers of metabolizing enzymes or transporters has not been detailed in the available literature.[3] Therefore, this guide focuses primarily on the well-characterized DDI potential of the parent compound, tofacitinib, while highlighting the current knowledge gap for its M1 metabolite.
Data Presentation: Tofacitinib Drug Interaction Potential
The following tables summarize the quantitative data on the interaction of tofacitinib with CYP enzymes and drug transporters.
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Tofacitinib
| CYP Isoform | Test System | Substrate | IC50 (µM) | Reference |
| CYP1A2 | Human Liver Microsomes | Phenacetin (B1679774) | > 30 | [2] |
| CYP2B6 | Human Liver Microsomes | Bupropion | > 30 | [2] |
| CYP2C8 | Human Liver Microsomes | Amodiaquine | > 30 | [2] |
| CYP2C9 | Human Liver Microsomes | Tolbutamide | > 30 | [2] |
| CYP2C19 | Human Liver Microsomes | (S)-mephenytoin | > 30 | [2] |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan | > 30 | [2] |
| CYP3A4 | Human Liver Microsomes | Midazolam, Testosterone | > 30 | [2] |
| CYP3A4 | Recombinant CYP3A4 | - | Kᵢ = 93.2 µM (Mechanism-based) | [4] |
Table 2: In Vitro Induction of Cytochrome P450 Enzymes by Tofacitinib
| CYP Isoform | Test System | Concentration Range (µM) | Observation | Reference |
| CYP3A4 | Human Hepatocytes | 0.78–100 | mRNA induction observed at ≥25 µM | [2] |
Table 3: Interaction of Tofacitinib with Drug Transporters
| Transporter | Interaction Type | Test System | Substrate/Inhibitor | Finding | Reference |
| OCT2 | Inhibition | HEK293 cells | Metformin | Weak in vitro inhibition |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of DDI studies. Below are summaries of typical experimental protocols used to assess the DDI potential of compounds like tofacitinib.
In Vitro CYP450 Inhibition Assay (Human Liver Microsomes)
A common method to evaluate the inhibitory potential of a drug on CYP enzymes involves incubating the compound with human liver microsomes.[5][6][7]
-
Materials: Pooled human liver microsomes, NADPH regenerating system, specific CYP probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4), test compound (tofacitinib), and positive control inhibitors.
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and the NADPH regenerating system in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding a specific CYP probe substrate at a concentration around its Michaelis-Menten constant (Km).
-
Incubation and Termination: The incubation is carried out for a specific time (e.g., 10-30 minutes) and then terminated by adding a cold organic solvent (e.g., acetonitrile) to precipitate the protein.
-
Analysis: After centrifugation, the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the substrate-specific metabolite.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then calculated.
In Vitro P-glycoprotein (P-gp) Inhibition Assay (Caco-2 Cells)
The potential of a drug to inhibit the efflux transporter P-gp is often assessed using a bidirectional transport assay in Caco-2 cell monolayers.[8][9][10]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to form a differentiated and polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The transport of a known P-gp substrate (e.g., digoxin) is measured in both directions across the cell monolayer: from the apical (A) to the basolateral (B) side and from the B to the A side.
-
Inhibition Assessment: The bidirectional transport of the P-gp substrate is measured in the absence and presence of various concentrations of the test compound (tofacitinib). The test compound is added to both the apical and basolateral chambers to ensure constant exposure.
-
Sample Collection and Analysis: Samples are collected from the receiver chamber at specific time points and the concentration of the P-gp substrate is quantified by LC-MS/MS or by using a radiolabeled substrate.
-
Data Analysis: The apparent permeability (Papp) in both directions is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. A reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition. The IC50 value for P-gp inhibition is then calculated.
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and experimental designs can aid in understanding the complex processes involved in drug metabolism and interaction studies.
Caption: PXR and AhR signaling pathways for CYP induction.
Caption: Workflow for assessing drug-drug interaction potential.
Conclusion
Tofacitinib demonstrates a low potential for clinically significant drug-drug interactions as an inhibitor or inducer of major CYP450 enzymes at therapeutic concentrations. While in vitro data suggested a possibility of CYP3A4 induction at supra-therapeutic concentrations, this was not confirmed in a clinical setting. Its interaction with drug transporters also appears to be minimal. However, the drug interaction potential of its primary metabolite, M1, remains uncharacterized in the public domain. Given that metabolites can sometimes be responsible for drug interactions, the lack of data on M1 represents a knowledge gap. Future in vitro studies focusing on the inhibitory and inductive potential of tofacitinib's major metabolites would provide a more complete picture of its overall DDI profile. For now, clinical DDI risk assessment for tofacitinib should primarily focus on its known interactions as a substrate of CYP3A4 and CYP2C19.
References
- 1. Lack of effect of tofacitinib (CP-690,550) on the pharmacokinetics of the CYP3A4 substrate midazolam in healthy volunteers: confirmation of in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of effect of tofacitinib (CP-690,550) on the pharmacokinetics of the CYP3A4 substrate midazolam in healthy volunteers: confirmation of in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biphasic regulation of P-glycoprotein function and expression by NO donors in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Tofacitinib Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib, an oral Janus kinase (JAK) inhibitor, is a pivotal therapeutic agent in the management of several autoimmune and inflammatory conditions. Its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles. While the parent drug is the primary active entity, understanding the clinical relevance of its metabolites is crucial for a comprehensive safety and efficacy assessment. This guide provides a detailed comparison of Tofacitinib and its metabolites, supported by experimental data, to elucidate their respective contributions to the drug's overall clinical profile.
Pharmacokinetic Profile: Tofacitinib vs. Its Metabolites
Tofacitinib undergoes hepatic metabolism, primarily mediated by cytochrome P450 (CYP) 3A4 and, to a lesser extent, CYP2C19.[1][2] This process results in the formation of several metabolites. However, extensive studies, including a human radiolabeled study, have demonstrated that the parent Tofacitinib molecule is the major circulating component responsible for the drug's pharmacological activity.[1][3]
A pivotal study in healthy male subjects administered with a single 50-mg dose of 14C-labeled Tofacitinib revealed that unchanged Tofacitinib accounted for 69.4% of the total circulating radioactivity in plasma.[3] The remaining radioactivity was attributed to at least eight metabolites, with each individual metabolite representing less than 10% of the total circulating radioactivity.[1][3] This indicates that the systemic exposure to any single metabolite is significantly lower than that of the parent drug.
| Parameter | Tofacitinib (Parent Drug) | All Metabolites (Combined) | Individual Metabolites |
| Contribution to Circulating Radioactivity | >65%[1] | ~35%[4] | <10% each[3] |
| Primary Clearance Route | Hepatic Metabolism (~70%) & Renal Excretion (~30%)[3] | Primarily renal excretion | Primarily renal excretion |
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2C19 (minor)[1][2] | N/A | N/A |
Pharmacodynamic Profile: A Focus on JAK Inhibition
The therapeutic effect of Tofacitinib stems from its inhibition of the JAK-STAT signaling pathway, a critical pathway in the inflammatory cascade. Tofacitinib demonstrates potent inhibition of JAK1 and JAK3, and to a lesser extent, JAK2.
Some studies have raised concerns about the potential for reactive aldehyde or epoxide metabolites to contribute to liver injury, a known risk associated with Tofacitinib.[6] However, this is considered a toxicity aspect rather than a contribution to the therapeutic effect.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the metabolites of Tofacitinib and the primary CYP enzymes responsible for its metabolism.
Materials:
-
Tofacitinib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Tofacitinib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs and Tofacitinib in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for Tofacitinib and its metabolites using a validated LC-MS/MS method.
Human Radiolabeled Mass Balance Study
This protocol is designed to determine the absorption, metabolism, and excretion of Tofacitinib in humans.
Materials:
-
14C-labeled Tofacitinib
-
Scintillation counter
-
Sample oxidizer
-
Equipment for collecting and processing plasma, urine, and feces
Procedure:
-
Administer a single oral dose of 14C-labeled Tofacitinib to healthy volunteers.
-
Collect blood, urine, and feces samples at predetermined time points over a specified period (e.g., 240 hours).
-
Process plasma samples to separate plasma from red blood cells.
-
Measure the total radioactivity in plasma, urine, and feces using a scintillation counter.
-
Profile the radioactive components in plasma, urine, and feces using LC-MS/MS to identify and quantify Tofacitinib and its metabolites.
Visualizing Key Pathways and Workflows
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: Metabolic pathway of Tofacitinib.
Caption: Workflow for Tofacitinib metabolism studies.
Conclusion
The available evidence strongly indicates that the clinical relevance of Tofacitinib's metabolites is minimal. The parent drug is the predominant circulating active moiety, and its metabolites are present at significantly lower concentrations with predicted weak inhibitory activity on the JAK-STAT pathway. Therefore, the therapeutic efficacy and pharmacodynamic effects of Tofacitinib can be primarily attributed to the unchanged parent molecule. Future research could focus on a more detailed characterization of the individual metabolites to definitively confirm their lack of significant clinical activity and to further investigate any potential off-target effects.
References
- 1. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 3. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tofacitinib's Metabolite M9: A Comparative Analysis of Activity Against the Parent Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, is a pivotal therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis. Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical cascade in immune cell development and function. Upon administration, tofacitinib undergoes extensive metabolism, resulting in various metabolites. Among these, metabolite M9, a hydroxylated form of the parent drug, has been a subject of interest regarding its potential pharmacological activity. This guide provides a comprehensive comparison of the activity of tofacitinib's metabolite M9 relative to the parent drug, supported by available data and detailed experimental methodologies.
Executive Summary
Data Presentation: Tofacitinib vs. Metabolite M9
As specific IC50 values for metabolite M9 are not publicly available, a direct quantitative comparison is not possible. The available information strongly suggests that M9's contribution to the overall JAK inhibition is negligible. Tofacitinib is metabolized into at least eight metabolites, with the parent drug accounting for over 65% of the total circulating radioactivity.[1][2][3] Each of the eight metabolites, including M9, constitutes less than 8% of the total radioactivity.[1][2][3]
The table below summarizes the known JAK inhibition profile of the parent drug, tofacitinib.
| Compound | Target | IC50 (nM) | Assay Type |
| Tofacitinib | JAK1/JAK2 | 406 | In vitro enzyme assay |
| JAK1/JAK3 | 56 | In vitro enzyme assay | |
| JAK2/JAK2 | 1377 | In vitro enzyme assay | |
| Metabolite M9 | JAKs | Data not available | - |
Data for Tofacitinib sourced from Pfizer's XELJANZ® (tofacitinib) clinical pharmacology data.[1]
Signaling Pathway and Metabolism
Tofacitinib exerts its effect by inhibiting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are essential for the signaling of numerous cytokines and growth factors involved in inflammation and immune response. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating gene expression.
Metabolite M9 is formed through the oxidation of the pyrrolopyrimidine ring of tofacitinib, a process primarily mediated by cytochrome P450 enzymes in the liver. This structural modification is expected to significantly reduce its binding affinity to the ATP-binding pocket of JAK kinases, thereby diminishing its inhibitory activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the activity of JAK inhibitors like tofacitinib.
In Vitro JAK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP and a suitable peptide substrate
-
Test compound (Tofacitinib or metabolite)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the JAK enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-STAT (pSTAT) Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cytokine to stimulate a specific JAK-STAT pathway (e.g., IL-2 for JAK1/3, GM-CSF for JAK2)
-
Test compound
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT antibody
-
Flow cytometer
Procedure:
-
Culture the cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells to allow antibody entry.
-
Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.
-
Determine the IC50 value by plotting the inhibition of pSTAT levels against the compound concentration.
Conclusion
The available evidence strongly indicates that the pharmacological activity of tofacitinib resides with the parent drug. Its primary metabolite, M9, resulting from hydroxylation of the pyrrolopyrimidine ring, is considered to have significantly reduced or no JAK inhibitory activity. While direct quantitative comparisons are limited by the absence of publicly available IC50 data for M9, the metabolic profile and structure-activity relationship principles suggest that M9 does not meaningfully contribute to the therapeutic efficacy of tofacitinib. Researchers and drug development professionals should, therefore, focus on the pharmacological properties of the parent tofacitinib molecule in their investigations.
References
Unraveling the In Vitro Potency of Tofacitinib Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofacitinib, an oral Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of several autoimmune diseases. Understanding its metabolic fate and the pharmacological activity of its metabolites is crucial for a comprehensive assessment of its efficacy and safety profile. This guide provides a detailed comparison of the in vitro potency of Tofacitinib and its major metabolites. Extensive review of publicly available data, including key pharmacokinetic studies and regulatory submissions, indicates that Tofacitinib is the primary active pharmacological moiety. Its metabolites are present at significantly lower concentrations and are considered to make a negligible contribution to the overall therapeutic effect.
In Vitro Potency: Tofacitinib Reigns Supreme
The primary mechanism of action for Tofacitinib is the inhibition of JAK enzymes, which are critical components of intracellular signaling pathways for numerous cytokines involved in inflammation and immune response. The in vitro potency of a JAK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
While specific IC50 values for the individual metabolites of Tofacitinib against the various JAK isoforms are not publicly available, the collective evidence from metabolic studies provides a clear picture of their relative contribution.
Data Presentation: A Qualitative and Quantitative Overview
A pivotal human radiolabeled study demonstrated that after oral administration, unchanged Tofacitinib accounted for over 65% of the total circulating radioactivity.[1] The remaining radioactivity was attributed to eight metabolites, with each contributing less than 10% to the total.[1][2] This pharmacokinetic profile strongly suggests that the systemic exposure to any single metabolite is substantially lower than that of the parent drug.
The pharmacological activity of Tofacitinib is primarily attributed to the parent molecule itself.[1] The major identified metabolites include M1 (N-desmethyl-tofacitinib), M2, M4, and M9.
| Compound | In Vitro JAK Inhibition Potency (IC50) | Contribution to Overall In Vivo Activity |
| Tofacitinib (Parent Drug) | Potent inhibitor of JAK1, JAK2, and JAK3 (IC50 values in the low nanomolar range for JAK1 and JAK3, and slightly higher for JAK2) | Primary contributor to pharmacological effect |
| Metabolite M1 (N-desmethyl-tofacitinib) | Data not publicly available | Considered negligible due to low circulating concentrations |
| Metabolite M2 | Data not publicly available | Considered negligible due to low circulating concentrations |
| Metabolite M4 | Data not publicly available | Considered negligible due to low circulating concentrations |
| Metabolite M9 | Data not publicly available | Considered negligible due to low circulating concentrations |
| Other Metabolites | Data not publicly available | Each constitutes <10% of total circulating radioactivity and are considered to have minimal contribution |
The JAK-STAT Signaling Pathway
Tofacitinib exerts its immunomodulatory effects by interrupting the JAK-STAT signaling pathway. This pathway is a principal communication route for cells of the immune system.
Experimental Protocols
While specific experimental data on the potency of Tofacitinib's metabolites are not available, the following outlines a general methodology for assessing the in vitro inhibitory activity of compounds against JAK kinases.
In Vitro Kinase Inhibition Assay (General Protocol)
This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified, recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled.
-
Test compound (e.g., Tofacitinib or its isolated metabolites) at various concentrations.
-
Assay buffer.
-
Kinase detection reagents.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the purified JAK enzyme, the substrate peptide, and the test compound at varying dilutions in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction.
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the substrate on a filter and measuring radioactivity. For non-radiolabeled assays, detection can be achieved through methods like fluorescence or luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
References
Assessing the Genotoxic Risk of Tofacitinib Degradation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of the Janus kinase (JAK) inhibitor, tofacitinib (B832), and its identified degradation products. As the stability and impurity profile of active pharmaceutical ingredients (APIs) are critical for drug safety, understanding the potential genotoxicity of compounds that may form during manufacturing, storage, or administration is paramount. This document summarizes available experimental data, details relevant testing methodologies, and offers a framework for assessing the genotoxic potential of tofacitinib-related substances.
Executive Summary
Tofacitinib, a potent immunosuppressant, can degrade under various stress conditions, leading to the formation of several degradation products. While tofacitinib itself has been evaluated for genotoxicity, the potential for its degradants to damage genetic material is a key consideration in ensuring patient safety. This guide compiles data from public sources on the genotoxicity of tofacitinib and its known impurities, highlighting data gaps and providing detailed experimental protocols for key genotoxicity assays.
Genotoxicity Profile: Tofacitinib vs. Degradation Products
Forced degradation studies have shown that tofacitinib is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. The primary identified and potential degradation products include hydrolytic products like isocyanato ethyne (B1235809) and 3-oxopropionitrile, as well as potential process-related impurities with genotoxic alerts, such as ethyl p-toluenesulfonate and butyl p-toluenesulfonate. Additionally, various oxidative degradation products have been observed, though their specific structures and genotoxic potential are not fully characterized in the public domain.
Table 1: Comparative Genotoxicity Data
| Compound | Type | Ames Test | In Vitro Micronucleus/ Chromosomal Aberration Assay | Other Relevant Data |
| Tofacitinib | Parent Drug | Negative in five genotoxicity studies[6] | Positive for chromosomal aberrations in human peripheral lymphocytes (with metabolic activation)[6] | Generally considered non-mutagenic in a battery of tests. |
| Ethyl p-toluenesulfonate | Suspected Impurity | Positive in Salmonella typhimurium strain TA100. | Data not available. | Known to be a potential genotoxic impurity due to its alkylating nature.[5][7] |
| Butyl p-toluenesulfonate | Suspected Impurity | Positive in Salmonella typhimurium strain TA100. | Negative in L5178Y mouse lymphoma cells. | Sulfonic acid esters are a class of compounds with potential for genotoxicity. |
| Isocyanato Ethyne | Hydrolytic Degradation Product | Data not publicly available. | Data not publicly available. | Other isocyanates (e.g., methyl isocyanate, 2-naphthyl isocyanate) have shown evidence of genotoxicity, suggesting a potential class effect.[7][8][9][10][11] |
| 3-Oxopropionitrile | Hydrolytic Degradation Product | Data not publicly available. | Data not publicly available. | Genotoxicity data for this specific nitrile is lacking in public literature. Studies on other nitrile compounds have yielded mixed results.[12] |
| Oxidative Degradation Products | Degradation Products | Data not publicly available. | Data not publicly available. | Structures are not fully elucidated in public literature, necessitating a case-by-case assessment, likely starting with in silico predictions.[13] |
Experimental Protocols for Genotoxicity Assessment
A battery of tests is typically employed to assess the genotoxic potential of pharmaceutical substances. The following are detailed methodologies for three commonly used in vitro assays.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[14]
Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reversion of the mutation in the bacteria, allowing them to grow on a minimal medium lacking the specific amino acid. The number of revertant colonies is then counted.
Methodology:
-
Bacterial Strains: A minimum of five strains is recommended, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed with and without a liver homogenate (S9) from rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone) to simulate mammalian metabolism.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (or buffer for the non-activated system) are added to molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies per plate is counted.
-
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15][16][17][18][19][20]
Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are allowed to undergo mitosis. A cytokinesis blocker (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one cell division, appearing as binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines such as CHO, V79, L5178Y, or TK6 are commonly used.
-
Treatment: Cells are treated with at least three concentrations of the test substance, with and without metabolic activation (S9).
-
Harvest and Staining: After treatment and a recovery period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide and then lysed to remove membranes and histones, leaving the DNA as a "nucleoid." The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, will migrate away from the nucleoid towards the anode, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: A single-cell suspension is obtained from the desired tissue or cell culture.
-
Embedding and Lysis: The cells are mixed with low-melting-point agarose and layered onto a microscope slide. The slides are then immersed in a lysis solution.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail, which is expressed as "% tail DNA" or "tail moment." A dose-dependent increase in DNA damage indicates a genotoxic effect.
Visualizing Genotoxicity Assessment and Pathways
To aid in the understanding of the experimental workflows and biological pathways involved in genotoxicity, the following diagrams are provided.
Caption: Workflow for Genotoxicity Assessment of Pharmaceutical Impurities.
Caption: Simplified p53 Signaling Pathway in Response to DNA Damage.
Conclusion and Recommendations
The available data indicates that while tofacitinib itself shows a low potential for genotoxicity, some of its potential degradation products and process-related impurities warrant careful consideration. Specifically, sulfonic acid esters like ethyl p-toluenesulfonate have demonstrated mutagenic potential in the Ames test.
For degradation products where experimental data is lacking, such as isocyanato ethyne, 3-oxopropionitrile, and specific oxidative degradants, a precautionary approach is advised. The following steps are recommended:
-
In Silico Assessment: Utilize at least two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, to predict the bacterial mutagenicity of these data-poor degradation products as per ICH M7 guidelines.[1][2][3][4][5]
-
Ames Testing: If in silico models predict a mutagenic potential, or if the results are inconclusive, an Ames test should be conducted on the isolated impurity.
-
Further In Vitro and In Vivo Testing: Positive findings in the Ames test would trigger the need for further evaluation, such as an in vitro micronucleus assay, to determine the potential for chromosomal damage. Subsequent in vivo studies may be necessary to assess the genotoxic risk in a whole-animal system.
By employing a systematic and data-driven approach to the assessment of tofacitinib's degradation products, researchers and drug developers can ensure the continued safety and quality of this important therapeutic agent. This guide serves as a foundational resource for navigating the complexities of genotoxicity assessment in pharmaceutical development.
References
- 1. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. optibrium.com [optibrium.com]
- 3. In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Results of in vitro and in vivo genetic toxicity tests on methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and genotoxicity of DNA adducts caused by 2-naphthyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytogenetic activity of methyl isocyanate in vivo in the mouse micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity of methyl isocyanate in the modified test conditions of Ames Salmonella/microsome liquid-preincubation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenicity of N,N'-dimethylurea and methylamine hydrochloride in the Ames Salmonella/microsome test: absence of mutagenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidating the Mechanism of Tofacitinib Oxidative Decyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Tofacitinib Metabolite-1: A Procedural Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Tofacitinib metabolite-1 in a research laboratory setting. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Tofacitinib is classified as a hazardous substance, being harmful if swallowed and suspected of damaging fertility or the unborn child[1]. Therefore, its metabolites should be handled with the same level of caution.
I. Hazard Identification and Risk Assessment
Tofacitinib and its metabolites are potent Janus kinase (JAK) inhibitors and should be handled as hazardous chemical waste.[2][3] Key hazards associated with the parent compound, Tofacitinib, which should be assumed for its metabolites, include:
-
Reproductive Toxicity : May damage fertility or the unborn child[1].
-
Skin and Eye Irritation : May cause skin and serious eye irritation[4].
-
Respiratory Irritation : May cause respiratory irritation[4].
A thorough risk assessment should be conducted before handling this compound to identify potential exposure routes and establish appropriate control measures.
II. Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate PPE to prevent exposure.[4] This includes, but is not limited to:
-
Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected before use and changed immediately if contaminated[5].
-
Eye Protection : Safety goggles with side shields are mandatory to prevent eye contact[4].
-
Lab Coat : A lab coat or other protective clothing should be worn to prevent skin contact[4][6].
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area[4][5][7].
III. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[8][9]
-
Designated Waste Container : A dedicated, clearly labeled hazardous waste container must be used for all solid and liquid waste containing this compound.
-
Container Compatibility : The waste container must be made of a material compatible with the chemical waste and have a secure, leak-proof closure[8].
-
Labeling : The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard pictograms (e.g., health hazard, exclamation mark)[9]. The accumulation start date must also be clearly marked on the label.
-
Incompatible Wastes : Do not mix this compound waste with incompatible chemicals. For example, avoid mixing with strong oxidizing acids[10].
IV. Step-by-Step Disposal Procedure
The following steps outline the process for the safe disposal of this compound waste:
-
At the Point of Generation : Immediately place all materials contaminated with this compound (e.g., pipette tips, contaminated gloves, absorbent paper) into the designated hazardous waste container.
-
Container Management : Keep the hazardous waste container closed at all times, except when adding waste[10].
-
Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation and under the control of the laboratory personnel[11]. Ensure secondary containment is used to prevent spills from reaching drains[12].
-
Waste Pickup : Once the container is full or has reached the maximum storage time allowed by your institution (typically six months for academic labs), arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[8][10]. Do not transport hazardous waste through public areas[12].
-
Empty Containers : Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular trash after defacing the original label[12].
-
Spill Management : In case of a spill, evacuate the area if necessary. Wear appropriate PPE and contain the spill using a chemical spill kit. Absorb the spilled material and place all contaminated materials into the hazardous waste container. Decontaminate the area with a suitable solvent. Report the spill to your EHS department.
V. Quantitative Safety Data Summary
| Parameter | Value/Instruction | Source |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [1][4] |
| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B) | [1] |
| Waste Accumulation Limit | Do not exceed 55 gallons of hazardous waste per satellite accumulation area. For acutely toxic "P-listed" wastes, the limit is 1 quart for liquids or 1 kg for solids. | [11] |
| Storage Time Limit | Maximum of six months for academic laboratories. | [8] |
VI. Experimental Protocol for Decontamination
Objective : To safely decontaminate surfaces and glassware contaminated with this compound.
Materials :
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
70% ethanol (B145695) or another suitable solvent
-
Absorbent pads
-
Designated hazardous waste container
Procedure :
-
Don the appropriate PPE.
-
Prepare the work area by laying down absorbent pads to contain any potential drips.
-
For glassware, rinse three times with a suitable solvent. Collect all rinsate in a labeled hazardous waste container.
-
For surfaces, wet a clean absorbent pad with the solvent and wipe the contaminated area.
-
Place the used absorbent pad into the designated hazardous waste container.
-
Repeat the wiping process with a fresh, solvent-wetted absorbent pad two more times.
-
Allow the decontaminated surface to air dry completely in a well-ventilated area.
Diagrams
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Handling Protocols for Tofacitinib Metabolite-1
Researchers and laboratory personnel must adhere to stringent safety protocols when handling Tofacitinib metabolite-1 to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Hazard Identification and Personal Protective Equipment
Tofacitinib Citrate is classified with multiple hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2] It is also suspected of damaging fertility or the unborn child.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial.
| Hazard Class | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[3] |
| Skin Irritation | Category 2: Causes skin irritation.[4] |
| Eye Irritation | Category 2A: Causes serious eye irritation.[4] |
| Reproductive Toxicity | Category 1B: Suspected of damaging fertility or the unborn child.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory system irritation.[4] |
| Physical Hazard | Combustible Dust.[3] |
| Personal Protective Equipment (PPE) | Standard/Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. Approved under NIOSH (US) or EN 166 (EU).[1][4] |
| Skin Protection | Gloves: Impervious, protective gloves (e.g., Nitrile). Double gloving is recommended. Gloves must be inspected before use and removed without touching the outer surface. Must meet EN374, ASTM F1001 or international equivalent.[3][5] Clothing: Impervious, protective clothing to prevent skin exposure. Consider disposable clothing. Must meet EN13982, ANSI 103 or international equivalent.[3][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if engineering controls are insufficient or if irritation is experienced. For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary. Respirators must meet EN136, EN143, ASTM F2704-10 or international equivalent.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
The use of a chemical fume hood or other local exhaust ventilation is highly recommended to control airborne contaminants.[1][3]
-
Ensure an emergency eye wash station is readily available.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as detailed in the table above.
3. Compound Handling:
-
Prevent dust formation and inhalation.[1]
-
When weighing the solid compound, do so in a containment device such as a fume hood.
-
For dissolution, add the solvent to the compound slowly to avoid splashing.
4. Post-Handling Procedures:
-
After handling, wash hands and any exposed skin thoroughly after removing PPE.[5][6]
-
Clean equipment and work surfaces with a suitable detergent or solvent after use.
5. Storage:
-
Store in a locked, properly labeled, and tightly closed container at room temperature.[3][7]
-
Keep away from heat, sparks, and flames.[3]
Accidental Release and Exposure Measures
In the event of a spill or exposure, immediate action is critical.
| Situation | Response Protocol |
| Spill | Contain the source of the spill if safe to do so. For dry spills, use a damp cloth or a filtered vacuum to collect the material, avoiding dust generation. Place the waste in a labeled, sealed container for disposal. Clean the spill area thoroughly.[5][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur.[4][7] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4][7] |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][4][8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[7][8] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: All disposable PPE (gloves, lab coats, etc.), cleaning materials, and any other items that have come into contact with the compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Unused Compound: Dispose of the unused compound in accordance with local, regional, and national regulations for hazardous chemical waste. Do not allow the product to enter drains, other waterways, or soil.[4]
-
Containers: Empty containers should be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
References
- 1. benchchem.com [benchchem.com]
- 2. synzeal.com [synzeal.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. aksci.com [aksci.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






